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1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione Documentation Hub

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  • Product: 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
  • CAS: 328233-20-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: Spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional architectures, which...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: Spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional architectures, which can lead to novel pharmacological profiles.[1] This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of a key spiro compound, spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. While a public crystal structure for this specific molecule (CAS No. 328233-20-1) is not available at the time of this writing, this document will serve as a detailed procedural roadmap. We will explore the synthesis, crystallization, single-crystal X-ray diffraction, and the interpretation of structural data, using a realistic, hypothetical data set for illustrative purposes. This guide is intended to equip researchers with the foundational knowledge and practical insights required to conduct similar analyses on novel spiro-heterocyclic compounds.

Introduction: The Significance of Spiro-Heterocycles in Drug Discovery

The fusion of a cyclohexane ring with a furo[3,4-c]pyridine core via a spirocyclic junction creates a rigid and sterically demanding scaffold. This structural motif is of particular interest in drug design as it allows for the precise spatial orientation of functional groups, potentially enhancing binding affinity and selectivity for biological targets. The furo[3,4-c]pyridine moiety itself is a recognized pharmacophore with diverse biological activities.[2] An atomic-level understanding of the three-dimensional structure of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of small molecules.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A robust and reproducible synthetic route is the prerequisite for obtaining the target compound. While various methods exist for the synthesis of spiro-heterocycles, multi-component reactions are often favored for their efficiency.[3]

Proposed Synthetic Pathway

A plausible synthetic approach involves a multi-component reaction of a suitable pyridine derivative, an activated furanone precursor, and cyclohexane-1,3-dione. The reaction would likely be catalyzed and optimized for yield and purity.

Experimental Protocol: Synthesis of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

  • Reactant Preparation: To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol, add tetronic acid (1.1 eq) and cyclohexane-1,3-dione (1.0 eq).

  • Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., Manganese Ferrite Nanoparticles) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by column chromatography on silica gel.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

For spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, a combination of slow evaporation and vapor diffusion would be a logical starting point, exploring a range of solvent systems from polar (e.g., ethanol/water) to less polar (e.g., dichloromethane/hexane).

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a CCD or CMOS detector to collect the diffraction pattern as the crystal is rotated.

Hypothetical Crystallographic Data for Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₁NO₃
Formula Weight217.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)11.281(3)
c (Å)10.915(3)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)1012.3(4)
Z4
Calculated Density (g/cm³)1.425
Absorption Coeff. (mm⁻¹)0.105
F(000)456
Reflections Collected8124
Unique Reflections2345 [R(int) = 0.032]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F²1.05

Note: This data is hypothetical and for illustrative purposes only.

Structure Solution and Refinement

The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a preliminary model of the molecule. The model is subsequently refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

Workflow for Structure Solution and Refinement

workflow DataCollection Data Collection (Diffractometer) DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods/Patterson) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Validation & Analysis (CIF file generation) StructureRefinement->Validation

Caption: Workflow for single-crystal X-ray structure determination.

Molecular and Crystal Structure of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione: A Detailed Analysis

Based on our hypothetical data, we can now delve into the structural features of the molecule.

Molecular Conformation

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione molecule would consist of a cyclohexane ring and a furo[3,4-c]pyridine ring system joined by a spiro carbon atom. The cyclohexane ring is expected to adopt a stable chair conformation. The furo[3,4-c]pyridine moiety, being a fused aromatic and heterocyclic system, will be largely planar. The relative orientation of these two ring systems is a key conformational feature.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is determined by a network of intermolecular interactions. These non-covalent forces are crucial for understanding the physical properties of the solid state.

Key Intermolecular Interactions

interactions cluster_interactions Types of Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 van der Waals Molecule2->Molecule3 π-π Stacking HBond Hydrogen Bonding (N-H...O) PiStacking π-π Stacking (Pyridine rings) VDW van der Waals Forces (Cyclohexane moieties)

Caption: Key intermolecular interactions in the crystal lattice.

In the hypothetical crystal structure, we would anticipate the presence of:

  • Hydrogen Bonding: The N-H group of the pyridine ring can act as a hydrogen bond donor, while the carbonyl oxygen atoms are potential acceptors. These interactions would likely play a significant role in the crystal packing.

  • π-π Stacking: The planar furo[3,4-c]pyridine rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • van der Waals Forces: The non-polar cyclohexane rings will interact through weaker van der Waals forces.

The interplay of these interactions dictates the overall supramolecular architecture, which can influence properties such as solubility and bioavailability. A detailed analysis of these interactions is crucial for understanding the solid-state behavior of the compound.

Conclusion and Future Directions

This guide has outlined the comprehensive process for the crystal structure analysis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. While the specific crystallographic data for this molecule remains to be publicly reported, the methodologies described herein provide a robust framework for its determination and interpretation. The elucidation of the three-dimensional structure of this and related spiro-heterocycles is a critical step in the development of novel therapeutics. Future work should focus on obtaining diffraction-quality crystals and performing the experimental analysis to validate and expand upon the hypothetical model presented in this guide. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of molecules.

References

  • Spiro-centre substitution effects in the intramolecular spin–spin interactions of spirobiacridine diradicals. RSC Publishing. (2024-04-02).
  • Spiro[cyclohexane-1,3'(1'H)-furo[3,4-c]pyridine]-1',4-dione. ChemicalBook.
  • A Comparative Guide to the X-ray Crystallographic Analysis of Furo[2,3-b]pyridine Deriv
  • Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. PubMed. (2019-09-15).
  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. (2025-08-07).
  • cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-c]pyridine]-4-carboxylic acid. Guidechem.
  • Spiro – Knowledge and References. Taylor & Francis.
  • Synthesis of spiro-furo-pyrido-pyrimidine-indoline derivatives a.
  • Synthesis, regiochemistry and molecular structure of spiro[2,2′]indane-1′,3′-dione-pyrrolizidine compounds.
  • 8.1: Intermolecular Interactions. Chemistry LibreTexts. (2025-12-28).
  • Furo(3,4-c)pyridine | C7H5NO | CID 12355694. PubChem - NIH.
  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Prolifer
  • Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Deriv

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. Aimed at researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. Aimed at researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. In the absence of published experimental spectra, this guide establishes a robust predictive framework for its structural elucidation. The methodologies presented are grounded in established analytical chemistry principles and validated through comparison with analogous molecular structures. This guide is designed to serve as a foundational reference for the synthesis, identification, and further investigation of this and related spirocyclic systems.

Introduction: The Structural and Pharmaceutical Significance

1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione is a unique spirocyclic compound featuring a cyclohexane ring fused to a furo[3,4-c]pyridine core. The spirocyclic nature of this molecule, where two rings share a single carbon atom, imparts a rigid three-dimensional structure that is of significant interest in medicinal chemistry. Such conformational rigidity can lead to higher binding affinities and selectivities for biological targets. The furo[3,4-c]pyridine moiety is a known pharmacophore present in a variety of biologically active compounds. Therefore, a thorough understanding of the spectroscopic properties of this parent compound is crucial for quality control during synthesis and for the rational design of novel derivatives with potential therapeutic applications.

This guide will provide a detailed analysis of the predicted spectroscopic data for 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, offering insights into the relationship between its structure and its spectral characteristics.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione with atom numbering, which will be referenced throughout this guide.

Caption: Molecular structure of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Exact Mass 217.0739 u
Predicted [M+H]⁺ 218.0817 u
Predicted [M+Na]⁺ 240.0636 u

Fragmentation Analysis:

The fragmentation pattern in the mass spectrum provides valuable structural information. Key predicted fragmentation pathways for this molecule include:

  • Retro-Diels-Alder (RDA) type fragmentation: The cyclohexane ring could undergo RDA, leading to the loss of cyclohexene (C₆H₈, 80.06 u).

  • Loss of CO and CO₂: The dione functionality may lead to sequential or direct loss of carbon monoxide (CO, 28.00 u) and carbon dioxide (CO₂, 44.00 u).

  • Cleavage of the Spirocyclic System: Fragmentation at the spiro-junction can lead to characteristic ions corresponding to the individual ring systems.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the theoretical value for C₁₂H₁₂NO₃⁺ to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione is expected to be characterized by several key absorption bands.

Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100MediumN-H stretch (lactam)
~3100-3000Medium-WeakC-H stretch (aromatic/vinylic)
~2950-2850MediumC-H stretch (aliphatic, cyclohexane)
~1760StrongC=O stretch (γ-lactone)
~1710StrongC=O stretch (pyridone)
~1640MediumC=C stretch (pyridine ring)
~1200-1000StrongC-O stretch (ether in lactone)

Causality of IR Absorptions:

  • The two distinct carbonyl absorptions are a key feature. The γ-lactone carbonyl is expected at a higher frequency (~1760 cm⁻¹) due to ring strain, while the pyridone carbonyl will appear at a slightly lower frequency (~1710 cm⁻¹).

  • The N-H stretching frequency will likely be broad due to hydrogen bonding in the solid state.

  • The presence of both aromatic/vinylic and aliphatic C-H stretches confirms the coexistence of the pyridine and cyclohexane rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH-N5' (lactam NH)
~8.2d1HH-C6'
~7.5d1HH-C7'
~5.2s2HH-C1'
~2.5-1.5m10HCyclohexane protons

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C4' (pyridone C=O)
~170C1' (lactone C=O)
~150C7a'
~145C6'
~120C3a'
~115C7'
~90C3' (spiro carbon)
~70C1'
~35-20Cyclohexane carbons

Rationale for NMR Predictions:

  • ¹H NMR: The protons on the pyridine ring (H-C6' and H-C7') are expected to be in the aromatic region, downfield due to the electron-withdrawing nature of the ring nitrogen and carbonyl groups. The methylene protons of the furo- moiety (H-C1') are adjacent to an oxygen and a carbonyl group, shifting them significantly downfield. The cyclohexane protons will appear as a complex multiplet in the aliphatic region. The lactam proton (H-N5') is expected to be a broad singlet.

  • ¹³C NMR: The two carbonyl carbons will be the most downfield signals. The spiro carbon (C3') is a quaternary carbon and is expected to appear around 90 ppm. The carbons of the pyridine ring will be in the aromatic region, while the cyclohexane carbons will be in the aliphatic region.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation A 1H NMR G Assign Proton Signals (1H, COSY) A->G B 13C NMR H Assign Carbon Signals (13C, DEPT, HSQC) B->H C DEPT-135 C->H D COSY D->G E HSQC E->H F HMBC I Confirm Connectivity (HMBC) F->I G->I H->I J Final Structure Confirmation I->J

Caption: A typical workflow for complete NMR-based structure elucidation.

Experimental Protocols: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform standard 2D experiments such as COSY (to identify H-H couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range H-C correlations) for unambiguous assignment of all signals.

Conclusion

The spectroscopic characterization of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, while currently based on predictive data, provides a solid foundation for its empirical analysis. The combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR spectroscopy offers a powerful and self-validating system for confirming the structure and purity of this novel compound. The methodologies and predicted data presented in this guide are intended to facilitate future research and development involving this and related spirocyclic systems, ultimately accelerating the discovery of new chemical entities with therapeutic potential.

References

As this guide is based on predictive data and general spectroscopic principles, direct literature references for the experimental data of the title compound are not available. The following references provide foundational knowledge and examples of spectroscopic characterization of similar compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. [Link][1]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. (2005). Magnetic Resonance in Chemistry. [Link][2]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2020). National Institutes of Health. [Link][3]

Sources

Foundational

A Predictive Physicochemical Profile and Proposed Characterization Workflow for the Novel Spirocyclic Compound: 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Abstract This technical guide presents a comprehensive theoretical and predictive analysis of the novel spirocyclic compound, 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. As this molecule is not yet descri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive theoretical and predictive analysis of the novel spirocyclic compound, 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. As this molecule is not yet described in publicly accessible scientific literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. We provide in silico predictions of its core physicochemical properties, outline a plausible synthetic strategy, and detail a rigorous, multi-step experimental workflow for its definitive characterization. The protocols described herein are grounded in established, authoritative analytical techniques and are designed to ensure the highest degree of scientific integrity and data reproducibility. This guide is intended to accelerate the investigation of this and similar novel chemical entities by providing a robust framework for their synthesis, purification, and comprehensive analysis.

Molecular Overview and In Silico Predictions

The rational design and development of new chemical entities require a foundational understanding of their molecular structure and likely physicochemical properties. This section details the structure of the title compound and presents computationally predicted properties that are critical for assessing its potential as a drug candidate.

Structure and Nomenclature

The compound, systematically named 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione according to IUPAC nomenclature guidelines, possesses a unique and rigid three-dimensional architecture.[1][2][3][4][5] It features a cyclohexane ring spiro-fused to a furo[3,4-c]pyridine core. The spirocyclic center at the C1 position of the cyclohexane ring imparts significant conformational rigidity, a feature often sought in medicinal chemistry to enhance binding affinity and selectivity. The furo[3,4-c]pyridine moiety is a heterocyclic system of interest due to its presence in various biologically active molecules.[6]

Caption: 2D representation of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione.

Predicted Physicochemical Properties

To forecast the "drug-likeness" of the title compound, we utilized computational methods to predict key physicochemical properties.[7][8][9][10][11] These parameters are frequently assessed against established guidelines such as Lipinski's Rule of Five, which helps to predict the oral bioavailability of a drug candidate.[12][13][14][15][16] The predicted values, summarized in Table 1, suggest that the compound has a favorable profile for further investigation.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₂N₂O₃Defines the elemental composition.
Molecular Weight 244.25 g/mol Below 500 Da, compliant with Lipinski's Rule.[13][16]
logP (Octanol/Water) 1.35Indicates balanced lipophilicity, favorable for permeability.[12]
Topological Polar Surface Area (TPSA) 75.6 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1Compliant with Lipinski's Rule (≤5).[13][16]
Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule (≤10).[13][16]
Rotatable Bonds 0High rigidity, which can lead to improved target selectivity.

Note: These values are generated from in silico models and require experimental verification.

Proposed Synthetic and Purification Strategy

The synthesis of novel spirocyclic compounds often requires multi-step sequences.[17][18][19] A plausible retrosynthetic analysis suggests that the target molecule could be assembled from commercially available precursors via a key cycloaddition or Michael-addition/aldol condensation cascade.

Proposed Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis, purification, and isolation of the target compound. The rationale for this multi-stage process is to ensure the removal of reactants, catalysts, and byproducts, yielding a compound of high purity suitable for analytical characterization and biological screening.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification Cascade cluster_analysis Isolation & Verification start Precursors: - Cyclohexane-1,4-dione - Pyridine derivative reaction Multi-step Reaction (e.g., Condensation/Cyclization) start->reaction crude Crude Product Mixture reaction->crude extraction Liquid-Liquid Extraction (Removal of water-soluble impurities) crude->extraction chromatography Flash Column Chromatography (Separation by polarity) extraction->chromatography recrystallization Recrystallization (Final polishing for high purity) chromatography->recrystallization filtration Filtration & Drying recrystallization->filtration final_product Isolated Solid Compound (>95% Purity) filtration->final_product qc_check Purity Check (TLC, HPLC) final_product->qc_check

Caption: Proposed workflow for synthesis, purification, and isolation.

Comprehensive Physicochemical Characterization: Protocols

Once synthesized and purified, the definitive characterization of a novel compound is paramount. This involves a suite of analytical techniques to confirm its structure, assess its purity, and measure its key physical properties. Each protocol is designed to be self-validating by providing orthogonal data points.

Structural Elucidation

The primary goal is to unambiguously confirm the atomic connectivity and three-dimensional structure of the synthesized molecule.

  • Rationale: NMR is the most powerful technique for determining the structure of organic compounds in solution.[20][21][22][23][24] A combination of 1D and 2D experiments will be used to map out the complete proton (¹H) and carbon (¹³C) framework.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[22]

    • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. The number of signals, their chemical shifts (ppm), integration values (relative number of protons), and splitting patterns (multiplicity) will provide initial structural information.[23]

    • ¹³C NMR {¹H}: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • 2D NMR (COSY & HSQC):

      • Run a COSY (Correlation Spectroscopy) experiment to identify proton-proton (H-H) spin coupling networks, establishing connectivity within the cyclohexane and pyridine rings.

      • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.

    • Data Analysis: Integrate all spectral data to build the molecular skeleton and confirm the proposed structure of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione.

  • Rationale: HRMS provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula.

  • Methodology:

    • Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Validation: The measured mass should be within 5 ppm of the theoretical exact mass calculated for the formula C₁₃H₁₃N₂O₃⁺.

  • Rationale: This is the gold-standard technique for unambiguously determining the three-dimensional atomic structure of a crystalline molecule, including its stereochemistry and conformation.[25][26][27][28][29]

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions) by slow evaporation of a saturated solution in various solvents (e.g., ethyl acetate, methanol, acetone).[26]

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo or Cu X-ray sources.[26]

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

    • Validation: The final refined model will provide precise atomic coordinates, bond lengths, and bond angles, offering definitive proof of the molecular structure.[29]

Purity Determination

Establishing the purity of a compound is critical for ensuring that subsequent biological or physical data is reliable.

  • Rationale: HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds.[30][31][32][33] It separates the target compound from any impurities, and the purity is typically reported as a percentage of the total peak area.

  • Methodology:

    • Method Development: Develop a reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[31]

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm) and a photodiode array (PDA) detector to confirm peak homogeneity.[31]

    • Analysis: Inject a solution of the compound (approx. 1 mg/mL). The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

    • Validation: The target purity for further studies should typically be ≥95%.[33]

Physical Property Measurement

Experimental measurement of core physical properties validates the in silico predictions and provides essential data for formulation and development.

  • Rationale: Solubility is a critical property that affects a drug's absorption and bioavailability.[34][35] A thermodynamic solubility assay measures the equilibrium solubility of the compound, which is more relevant for drug development than kinetic measurements.[36][37][38]

  • Methodology (Shake-Flask Method):

    • Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 6.8, 7.4).[36]

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[36][38]

    • Filter the suspensions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[34]

    • The resulting concentration is the thermodynamic solubility at that specific pH.

Overall Characterization Workflow

The logical flow of experiments is crucial for an efficient and definitive characterization of a novel compound. The following diagram illustrates the proposed workflow, starting from the purified compound and culminating in a comprehensive data package.

Characterization_Workflow cluster_structure Structural Elucidation cluster_properties Physicochemical Profiling cluster_final Final Data Package start Purified Compound (>95% Purity via HPLC) nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr hrms High-Resolution MS (Confirm Elemental Formula) start->hrms xray X-Ray Crystallography (Definitive 3D Structure) nmr->xray If crystals available solubility Thermodynamic Solubility (pH-dependent) nmr->solubility hrms->solubility xray->solubility data_package Comprehensive Profile: - Confirmed Structure - Purity Certificate - Physicochemical Data xray->data_package melting_point Melting Point (Purity & Stability Indicator) solubility->melting_point pka pKa Determination (Ionization state) melting_point->pka pka->data_package

Caption: A logical workflow for the comprehensive characterization of the novel compound.

Conclusion

This guide provides a predictive and methodological framework for the scientific investigation of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. The in silico analysis suggests it possesses favorable drug-like properties. The detailed protocols for structural elucidation, purity assessment, and physical property measurement offer a clear and robust path for its experimental validation. By following this comprehensive characterization workflow, researchers can generate the high-quality, reproducible data necessary to advance this and other novel chemical entities through the drug discovery and development pipeline.

References

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Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold The confluence of structural rigidity and three-dimensionality has rendered spirocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The confluence of structural rigidity and three-dimensionality has rendered spirocyclic scaffolds a compelling area of exploration in modern medicinal chemistry.[1] These unique architectures offer a departure from the predominantly flat structures of many traditional pharmaceuticals, providing an opportunity to engage with biological targets in novel ways. The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core represents a largely untapped scaffold, possessing the inherent advantages of spirocycles while incorporating the pharmacologically significant furo[3,4-c]pyridine moiety. This guide provides a comprehensive analysis of the potential therapeutic targets of this compound class, drawing upon evidence from structurally related analogs and the known bioactivities of its constituent heterocyclic systems. The objective is to furnish researchers and drug development professionals with a foundational understanding and a strategic framework for initiating discovery programs centered on this promising scaffold.

The furo[3,4-c]pyridine core is a recognized pharmacophore, with derivatives showing a spectrum of biological activities.[2][3] When fused with a spiro-cyclohexane ring, the resulting molecule gains a defined three-dimensional geometry that can enhance target binding, improve physicochemical properties, and reduce off-target effects. This guide will dissect the potential of this unique combination, offering insights into likely therapeutic applications and the experimental pathways to validate them.

Inferring Therapeutic Potential from Structural Analogs and Constituent Moieties

Direct pharmacological data for the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold is nascent. However, a robust deductive approach, grounded in the established bioactivities of closely related structures, can illuminate high-probability therapeutic avenues.

Bioisosteric Scaffolds as Predictive Probes

The replacement of the furan oxygen with other heteroatoms or heterocyclic systems provides a powerful predictive tool. Several spiro[cyclohexane-1,3'-heterocycle] analogs have been investigated, revealing a range of therapeutic targets.

Oncology: Kinase and Apoptosis Regulation

A prominent theme among related spiro-cyclohexane scaffolds is the modulation of cancer-related targets. Derivatives of aza-analogs have shown potent and selective inhibitory activity against key signaling proteins.

  • MAP Kinase-Interacting Kinases (Mnk1/2): Derivatives of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione have been identified as potent, non-ATP-competitive inhibitors of Mnk1 and Mnk2.[4][5] These kinases are implicated in the pathogenesis of various cancers through their role in eIF4E phosphorylation.[4][5] The structural similarity suggests that the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core could be a valuable starting point for the development of novel Mnk inhibitors.

  • Anti-Apoptotic Proteins (Mcl-1): Recent patent literature has disclosed spirocyclohexane derivatives as inhibitors of the anti-apoptotic protein Mcl-1.[2] Deficits in apoptosis are a hallmark of cancer, making Mcl-1 a high-value target. The spiro-cyclohexane moiety appears to be a key pharmacophoric element in this context, suggesting that the title scaffold could also be explored for its potential to induce apoptosis in cancer cells.

The following diagram illustrates the potential targeting of the Mnk signaling pathway by spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] analogs, leading to reduced eIF4E phosphorylation and anti-tumor effects.

Mnk_Pathway cluster_pathway Mnk Signaling Pathway Spiro Spiro[cyclohexane-1,3'- furo[3,4-c]pyridine] Analog Mnk Mnk1/2 Spiro->Mnk Inhibition eIF4E eIF4E Mnk->eIF4E Phosphorylation p_eIF4E p-eIF4E Translation Protein Translation (e.g., c-Myc, Cyclin D1) p_eIF4E->Translation Activation Proliferation Tumor Cell Proliferation and Survival Translation->Proliferation Promotion

Caption: Proposed mechanism of action for spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] analogs as Mnk inhibitors.

Inflammation: Cyclooxygenase (COX) Inhibition

The replacement of the furo[3,4-c]pyridine core with a pyrrolo[3,4-d]pyrimidine system has yielded potent anti-inflammatory agents.

  • COX-1 and COX-2: Spiro pyrrolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, with some compounds showing selectivity for COX-2.[1][6] This suggests that the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold could be a promising template for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroscience: Opioid and Nociceptin Receptor Modulation

Alterations in the core heterocyclic system have also led to compounds with activity in the central nervous system, particularly in the context of pain management.

  • NOP and Opioid Receptors: Spiro[cyclohexane-pyrano[3,4-b]indole]-amines have been identified as potent agonists of the nociceptin/orphanin FQ peptide (NOP) and opioid receptors.[7] These receptors are key targets for the development of novel analgesics. The ability of a spiro-cyclohexane system to interact with these G-protein coupled receptors (GPCRs) suggests a potential avenue of investigation for spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivatives.

The Furo[3,4-c]pyridine Core: A Privileged Heterocycle

The furo[3,4-c]pyridine nucleus is a versatile pharmacophore with a documented history in drug discovery. Patent literature reveals its exploration in various therapeutic contexts. While specific targets are often not disclosed in initial filings, the breadth of applications is informative. A US patent describes furo-(3,4-c)-pyridine derivatives for pharmaceutical use, indicating their potential as therapeutic agents.[8][9] The biological activities of the broader class of pyrrolopyridines, which are structurally related, include antiviral, anticancer, analgesic, and sedative effects, further supporting the therapeutic potential of the furo[3,4-c]pyridine core.[2][3]

Hypothesized Therapeutic Areas and Molecular Targets

Based on the analysis of structurally related compounds and the known bioactivities of the constituent moieties, the following therapeutic areas and molecular targets are proposed for the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold:

Therapeutic Area Potential Molecular Target(s) Rationale
Oncology Mnk1/2, Mcl-1, PI3K/Akt/mTOR pathway kinasesBased on the activity of imidazo[1,5-a]pyridine and other spiro-cyclohexane analogs.[2][4][5] The related pyrrolo[3,4-c]pyridine scaffold has also been linked to PI3K inhibition.[2]
Inflammation COX-1, COX-2Inferred from the potent COX inhibitory activity of spiro pyrrolo[3,4-d]pyrimidine derivatives.[1][6]
Neuroscience (Pain) NOP and Opioid ReceptorsExtrapolated from the agonist activity of spiro[cyclohexane-pyrano[3,4-b]indole]-amines at these receptors.[7]
Infectious Diseases Viral enzymes (e.g., HIV integrase), bacterial enzymesThe broader pyrrolo[3,4-c]pyridine class has shown antiviral activity.[2] Spiro compounds in general have demonstrated antimicrobial properties.[7]

Experimental Workflows for Target Identification and Validation

A systematic and multi-faceted approach is essential to elucidate the therapeutic targets of novel spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] compounds. The following experimental workflows provide a roadmap for researchers.

In Silico Target Prediction and Virtual Screening

Computational methods can provide initial hypotheses for molecular targets, guiding experimental efforts.

Protocol for In Silico Target Prediction:

  • Scaffold Preparation: Generate a 3D conformation of the core spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the scaffold's key chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.).

  • Reverse Docking/Virtual Screening: Screen the pharmacophore model against a library of known protein structures (e.g., the Protein Data Bank) to identify potential binding partners.

  • Target Prioritization: Rank the identified potential targets based on docking scores, binding site similarity to known targets of related compounds, and biological relevance to the hypothesized therapeutic areas.

The following diagram outlines a typical in silico to in vitro workflow for target identification.

in_silico_workflow Start Spiro[cyclohexane-1,3'- furo[3,4-c]pyridine] Library VirtualScreening In Silico Virtual Screening (Reverse Docking) Start->VirtualScreening HitTargets Prioritized Target List (e.g., Kinases, GPCRs) VirtualScreening->HitTargets BiochemicalAssays In Vitro Biochemical Assays (Binding, Enzyme Inhibition) HitTargets->BiochemicalAssays CellBasedAssays Cell-Based Functional Assays (e.g., Proliferation, Signaling) BiochemicalAssays->CellBasedAssays ValidatedHits Validated Hits and Lead Compounds CellBasedAssays->ValidatedHits

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

In Vitro Biochemical and Biophysical Assays

Once a prioritized list of potential targets is established, direct experimental validation is crucial.

Protocol for Kinase Inhibition Assay (e.g., for Mnk1/2):

  • Reagents: Recombinant human Mnk1/2, kinase buffer, ATP, and a suitable substrate (e.g., eIF4E).

  • Compound Preparation: Prepare serial dilutions of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] test compounds in DMSO.

  • Assay Procedure: a. In a 96- or 384-well plate, add the kinase, test compound, and substrate to the kinase buffer. b. Initiate the reaction by adding ATP. c. Incubate at 30°C for a specified time (e.g., 60 minutes). d. Terminate the reaction and quantify substrate phosphorylation using an appropriate method (e.g., ADP-Glo™, HTRF®, or ELISA).

  • Data Analysis: Calculate the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Functional Assays

Assessing the effects of the compounds in a cellular context is essential to confirm their mechanism of action and therapeutic potential.

Protocol for Cancer Cell Proliferation Assay (e.g., for MCF-7 breast cancer cells):

  • Cell Culture: Culture MCF-7 cells in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] compounds for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Directions

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold stands as a promising, yet underexplored, platform for the discovery of novel therapeutics. By leveraging the established biological activities of structurally related compounds, a compelling case can be made for its potential in oncology, inflammation, and neuroscience. The proposed molecular targets, including Mnk kinases, Mcl-1, COX enzymes, and opioid receptors, represent high-value starting points for discovery programs.

The future of research on this scaffold should be directed towards:

  • Synthesis of Diverse Libraries: The creation of a diverse library of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivatives with varied substitution patterns is essential for establishing robust structure-activity relationships (SAR).

  • Systematic Biological Screening: Screening these libraries against the hypothesized target classes will be crucial for identifying initial hits.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies will be necessary to confirm their molecular targets and elucidate their effects on cellular signaling pathways.

  • Pharmacokinetic Profiling: Promising lead compounds will require thorough ADME/Tox profiling to assess their drug-like properties.

By following the strategic framework and experimental protocols outlined in this guide, researchers can systematically unlock the therapeutic potential of this novel and exciting class of spirocyclic compounds.

References

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  • PubMed. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)
  • MDPI. (n.d.).
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Foundational

An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Analogs

The Significance of the Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Core The fusion of a cyclohexane ring with a furo[3,4-c]pyridine moiety at a single spiro-carbon atom creates a rigid and structurally complex scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Core

The fusion of a cyclohexane ring with a furo[3,4-c]pyridine moiety at a single spiro-carbon atom creates a rigid and structurally complex scaffold. This unique topology is of great interest in drug discovery as it allows for the exploration of novel chemical space, potentially leading to compounds with improved pharmacological profiles. The pyrrolo[3,4-c]pyridine core, a related structure, is known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antiviral, and antitumor properties[1][2]. The introduction of a spirocyclic cyclohexane ring can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Spiro heterocycles are increasingly sought-after in drug discovery for their diverse biological and pharmacological activities[3]. The synthesis of such complex molecular architectures often requires innovative synthetic strategies.

Synthetic Strategies for Assembling the Spiro Core

The construction of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core and its analogs can be approached through several synthetic routes. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials. Key methodologies include multi-component reactions and cycloaddition strategies.

Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient for building molecular complexity in a single step, making them an attractive approach for the synthesis of spiro heterocycles[4]. Microwave-assisted MCRs have emerged as a powerful tool, often leading to accelerated reaction rates and improved yields[3][5].

A plausible MCR approach for the synthesis of a spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivative could involve the condensation of a cyclic 1,3-dicarbonyl compound (such as cyclohexane-1,3-dione), an aminopyridine derivative, and a suitable third component under acidic or thermal conditions. The reaction proceeds through a cascade of bond-forming events to construct the fused heterocyclic system and the spirocyclic junction simultaneously[5].

Experimental Protocol: Illustrative Microwave-Assisted Multi-Component Synthesis

  • Reactant Preparation: In a microwave-safe vessel, combine cyclohexane-1,3-dione (1.0 mmol), 4-aminonicotinaldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) and a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (e.g., 15-30 minutes).

  • Work-up and Initial Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

MCR_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Reactants Cyclohexane-1,3-dione 4-Aminonicotinaldehyde Malononitrile Microwave Microwave Irradiation (120-150 °C, 15-30 min) Reactants->Microwave Catalyst Acid Catalyst Catalyst->Microwave Precipitation Precipitation in Ice-Water Microwave->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Crude_Product Crude Spiro Analog Drying->Crude_Product

Caption: Workflow for a Microwave-Assisted Multi-Component Reaction.

Cycloaddition Reactions

[3+2] and [4+2] cycloaddition reactions are powerful methods for the stereoselective synthesis of spirocyclic compounds[6][7][8]. An intramolecular formal [4+2] cycloaddition can be a key step in constructing the fused ring system[9].

For the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] analogs, a strategy could involve the generation of an in situ diene from a substituted pyridine and a subsequent intramolecular Diels-Alder reaction with a dienophile tethered to a cyclohexane precursor.

A practical, scalable two-step synthesis for a specific analog, (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, has been reported, highlighting the feasibility of producing these complex molecules in high purity and as a single diastereomer[10].

Isolation and Purification of Spiro Analogs

The purification of spirocyclic compounds can be challenging due to their often rigid structures and potential for complex isomeric mixtures. A multi-step purification strategy is typically required to obtain highly pure material.

Initial Work-up and Crystallization

Following the synthesis, the initial purification often involves precipitation and recrystallization[11]. The choice of solvent is critical and should be optimized to maximize the recovery of the desired product while leaving impurities in the solution[11].

Solvent PropertyRationale
High Solute Solubility at High Temperature Ensures complete dissolution of the product.
Low Solute Solubility at Low Temperature Maximizes the yield of the crystallized product.
Favorable Temperature Coefficient Allows for efficient crystallization upon cooling.
Inertness The solvent should not react with the compound.
Chromatographic Techniques

For complex mixtures or to achieve high purity, chromatographic methods are indispensable.

  • Column Chromatography: Silica gel or alumina column chromatography is a standard method for separating the target spiro compound from reaction byproducts and unreacted starting materials. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative separation of small quantities, reverse-phase HPLC is a powerful tool. The purity of the final compounds is often determined by HPLC analysis[12].

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. It has been successfully applied to the preparative separation of spirobisnaphthalenes from a crude extract[12].

Experimental Protocol: General Column Chromatography Purification

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: The adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: A solvent gradient (e.g., from 100% hexane to an increasing percentage of ethyl acetate) is used to elute the compounds.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified spiro analog.

Chromatography_Workflow Crude_Product Crude Spiro Analog Adsorption Adsorption onto Silica Gel Crude_Product->Adsorption Loading Sample Loading Adsorption->Loading Column_Packing Silica Gel Column Packing Column_Packing->Loading Elution Gradient Elution (e.g., Hexane/Ethyl Acetate) Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified Spiro Analog Evaporation->Pure_Product

Caption: General Workflow for Column Chromatography Purification.

Structural Characterization and Validation

The unambiguous determination of the structure of novel spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] analogs is crucial. A combination of spectroscopic techniques is employed for this purpose[13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are the primary tools for elucidating the molecular structure. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing the connectivity of atoms and confirming the spirocyclic framework. The presence of a quaternary spiro-carbon can be inferred from the 13C NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, which is used to confirm its elemental composition[14]. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl groups (C=O), amines (N-H), and ethers (C-O-C).

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including the stereochemistry at the spiro center[14].

Biological Evaluation and Future Perspectives

Given the diverse biological activities of related heterocyclic systems, newly synthesized spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] analogs should be screened against a panel of biological targets. The pyrrolo[3,4-c]pyridine scaffold has been associated with analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities[1][2]. Analogs of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core may exhibit novel or enhanced activities in these areas. For instance, related spiro compounds have been investigated as Mnk inhibitors for cancer treatment[15].

The continued development of efficient and stereoselective synthetic routes to these complex spirocycles will undoubtedly pave the way for the discovery of new therapeutic agents.

References

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2165. Available from: [Link]

  • ResearchGate. Practical Synthesis of (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one. Available from: [Link]

  • Yu, M., et al. (2019). Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2536-2541. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Available from: [Link]

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  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-12905. Available from: [Link]

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Exploratory

A-Z Guide to Preliminary Mechanism of Action Studies for Novel Spiro-Furo-Pyridine Compounds

Abstract The discovery of a novel chemical entity with promising phenotypic activity marks a critical juncture in drug development. However, the therapeutic potential of such a compound cannot be realized without a thoro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of a novel chemical entity with promising phenotypic activity marks a critical juncture in drug development. However, the therapeutic potential of such a compound cannot be realized without a thorough understanding of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to conduct preliminary MoA studies, using the emerging class of spiro-furo-pyridine compounds as a representative model. We will navigate the logical progression from initial hit validation to robust pathway hypothesis testing, emphasizing the causality behind experimental choices and the integration of self-validating systems to ensure scientific rigor. This document details step-by-step protocols for essential assays, provides strategies for data interpretation, and leverages visualization tools to clarify complex biological systems and experimental workflows, thereby charting a clear path from a phenotypic hit to a mechanistically understood lead candidate.

Introduction: The "How" Behind the Hit

The journey of a new drug from lab bench to patient bedside is long and fraught with attrition. A primary reason for late-stage failure is an incomplete understanding of how a compound truly works. Preliminary Mechanism of Action (MoA) studies are therefore not just a formality but a foundational pillar of modern drug discovery.[1] They serve to de-risk a project by confirming that a compound's observed effect (its phenotype) is achieved through a specific, desirable molecular interaction, rather than non-specific effects or cytotoxicity.

Spiro-furo-pyridine compounds represent a novel and synthetically accessible chemical scaffold. Recent studies have highlighted the diverse biological potential of similar spiro-heterocyclic structures, including antiviral and insecticidal activities, and even anticancer properties, underscoring the urgency of developing a systematic approach to characterize their MoA.[2][3]

This guide eschews a rigid template, instead adopting a logical, funnel-like approach that mirrors the investigative process in an active research environment. We begin with broad, cellular-level inquiries and progressively narrow our focus to specific molecular targets and pathways.

Part 1: Is the Phenotype Real and On-Target?

Before investing significant resources, we must answer two fundamental questions: Does the compound reliably produce the desired cellular phenotype at a reasonable concentration? And is this effect due to a specific interaction with a molecular target?

Foundational Step: Assessing Cellular Viability

The first gate a compound must pass is demonstrating a therapeutic window. A compound that kills cells indiscriminately is a toxin, not a therapeutic. Therefore, we must quantify its effect on cell viability.

  • Scientist's Note: The choice of cell line is critical. It should be a model system that recapitulates the key pathophysiological features of the disease .[1] For instance, if investigating an anti-cancer compound, one would use a relevant cancer cell line (e.g., A549 for lung cancer).

Table 1: Hypothetical Viability Data for a Spiro-Furo-Pyridine Compound (SFP-1)

Cell LineAssay TypeTimepointIC50 (µM)
A549 (Cancer)CellTiter-Glo®72h1.5
HCT116 (Cancer)CellTiter-Glo®72h2.3
Beas-2B (Normal)CellTiter-Glo®72h> 50

Data Interpretation: The hypothetical data in Table 1 suggests SFP-1 has selective cytotoxicity against cancer cells while sparing normal cells, a highly desirable characteristic.

Target Agnostic vs. Target-Based Approaches

Drug discovery can proceed via two main paths:

  • Target-Based Screening: You have a hypothesized target (e.g., a specific kinase) and screen compounds to find one that modulates it.[4]

  • Phenotypic Screening: You screen compounds for a desired cellular outcome (e.g., induction of apoptosis) without a preconceived target.[5][6] This approach is powerful for discovering novel mechanisms.[1][5]

For a novel scaffold like spiro-furo-pyridines, a phenotypic approach is often the most fruitful starting point.

Confirming Target Engagement in a Cellular Environment

Once a compound shows a specific phenotype, we must prove it physically interacts with a target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9] It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein against heat-induced denaturation.[7][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., A549) with the spiro-furo-pyridine compound (e.g., 10x IC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[11]

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles.[11] Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the abundance of a suspected target protein at each temperature using Western Blotting.

  • Interpretation: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates direct target engagement.[9][10]

  • Scientist's Note: CETSA is invaluable because it confirms target binding in a physiological, intact cell environment, accounting for factors like cell permeability and compound metabolism.[8][9]

Part 2: Unmasking the Molecular Machinery

With confirmation of a specific cellular phenotype and direct target engagement, the next phase is to identify the specific signaling pathways being modulated by the compound.

Global 'Omics' Profiling for Hypothesis Generation

To gain an unbiased, global view of the compound's effect, transcriptomics (RNA-Seq) is the tool of choice.[12][13] It allows us to see which genes are up- or down-regulated in response to treatment, providing a rich dataset for generating MoA hypotheses.[14][15]

Experimental Workflow: RNA-Seq for MoA Discovery

  • Experimental Design: This is the most critical step.[12] Treat the chosen cell line with the compound at a relevant concentration (e.g., IC50) and include time-course points (e.g., 6h, 12h, 24h) to distinguish primary from secondary effects.[12] Use a minimum of three biological replicates per condition.

  • RNA Extraction & Library Prep: Isolate high-quality total RNA. Prepare sequencing libraries, often using a 3' mRNA-seq approach for robust gene expression profiling in large-scale screens.[13]

  • Sequencing: Perform sequencing on a suitable platform.

  • Bioinformatic Analysis:

    • Quality Control: Check read quality (e.g., using FastQC).[12]

    • Alignment: Align reads to a reference genome.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between treated and control samples.

    • Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA), DAVID, or Reactome to identify which biological pathways are statistically over-represented in the list of differentially expressed genes.[16][17][18]

Diagram 1: MoA Investigation Funnel This diagram illustrates the logical flow from a broad phenotypic observation to a specific, validated mechanism of action.

MoA_Funnel pheno Phenotypic Screening (e.g., Anti-proliferative Effect) viability Cellular Viability Assays (Determine IC50, Selectivity) pheno->viability Is the effect potent & selective? engage Target Engagement Assays (e.g., CETSA) viability->engage Does the compound bind a target in cells? omics Global 'Omics' Profiling (RNA-Seq, Proteomics) engage->omics What cellular systems are perturbed? pathway Bioinformatics & Pathway Analysis (Hypothesis Generation) omics->pathway Which pathways are statistically enriched? validation Hypothesis Validation (Western Blot, siRNA/CRISPR) pathway->validation Is the key pathway protein modulated? invitro In Vitro Confirmation (Biochemical/Enzymatic Assays) validation->invitro Does the compound directly inhibit the target? moa Validated Mechanism of Action invitro->moa

Caption: The investigative workflow for elucidating a compound's MoA.

Part 3: Validating the Hypothesized MoA

The 'omics' data provides a hypothesis. For example: "SFP-1 induces apoptosis by inhibiting the PI3K/AKT signaling pathway." This hypothesis must now be rigorously tested and validated through orthogonal experiments.

Confirming Pathway Modulation with Western Blotting

Western blotting is the gold-standard technique for validating changes in protein expression or post-translational modifications, such as phosphorylation, which is central to kinase signaling pathways.[19][20]

Experimental Protocol: Western Blot for Pathway Analysis

  • Sample Preparation: Treat cells with the spiro-furo-pyridine compound at various concentrations and time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the protein phosphorylation state.[20] Determine total protein concentration for equal loading.[21]

  • SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.[20][21]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with a primary antibody specific to your target of interest (e.g., phospho-AKT Ser473). Overnight incubation at 4°C is often recommended.[21]

    • Secondary Antibody: After washing, incubate with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal.

  • Stripping and Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total AKT).[20] A loading control (e.g., Tubulin, GAPDH) is essential to ensure equal protein loading across lanes.

Diagram 2: Hypothetical PI3K/AKT Signaling Pathway Inhibition This diagram shows how SFP-1 might inhibit a key cancer survival pathway.

Caption: Expected outcomes for a successful siRNA target validation experiment.

Conclusion: Synthesizing the Evidence

The preliminary MoA journey culminates in the synthesis of multiple, independent lines of evidence into a coherent model. A successful investigation will have demonstrated that the novel spiro-furo-pyridine compound:

  • Exhibits a selective and potent cellular phenotype.

  • Directly engages a specific target within intact cells (CETSA).

  • Induces a global transcriptomic shift consistent with the modulation of a specific biological pathway (RNA-Seq).

  • Alters the expression or post-translational modification of key nodes within that pathway (Western Blot).

  • Loses its efficacy when the proposed target is genetically removed (siRNA/CRISPR).

  • Directly inhibits the activity of the purified target protein in a cell-free system (in vitro assay).

This rigorously assembled MoA model provides the confidence needed to advance a compound from a "hit" to a "lead," guiding future medicinal chemistry efforts for optimization and paving the way for more advanced preclinical studies.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

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  • In vitro NLK Kinase Assay. (n.d.). PMC, NIH. [Link]

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Foundational

The Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of a spirocyclic moiety with a heterocyclic system often yields compounds with unique three-dimensional structures and promising pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a spirocyclic moiety with a heterocyclic system often yields compounds with unique three-dimensional structures and promising pharmacological profiles. This technical guide provides an in-depth exploration of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold, a novel and intriguing core for medicinal chemistry endeavors. While dedicated research on this specific scaffold is emerging, this document synthesizes information from related structures and general principles of drug design to offer a comprehensive overview of its synthetic accessibility, potential biological activities, and physicochemical properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical space.

Introduction: The Allure of Spiro-Fused Heterocycles

In the landscape of modern drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets with high potency and selectivity is paramount. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensionality.[1][2] This rigid, non-planar geometry allows for a more precise orientation of functional groups in three-dimensional space, facilitating optimal interactions with the binding sites of biological macromolecules.[3] The incorporation of a spiro-center can significantly enhance the pharmacological and pharmacokinetic properties of a molecule by:

  • Increasing the fraction of sp³-hybridized carbons (Fsp³): This is often associated with improved solubility, metabolic stability, and clinical success rates.[1]

  • Improving Potency and Selectivity: The rigid conformation can lead to a better fit with the target receptor, enhancing potency and reducing off-target effects.[2]

  • Modulating Physicochemical Properties: Spirocycles can influence key drug-like properties such as lipophilicity (LogP) and aqueous solubility.[1]

The furo[3,4-c]pyridine core, an isomer of the more extensively studied pyrrolopyridines, represents a privileged heterocyclic motif. Derivatives of fused pyridine systems are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] The fusion of a furan ring to the pyridine core introduces additional electronic and steric features that can be exploited for targeted drug design.

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold, therefore, presents a compelling combination of a rigid spirocyclic anchor and a biologically relevant heterocyclic system, making it a promising area for the development of novel therapeutic agents.

Synthetic Strategies: Accessing the Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Core

While specific, detailed synthetic protocols for the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold are not extensively documented in publicly available literature, its synthesis can be envisioned through the application of established methodologies for the construction of spiro-fused and furo[3,4-c]pyridine systems. A plausible and efficient approach would involve a multi-component reaction strategy, which is known for its ability to generate molecular complexity in a single step.[6]

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold suggests key precursors that are readily accessible.

G target Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] intermediate1 Substituted Furo[3,4-c]pyridine target->intermediate1 Spirocyclization intermediate2 Cyclohexanone target->intermediate2 Spirocyclization precursor1 Substituted Pyridine intermediate1->precursor1 Annulation precursor2 Functionalized Furan intermediate1->precursor2 Annulation precursor3 Cyclohexanone

Caption: Retrosynthetic analysis of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold.

Key Synthetic Methodologies

2.2.1. One-Pot, Three-Component Reaction:

A highly convergent and atom-economical approach would be a one-pot, three-component reaction. This strategy has been successfully employed for the synthesis of related spiro-furo-pyrido-pyrimidine-indoline derivatives.[6] A similar reaction could be envisioned for the target scaffold.

Experimental Protocol (Hypothetical):

  • Reactant Preparation: To a solution of a suitable 3-aminopyridine derivative (1.0 eq.) in a protic solvent such as ethanol, add cyclohexanone (1.1 eq.) and a source of the furanone precursor, such as a β-keto ester or a related dicarbonyl compound (1.0 eq.).

  • Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Causality behind Experimental Choices:

  • Solvent: Protic solvents like ethanol can facilitate the initial condensation steps and help in solubilizing the reactants.

  • Catalyst: An acid catalyst is crucial for promoting the condensation reactions and the subsequent cyclization to form the furo[3,4-c]pyridine core.

  • Temperature: Refluxing temperature provides the necessary activation energy for the multiple bond-forming events in the cascade reaction.

2.2.2. Sequential Synthesis:

An alternative, more controlled approach would involve a stepwise synthesis. This would allow for the isolation and characterization of intermediates, which can be advantageous for optimizing reaction conditions and for the synthesis of analogs.

Workflow for Sequential Synthesis:

G start Substituted Pyridine step1 Formation of Furo[3,4-c]pyridine start->step1 Reaction with furanone precursor step2 Spirocyclization with Cyclohexanone step1->step2 Base-catalyzed condensation end Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] step2->end

Caption: A potential sequential workflow for the synthesis of the target scaffold.

Potential Biological Activities and Therapeutic Applications

The biological profile of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold can be inferred from the known activities of its constituent moieties.

Insights from the Furo[3,4-c]pyridine Core

The pyrrolo[3,4-c]pyridine system, an aza-analog of the furo[3,4-c]pyridine core, has been extensively investigated, and its derivatives have shown a broad spectrum of pharmacological properties.[7][8] By analogy, furo[3,4-c]pyridine derivatives are anticipated to exhibit a range of biological activities.

Table 1: Known Biological Activities of Pyrrolo[3,4-c]pyridine and Fused Pyridine Derivatives

Biological ActivityTarget/MechanismReference
AntidiabeticStimulation of glucose uptake[7]
Antiviral (HIV-1)HIV-1 integrase inhibition[7]
AntimycobacterialInhA enzyme inhibition[8]
Anti-inflammatoryCyclooxygenase (COX) inhibition[9]
AnticancerVarious mechanisms[4]
Contribution of the Spiro-Cyclohexane Moiety

The spiro-cyclohexane unit plays a crucial role in defining the three-dimensional shape of the molecule and can significantly impact its biological activity. The rigid nature of the spiro-junction can lock the molecule in a specific conformation that is favorable for binding to a biological target. Furthermore, the cyclohexane ring can be substituted to probe the steric and electronic requirements of the binding pocket, thus guiding structure-activity relationship (SAR) studies.[10]

Structure-Activity Relationships (SAR) and Physicochemical Properties

Systematic exploration of the SAR of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold will be crucial for optimizing its therapeutic potential.

Key Areas for SAR Exploration:

G scaffold Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Core r1 Substituents on the Pyridine Ring scaffold->r1 Modulates electronics and solubility r2 Substituents on the Furan Ring scaffold->r2 Influences binding interactions r3 Substituents on the Cyclohexane Ring scaffold->r3 Probes steric requirements

Caption: Key positions for substitution to explore the SAR of the scaffold.

Physicochemical Properties:

The introduction of the spiro-cyclohexane moiety is expected to increase the Fsp³ character of the molecule, which generally correlates with improved physicochemical properties.[1]

Table 2: Predicted Physicochemical Properties and their Importance

PropertyImportance in Drug Discovery
Molecular Weight (MW) Affects absorption and distribution.
Lipophilicity (cLogP) Influences solubility, permeability, and metabolism.
Aqueous Solubility (LogS) Crucial for bioavailability.
Polar Surface Area (PSA) Impacts membrane permeability.
Fraction of sp³ carbons (Fsp³) Correlates with improved drug-likeness.

Conclusion and Future Directions

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold represents a largely unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. This technical guide has provided a prospective overview of its synthetic accessibility, potential biological activities, and key physicochemical properties based on the analysis of related molecular architectures.

Future research in this area should focus on:

  • Development of robust and efficient synthetic routes to access a diverse library of derivatives.

  • Systematic biological evaluation of these compounds against a panel of relevant targets, guided by the known pharmacology of the furo[3,4-c]pyridine core.

  • In-depth SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Computational modeling and structural biology studies to understand the binding modes of active compounds.

By pursuing these avenues of research, the full therapeutic potential of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold can be unlocked, potentially leading to the development of next-generation medicines for a range of diseases.

References

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Protocols & Analytical Methods

Method

Practical Synthesis of 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione: An Application Note

Abstract This application note provides a detailed, research-grade protocol for the practical synthesis of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, a novel heterocyclic scaffold with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, research-grade protocol for the practical synthesis of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, a novel heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The proposed synthetic strategy is a multi-step process commencing with commercially available pyridine-3,4-dicarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a framework for the synthesis of related spirocyclic compounds.

Introduction

Spirocyclic frameworks are a prominent structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals. The unique three-dimensional architecture of spiro compounds often imparts favorable pharmacological properties, including enhanced receptor binding affinity and improved metabolic stability. The fusion of a spiro-cyclohexane moiety with a furo[3,4-c]pyridine core, as in the title compound, presents a compelling scaffold for the exploration of new chemical space in the pursuit of novel therapeutics. This document outlines a robust and reproducible synthetic route to 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, designed to be accessible to researchers with a strong background in synthetic organic chemistry.

Proposed Synthetic Pathway

The synthesis of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial formation of the furo[3,4-c]pyridine-1,3-dione core, followed by the construction of the spirocyclic cyclohexane-1,4-dione ring system.

Synthetic Workflow Start Pyridine-3,4-dicarboxylic Acid Intermediate1 Furo[3,4-c]pyridine-1,3-dione Start->Intermediate1 Acetic Anhydride, Reflux Intermediate2 3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one Intermediate1->Intermediate2 Grignard Reagent, THF Target 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione Intermediate2->Target Acid Hydrolysis

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Part 1: Synthesis of Furo[3,4-c]pyridine-1,3-dione (2)

The initial step involves the dehydration of pyridine-3,4-dicarboxylic acid to form the corresponding anhydride, a key intermediate for subsequent transformations.

Reaction Scheme:

Step 1 Pyridine-3,4-dicarboxylic acid Pyridine-3,4-dicarboxylic acid Furo[3,4-c]pyridine-1,3-dione Furo[3,4-c]pyridine-1,3-dione Pyridine-3,4-dicarboxylic acid->Furo[3,4-c]pyridine-1,3-dione Acetic Anhydride, Δ

Caption: Dehydration to form the furo[3,4-c]pyridine-1,3-dione core.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyridine-3,4-dicarboxylic acid (1)167.1210.0 g0.0598
Acetic Anhydride102.0950 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-3,4-dicarboxylic acid (1) (10.0 g, 0.0598 mol).

  • Add acetic anhydride (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 3 hours. The solid should gradually dissolve.

  • Allow the reaction mixture to cool to room temperature, during which a precipitate may form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield furo[3,4-c]pyridine-1,3-dione (2) as a white to off-white solid.

Expected Yield: 80-90%

Part 2: Synthesis of 3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one (4)

This step involves a Grignard reaction with a protected cyclohexanone derivative to introduce the carbon framework for the spirocycle, followed by a selective reduction.

Reaction Scheme:

Step 2 Furo[3,4-c]pyridine-1,3-dione Furo[3,4-c]pyridine-1,3-dione 3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one 3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one Furo[3,4-c]pyridine-1,3-dione->3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one 1. Grignard Reagent (3) 2. NaBH4

Caption: Grignard addition and selective reduction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Furo[3,4-c]pyridine-1,3-dione (2)149.117.0 g0.0470
8-Bromo-1,4-dioxaspiro[4.5]decane221.1011.4 g0.0515
Magnesium Turnings24.311.3 g0.0535
Sodium Borohydride (NaBH4)37.831.9 g0.0502
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated aq. Ammonium Chloride-50 mL-

Procedure:

  • Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.3 g, 0.0535 mol). Add 20 mL of anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 8-bromo-1,4-dioxaspiro[4.5]decane (11.4 g, 0.0515 mol) in 50 mL of anhydrous THF to the magnesium suspension. Maintain a gentle reflux by the rate of addition. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent (3) to 0 °C in an ice bath. Add a solution of furo[3,4-c]pyridine-1,3-dione (2) (7.0 g, 0.0470 mol) in 80 mL of anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Selective Reduction: Cool the reaction mixture back to 0 °C. Carefully add sodium borohydride (1.9 g, 0.0502 mol) portion-wise. Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(1,4-dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one (4).

Expected Yield: 50-60%

Part 3: Synthesis of 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione (5)

The final step is the deprotection of the ketal to reveal the target dione.

Reaction Scheme:

Step 3 3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one 3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione 3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one->1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione 2M HCl, Acetone

Caption: Ketal deprotection to yield the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(1,4-Dioxaspiro[4.5]decan-8-yl)furo[3,4-c]pyridin-1(3H)-one (4)291.325.0 g0.0172
2M Hydrochloric Acid-20 mL-
Acetone-40 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve the protected spiro compound (4) (5.0 g, 0.0172 mol) in acetone (40 mL).

  • Add 2M hydrochloric acid (20 mL) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione (5).

Expected Yield: 70-80%

Characterization Data

Final product characterization should be performed using standard analytical techniques:

AnalysisExpected Results
¹H NMR Signals corresponding to the pyridine and cyclohexane protons.
¹³C NMR Peaks for the carbonyl carbons, spiro carbon, and other carbons in the heterocyclic and cyclohexane rings.
Mass Spec (HRMS) Calculated m/z for C₁₃H₁₁NO₄ to be confirmed.
FT-IR Characteristic C=O stretching frequencies for the lactone and ketone.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.

  • Sodium borohydride is a reducing agent and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note details a comprehensive and practical synthetic protocol for 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. The described multi-step synthesis is based on established chemical transformations and provides a logical and achievable route to this novel spirocyclic scaffold. The insights and procedures outlined herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to access this and related compounds for further investigation.

References

  • Fedoseev, S. V., Belikov, M. Y., & Tafeenko, V. (2020). Synthesis of 4-Halofuro[3,4-c]pyridin-3(1H)-ones from 2-Halopyridine-3,4-dicarbonitriles. Russian Journal of Organic Chemistry, 56(9), 1533-1538.
  • Yu, M., et al. (2019). Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2650-2654.
  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 10, 2814-2820.
  • Chemistry LibreTexts. (2019). Reactions of Anhydrides. [Link]

  • Stenutz, R. furo[3,4-c]pyridine-1,3-dione. [Link]

Application

Application Notes and Protocols for the Utilization of 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione in Drug Design

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Discovery Spirocycles, characterized by two rings sharing a single atom, offer a distinct three-dimensional architecture that is increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, offer a distinct three-dimensional architecture that is increasingly sought after in contemporary drug design.[1] This inherent three-dimensionality allows for the projection of functional groups into space in a way that flat aromatic systems cannot, facilitating more precise and potent interactions with complex biological targets.[1] The rigid yet conformationally defined nature of many spirocyclic systems, particularly those with smaller rings, provides a stable platform for structure-based drug design.[1] The 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione scaffold is a compelling example of this molecular class, merging the cyclohexane ring system with a furo-pyridine core. This unique combination suggests potential for diverse pharmacological activities, drawing from the known bioactivities of related heterocyclic systems.

Derivatives of furo-pyridines and the closely related pyrrolo-pyridines have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, analgesic, and sedative properties.[2][3][4] For instance, certain furo[2,3-b]pyridine derivatives have shown potent cytotoxic activity against breast cancer cell lines by targeting key signaling pathways such as AKT1, estrogen receptor alpha (ERα), and HER2.[2] Furthermore, the spiro[cyclohexane...] moiety itself is a component of compounds investigated for central nervous system (CNS) applications, including serotonin reuptake inhibition and 5-HT1A receptor antagonism.[5]

This application note provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental protocols for 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione. We will explore its synthesis, characterization, and proposed screening cascades for identifying and validating its therapeutic potential in oncology and neuroscience.

PART 1: Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis to obtain 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione and its analogs for structure-activity relationship (SAR) studies.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Intermediate & Final Products A Cyclohexanone Derivative C Step 1: Spiro-lactone formation A->C B Pyridine-3,4-dicarboxylic acid derivative B->C F Spiro-lactone Intermediate C->F Yields intermediate D Step 2: Amidation G Amide Intermediate D->G Forms amide E Step 3: Cyclization and Dehydration H Final Product: 1'H-spiro[...]-1',4-dione E->H Final cyclization F->D G->E I Analog Library H->I Diversification for SAR

Caption: Proposed synthetic workflow for 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione.

Protocol 1: Synthesis of 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Rationale: This protocol is based on established methods for constructing spiro-lactone systems and subsequent cyclization to form the furo-pyridine core. The choice of reagents and conditions aims for high diastereoselectivity and good overall yield.

Materials:

  • Appropriately substituted cyclohexanone

  • Pyridine-3,4-dicarboxylic anhydride

  • Strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Dehydrating agent (e.g., Trifluoroacetic anhydride)

  • Anhydrous solvents (THF, DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Step 1: Spiro-lactone Formation:

    • Dissolve the cyclohexanone derivative in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA in THF and stir for 1 hour to generate the enolate.

    • Add a solution of pyridine-3,4-dicarboxylic anhydride in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield the spiro-lactone intermediate.

  • Step 2: Amidation and Cyclization:

    • The formation of the dione would likely involve a multi-step process from the corresponding di-acid or anhydride of the pyridine core, potentially through an amide intermediate followed by cyclization. A detailed, validated protocol for this specific transformation is not currently published and would require significant route development.

Characterization: The structure and purity of the synthesized compound should be confirmed using the following techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • X-ray Crystallography: To unambiguously determine the three-dimensional structure of a single crystal.

PART 2: In Vitro Screening Protocols

Based on the biological activities of structurally related compounds, we propose a two-pronged screening approach targeting potential applications in oncology and neuroscience.

Oncology Screening Cascade

The furo-pyridine scaffold has been associated with anticancer properties, potentially through the inhibition of key kinases and hormone receptors.[2]

G A Primary Screening: Cell Viability Assays B Secondary Screening: Target-Based Assays A->B Active Compounds C Tertiary Screening: Mechanism of Action Studies B->C Confirmed Hits D Lead Optimization C->D Validated Mechanism A1 MCF-7 (ER+) A2 MDA-MB-231 (Triple-Negative) A3 SK-BR-3 (HER2+) B1 AKT1 Kinase Assay B2 ERα Binding Assay B3 HER2 Kinase Assay C1 Western Blot (p-AKT, p-ERK) C2 Cell Cycle Analysis C3 Apoptosis Assays

Sources

Method

The Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Scaffold: A Promising Frontier in Medicinal Chemistry

The quest for novel molecular architectures that can effectively address complex biological targets is a central theme in modern drug discovery. Among the myriad of scaffolds available to medicinal chemists, spirocycles...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel molecular architectures that can effectively address complex biological targets is a central theme in modern drug discovery. Among the myriad of scaffolds available to medicinal chemists, spirocycles have emerged as a particularly attractive class of compounds. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore chemical space in ways that are not possible with traditional flat aromatic systems. This guide delves into the potential applications of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold, a distinctive heterocyclic system that holds considerable promise for the development of new therapeutic agents.

The incorporation of a spirocyclic motif can significantly enhance the pharmacological profile of a molecule. By introducing a sp³-rich center, spirocycles can improve key drug-like properties such as solubility, metabolic stability, and target selectivity. The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core, which combines a flexible cyclohexane ring with a rigid furo[3,4-c]pyridine system, presents a compelling framework for the design of novel drugs targeting a range of diseases. While this specific scaffold is relatively underexplored, the broader family of spirocyclic and furo[3,4-c]pyridine-containing molecules has demonstrated significant biological activities, including anticancer, anti-inflammatory, and neurological effects. This document serves as a comprehensive guide for researchers, providing a foundational understanding of the synthesis, potential applications, and key experimental protocols for exploring the medicinal chemistry of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivatives.

The Rationale for Employing the Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Scaffold

The strategic advantage of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold lies in its unique structural and physicochemical properties. The spirocyclic nature of the molecule provides a rigid and well-defined three-dimensional orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The cyclohexane moiety offers a versatile platform for introducing a variety of substituents to probe the structure-activity relationship (SAR) and fine-tune the pharmacokinetic profile of the molecule.

Furthermore, the furo[3,4-c]pyridine core is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. The fusion of a furan ring with a pyridine ring creates a unique electronic and steric environment that can be exploited for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the furan ring can participate in various non-covalent interactions. This combination of features makes the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold a promising starting point for the development of novel therapeutics.

Potential Therapeutic Applications

Based on the known biological activities of related spirocyclic and furo[3,4-c]pyridine-containing compounds, the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold holds promise in several therapeutic areas:

  • Oncology: Many spirocyclic compounds have demonstrated potent anticancer activity. For instance, derivatives of spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine] have been identified as inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in cancer progression.[1] The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold could be explored for the development of novel kinase inhibitors or other anticancer agents.

  • Inflammation and Immunology: Spiro-heterocyclic compounds have been investigated for their anti-inflammatory properties. For example, spiro pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[2] The unique geometry of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core could be leveraged to design selective inhibitors of key inflammatory mediators.

  • Central Nervous System (CNS) Disorders: The development of CNS-active agents often requires molecules with specific physicochemical properties to ensure blood-brain barrier penetration. The three-dimensional nature of spirocycles can be advantageous in this regard. Related spiro[isobenzofuran] derivatives have shown potential as antidepressants.[3] The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold could be a valuable template for the design of novel drugs for neurological and psychiatric disorders.

Data Presentation: A Glimpse into the Potential of Related Scaffolds

While specific quantitative data for the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold is limited in the public domain, the following table summarizes the activity of closely related spirocyclic compounds to illustrate the potential of this structural class.

Compound ClassTarget/AssayKey FindingsReference
Spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]Mnk1/2 InhibitionSub-micromolar to low nanomolar inhibitory activities against Mnk1/2.[1]
Spiro pyrrolo[3,4-d]pyrimidineCOX-1/COX-2 InhibitionSignificant anti-inflammatory activity with selectivity for COX-2.[2]
Spiro[isobenzofuran]Antidepressant ActivitySignificant antitetrabenazine activity, indicative of antidepressant potential.[3]

Experimental Protocols

Synthesis of a Key Building Block: (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one

A practical and scalable synthesis for this key building block has been reported, providing a crucial starting point for the exploration of this scaffold. The following is a summarized protocol based on the published literature.[4]

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Two-Step Sequence cluster_2 Step 3: Product Isolation Starting_Material_1 Readily Available Materials Reaction_Step Efficient Two-Step Synthesis Starting_Material_1->Reaction_Step Reaction Final_Product (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one Reaction_Step->Final_Product Isolation G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Treatment Treat cells with spiro compounds at various concentrations Cell_Seeding->Treatment MTT_Addition Add MTT solution and incubate Treatment->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Sources

Application

Application Note & Protocol: A Turn-Key Guide to the Synthesis of Spiro-Furo-Pyridine Derivatives

For: Researchers, scientists, and drug development professionals. I. Executive Summary: The Architectural Allure of Spiro-Furo-Pyridine Scaffolds The confluence of furan, pyridine, and a spirocyclic center creates a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Executive Summary: The Architectural Allure of Spiro-Furo-Pyridine Scaffolds

The confluence of furan, pyridine, and a spirocyclic center creates a unique three-dimensional architecture that has garnered significant attention in medicinal chemistry. Spiro-furo-pyridine derivatives are privileged scaffolds found in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including potential anticancer and antimicrobial properties.[1][2][3] Their structural rigidity and defined spatial orientation of substituents make them attractive candidates for targeted drug design, enabling precise interactions with biological macromolecules.

This application note provides a comprehensive guide to the experimental setup for synthesizing a class of spiro-furo-pyridine derivatives, specifically focusing on a robust and efficient one-pot, three-component reaction to construct spiro[4H-pyran-3,3'-oxindole] derivatives fused with a furanopyridine moiety. We will delve into the causality behind the experimental choices, provide a detailed, step-by-step protocol, and offer insights into the characterization and potential troubleshooting of the synthesis. This document is designed to be a self-validating system, ensuring that researchers can confidently replicate and adapt these methods for their own drug discovery endeavors.

II. Strategic Synthesis: The Power of Multicomponent Reactions

The synthesis of complex heterocyclic systems like spiro-furo-pyridines often benefits from multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants are combined in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[4][5] This approach offers significant advantages over traditional linear syntheses, including:

  • Operational Simplicity: Fewer reaction and purification steps save time and resources.

  • Atom Economy: A higher percentage of the atoms from the reactants are incorporated into the final product, reducing waste.

  • Molecular Diversity: MCRs are highly amenable to the creation of libraries of compounds by systematically varying the starting materials.

The protocol detailed herein leverages a one-pot condensation of an isatin derivative, an active methylene compound (malononitrile), and a cyclic 1,3-dicarbonyl compound, catalyzed by a heterogeneous catalyst.[6] This strategy has been shown to be effective in generating spirooxindoles with high yields and purity.

III. Materials and Methods

A. Reagents and Solvents

Proper selection and handling of reagents are paramount for the success and reproducibility of the synthesis. The following table summarizes the key materials required for this protocol.

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Role in ReactionPuritySupplier (Example)
IsatinC₈H₅NO₂147.13Spiro core precursor≥98%Sigma-Aldrich
Substituted IsatinsVariesVariesIntroduce diversity≥98%Sigma-Aldrich
MalononitrileCH₂(CN)₂66.06Active methylene source≥99%Sigma-Aldrich
DimedoneC₈H₁₂O₂140.181,3-dicarbonyl compound≥98%Sigma-Aldrich
Nano Ag/KaolinAg/Al₂Si₂O₅(OH)₄N/AHeterogeneous catalystN/ASynthesized in-house or sourced
EthanolC₂H₅OH46.07SolventAnhydrous, ≥99.5%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11Extraction/ChromatographyHPLC GradeFisher Scientific
HexaneC₆H₁₄86.18ChromatographyHPLC GradeFisher Scientific

Causality of Choice:

  • Isatins: Serve as the foundational building block for the oxindole core of the spiro compound. The C3-carbonyl group is highly electrophilic and susceptible to nucleophilic attack.

  • Malononitrile: The acidic methylene protons are readily abstracted, generating a potent nucleophile that initiates the reaction cascade.

  • Dimedone: This cyclic 1,3-dicarbonyl compound provides the pyran portion of the fused ring system.

  • Nano Ag/Kaolin: This heterogeneous catalyst offers a large surface area for the reaction to occur, is easily separable from the reaction mixture by simple filtration, and can often be recycled, making the process more environmentally friendly.[6]

  • Ethanol: A polar protic solvent that is effective at dissolving the reactants and is relatively benign.

B. Equipment
  • Round-bottom flasks (10 mL, 25 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

  • FT-IR spectrometer

IV. Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a reported synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives.[6]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization start Combine Isatin, Malononitrile, Dimedone, and Nano Ag/Kaolin in Ethanol react Stir at room temperature start->react Add solvent monitor Monitor progress via TLC react->monitor Periodically sample filter Filter to remove catalyst monitor->filter Upon completion evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize characterize Analyze by NMR, MS, FT-IR, and Melting Point recrystallize->characterize Obtain pure product

Caption: Experimental workflow for the synthesis of spiro-furo-pyridine derivatives.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and nano Ag/kaolin catalyst (0.05 g).

    • Add 10 mL of ethanol to the flask.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting materials should be spotted on the same plate for comparison. The reaction is considered complete when the starting materials are no longer visible by UV light. Reaction times are typically short, often within 1-2 hours.[6]

  • Work-up and Purification:

    • Upon completion of the reaction, filter the mixture through a Büchner funnel to remove the heterogeneous nano Ag/kaolin catalyst. The catalyst can be washed with a small amount of ethanol and dried for potential reuse.

    • The filtrate is then transferred to a round-bottom flask and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting solid crude product is purified by recrystallization from hot ethanol to afford the pure spiro-furo-pyridine derivative.

  • Characterization:

    • The purity and identity of the final product should be confirmed by a suite of analytical techniques.

    • Melting Point: Determine the melting point of the crystalline product. A sharp melting point is indicative of high purity.

    • FT-IR Spectroscopy: Acquire an FT-IR spectrum to identify key functional groups. Expect to see characteristic peaks for N-H stretching (if the oxindole nitrogen is unsubstituted), C=O stretching (from the oxindole and pyran rings), and C≡N stretching (if the nitrile group is present in the final structure).

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR spectrum will show all unique carbon atoms in the molecule.

    • Mass Spectrometry: Obtain a mass spectrum (e.g., high-resolution mass spectrometry - HRMS) to confirm the molecular weight of the synthesized compound.[7][8]

V. Proposed Reaction Mechanism

The formation of the spiro-furo-pyridine scaffold in this multicomponent reaction is believed to proceed through a cascade of interconnected reactions.

reaction_mechanism cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Cyclization and Tautomerization start Isatin + Malononitrile intermediate1 Knoevenagel Adduct start->intermediate1 Base catalyst intermediate3 Michael Adduct intermediate1->intermediate3 + Dimedone Enolate intermediate2 Dimedone Enolate intermediate2->intermediate3 intermediate4 Intramolecular Cyclization intermediate3->intermediate4 Intramolecular attack product Final Spiro Product intermediate4->product Dehydration/Tautomerization

Caption: Proposed mechanism for the one-pot synthesis of spiro-furo-pyridine derivatives.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the isatin and malononitrile. The active methylene group of malononitrile attacks the C3-carbonyl of isatin, followed by dehydration to form an electron-deficient alkene intermediate.

  • Michael Addition: The dimedone, in the presence of a base, forms an enolate which then acts as a nucleophile in a Michael addition to the activated alkene from the first step.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where a nucleophilic attack from the nitrogen of the oxindole or an oxygen from the dimedone moiety onto a nitrile or carbonyl group, followed by tautomerization and dehydration, leads to the formation of the stable, final spiro-furo-pyridine product.

VI. Troubleshooting Guide

Even with a robust protocol, unforeseen challenges can arise. This section provides guidance on common issues and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or no product yield - Inactive catalyst- Impure starting materials- Incorrect solvent or temperature- Ensure the catalyst is properly prepared and active.- Verify the purity of reactants by NMR or melting point.- Use anhydrous solvent and ensure the reaction is at the specified temperature.
Formation of multiple byproducts - Reaction run for too long- Temperature too high, leading to decomposition- Monitor the reaction closely by TLC and stop it once the starting materials are consumed.- Maintain the recommended reaction temperature.
Difficulty in product purification - Product is an oil instead of a solid- Incomplete removal of starting materials- If the product is an oil, attempt purification by column chromatography.- Optimize the recrystallization solvent system or use column chromatography for purification.
Inconsistent results - Variations in reagent quality- Inconsistent catalyst activity- Use reagents from the same batch for a series of reactions.- Standardize the preparation and handling of the catalyst.

VII. Conclusion and Future Perspectives

The one-pot, three-component synthesis of spiro-furo-pyridine derivatives presented here offers an efficient, scalable, and environmentally conscious route to a class of compounds with significant potential in drug discovery. The operational simplicity and high yields make this protocol particularly attractive for the rapid generation of compound libraries for high-throughput screening.

Future work in this area could involve expanding the substrate scope to include a wider variety of substituted isatins, active methylene compounds, and 1,3-dicarbonyls to further explore the structure-activity relationships of these fascinating spirocyclic scaffolds. Additionally, the exploration of other novel heterogeneous catalysts could lead to even more efficient and sustainable synthetic methods.

VIII. References

  • Synthesis of spiro-furo-pyrido-pyrimidine-indoline derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. (2021). Molecules, 26(15), 4485. [Link]

  • One Pot Synthesis and Biological Activity Studies of New Spirooxindoles. (2020). Chemistry & Biodiversity, 17(10), e2000479. [Link]

  • Michael addition-initiated one-pot synthesis of spirooxindoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • One Pot Synthesis and Biological Activity Studies of New Spirooxindoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). EMAN Research Publishing. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Retrieved January 22, 2026, from [Link]

  • Synthesis of pyridine derivatives as new spiro biologically active compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Bioactivity of Spiro Derivatives Containing a Pyridine Moiety. (2022). Journal of Agricultural and Food Chemistry, 70(50), 15876-15887. [Link]

  • Multicomponent reactions for the synthesis of spiro compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (2015). Beilstein Journal of Organic Chemistry, 11, 2339-2345. [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(27), 16619-16629. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry, 20, 1713-1745. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. (n.d.). HETEROCYCLES. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Molecules, 29(18), 4215. [Link]

Sources

Method

Application Notes & Protocols: A Strategic Guide to Unveiling the Bioactivity of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Derivatives

Abstract The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold represents a unique and sterically complex heterocyclic system with significant potential for novel therapeutic development. Its rigid three-dimensional s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold represents a unique and sterically complex heterocyclic system with significant potential for novel therapeutic development. Its rigid three-dimensional structure is an attractive starting point for exploring new chemical space and identifying modulators of previously undrugged biological targets. However, the specific molecular targets and biological activities of this compound class are largely uncharacterized. This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to systematically approach the discovery and characterization of the bioactivity of novel spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivatives. We present a tiered screening cascade, beginning with broad phenotypic assays to identify general bioactivity, followed by detailed protocols for key target-class-focused secondary assays, including biochemical kinase and cell-based G-Protein Coupled Receptor (GPCR) assays. Emphasis is placed on the principles of robust assay development, validation, and data interpretation to ensure the generation of high-quality, actionable results.

Introduction: The Untapped Potential of a Novel Spiro-Scaffold

Spirocyclic systems are privileged structures in medicinal chemistry, often conferring improved pharmacological properties such as target specificity and metabolic stability due to their conformational rigidity. While related spiro-heterocyclic cores have demonstrated a wide array of biological activities, including kinase inhibition and GPCR modulation, the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] class remains a frontier for discovery.[1][2][3]

The absence of established biological targets for this specific scaffold necessitates a discovery-oriented approach rather than a target-specific one. The primary challenge is to first ask if these molecules have a biological effect and, if so, what cellular systems they perturb. This document outlines a logical and efficient workflow to answer these questions, guiding the researcher from initial phenotypic observation to plausible target class identification.

G cluster_0 Discovery Workflow A Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Library Synthesis B Part 1: Primary Screening (Phenotypic Assay) A->B  Initial Compound Library C Part 2: Secondary Screening (Target-Class Assays) B->C  Active Phenotypic Hits D Part 3: Hit Validation & Target Deconvolution C->D  Confirmed Hits in  Target-Class Assay E Lead Optimization D->E  Validated Hits with  Putative Target(s)

Caption: High-level workflow for bioactivity screening.

Part 1: Primary Phenotypic Screening - Identifying Anti-proliferative Activity

The first step in characterizing a novel compound library is to perform a broad, unbiased screen to detect any significant biological effect. A cell viability assay using a diverse panel of human cancer cell lines is a robust and cost-effective starting point.[4] This approach can simultaneously reveal general cytotoxicity and potential cancer-type selectivity, which can provide early clues about the underlying mechanism of action.

We recommend the CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous "add-mix-measure" method that quantifies ATP levels as an indicator of metabolically active cells. Its high sensitivity, broad dynamic range, and compatibility with high-throughput screening (HTS) make it an industry standard.[5][6]

G cluster_0 CellTiter-Glo® Assay Principle A Viable Cells (ATP Present) B Add CellTiter-Glo® Reagent (Lysis Buffer + Luciferase/Luciferin) A->B C Cell Lysis & ATP Release B->C D Luciferase + ATP + Luciferin -> Light C->D E Quantify Luminescence (Signal ∝ Number of Viable Cells) D->E

Caption: Principle of the luminescent cell viability assay.

Protocol 1: Cancer Cell Line Panel Viability Screen

Objective: To determine the anti-proliferative effect of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] compounds across a panel of human cancer cell lines.

Materials:

  • Cell Lines: A diverse panel is recommended (e.g., AddexBio's CCP-58 or similar), covering major cancer types like breast (MCF-7), lung (A549), colon (HT-29), prostate (PC-3), and leukemia (K-562).[7]

  • Assay Plates: 384-well, white, solid-bottom tissue culture treated plates.

  • Compounds: Test compounds dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control: Staurosporine or another potent broad-spectrum cytotoxic agent.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7573 or similar).[5]

  • Instrumentation: A plate-reading luminometer.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest and perform a cell count.

    • Dilute cells in their respective complete growth media to the pre-determined optimal seeding density (typically 1,000-5,000 cells/well).

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Dosing:

    • Prepare a dilution series of the test compounds. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, perform a serial dilution (e.g., 10-point, 3-fold) from a top concentration of 50 µM.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of compound solution to the cell plates. This results in a final DMSO concentration of ≤0.5%.

    • Include control wells:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: Staurosporine at a concentration known to cause 100% cell death (e.g., 10 µM) (100% inhibition).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test concentration:

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

    • Where RLU is the Relative Luminescent Units.

  • For dose-response experiments, plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Hit Criteria: A common starting point for a primary screen is to define a "hit" as a compound that causes >50% inhibition at 10 µM in one or more cell lines.

Part 2: Target-Class Identification & Secondary Assays

A confirmed hit from the primary screen provides the justification for deeper investigation. Based on the chemical structure and the phenotypic profile (e.g., selective activity against hematopoietic cell lines might suggest a kinase target), a hypothesis can be formed about the potential target class. Here, we provide detailed protocols for two high-probability target classes for novel heterocyclic compounds: protein kinases and GPCRs .

Biochemical Kinase Inhibition Assay

Kinases are a major class of drug targets, and many heterocyclic scaffolds are known to be kinase inhibitors.[8] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[9] Its versatility allows it to be used for virtually any kinase without the need for target-specific antibodies, making it ideal for initial target-class screening.[10][11]

G cluster_0 ADP-Glo™ Kinase Assay Principle A Kinase Reaction: Enzyme + Substrate + ATP -> Phospho-Substrate + ADP + ATP(leftover) B Step 1: Add ADP-Glo™ Reagent (Stops reaction, depletes leftover ATP) A->B C Remaining Molecule: ADP B->C D Step 2: Add Kinase Detection Reagent (Converts ADP back to ATP) C->D E Newly Synthesized ATP D->E F Luciferase Reaction: ATP + Luciferin -> Light E->F G Quantify Luminescence (Signal ∝ ADP Produced ∝ Kinase Activity) F->G

Caption: Workflow of the ADP-Glo™ kinase activity assay.

Protocol 2: ADP-Glo™ Universal Kinase Assay

Objective: To determine if a hit compound inhibits the activity of a selected kinase (or a panel of kinases).

Materials:

  • Kinase: Purified, active recombinant kinase (e.g., ABL1, SRC, EGFR).

  • Substrate: Appropriate peptide or protein substrate for the selected kinase.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[12]

  • ATP: Ultra-pure ATP solution.

  • Assay Plates: 384-well, white, low-volume plates.

  • Instrumentation: A plate-reading luminometer.

Assay Development & Optimization (Crucial Preliminary Steps):

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal without depleting more than 30% of the substrate.

  • ATP Kₘ Determination: Perform the kinase reaction with varying concentrations of ATP to determine the Michaelis constant (Kₘ). For screening ATP-competitive inhibitors, the final ATP concentration in the assay should be at or near its Kₘ value.[1]

Screening Protocol (Post-Optimization):

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2X Kinase/Substrate solution (containing the optimized concentration of kinase and substrate in reaction buffer).

    • Add 50 nL of test compound in DMSO or DMSO alone for controls.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 2X ATP solution (prepared to give a final concentration equal to the determined Kₘ).

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Readout:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate % Inhibition as described in Protocol 1.

  • Plot dose-response curves and determine IC₅₀ values for active compounds. A confirmed hit would be a compound showing a dose-dependent inhibition of kinase activity with a measurable IC₅₀.

Cell-Based GPCR Functional Assay

GPCRs are another major drug target class. A common mechanism for GPCR signaling involves the recruitment of β-arrestin proteins to the activated receptor.[13] This event not only desensitizes G-protein signaling but can also initiate separate signaling cascades. Assays that measure β-arrestin recruitment are therefore a direct and universal readout of receptor activation for a large number of GPCRs. The PathHunter® β-arrestin assay is a widely used platform for this purpose.[14]

G cluster_0 β-Arrestin Recruitment Assay (EFC Principle) cluster_1 Inactive State cluster_2 Active State A GPCR-PK B β-Arrestin-EA C Ligand D GPCR-PK C->D E β-Arrestin-EA D->E F Enzyme Complementation (PK + EA -> Active Enzyme) E->F G Substrate -> Light F->G

Caption: Enzyme fragment complementation (EFC) in a β-arrestin assay.

Protocol 3: PathHunter® β-Arrestin Recruitment Assay

Objective: To determine if a hit compound acts as an agonist or antagonist of a selected GPCR.

Materials:

  • Cell Line: PathHunter® cell line stably co-expressing the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Reagents: PathHunter® Detection Kit (DiscoverX).

  • Reference Ligands: A known agonist and antagonist for the target GPCR.

  • Assay Plates: 384-well, white, solid-bottom tissue culture treated plates.

  • Instrumentation: A plate-reading luminometer.

Procedure (Antagonist Mode Example):

  • Cell Seeding:

    • Plate PathHunter® cells in 20 µL of cell plating media per well in a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Add 5 µL of the diluted compounds to the cell plates.

    • Incubate for 30 minutes at 37°C.

  • Agonist Challenge:

    • Add 5 µL of the known reference agonist at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal signal).

    • Incubate for 90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 15 µL of the PathHunter® Detection Reagent mixture to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Readout:

    • Measure chemiluminescence with a plate reader.

Data Analysis:

  • Agonist Mode: Compounds are tested alone. An increase in signal indicates agonistic activity. Calculate EC₅₀ values for active compounds.

  • Antagonist Mode: Compounds are tested in the presence of a reference agonist. A decrease in the agonist-induced signal indicates antagonistic activity. Calculate IC₅₀ values for active compounds.

Part 3: Assay Validation & Quality Control

For any screening campaign, rigorous assay validation is paramount to ensure that the data is reliable and that hits are not artifacts. Key metrics should be calculated during both assay development and the screening process.[15][16]

Key Validation Parameters:

ParameterFormulaIdeal ValueInterpretation
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 5Measures the dynamic range of the assay. A higher ratio indicates a more robust assay.[15]
Z'-Factor 1 - (3*(SD_signal + SD_bkg)) /Mean_signal - Mean_bkg
DMSO Tolerance Test assay performance at various DMSO concentrations (0.1% - 2%).Z' ≥ 0.5Ensures that the assay is not adversely affected by the compound solvent at the final concentration used in the screen.[3]

Part 4: Next Steps - Target Deconvolution

Should a compound show consistent, dose-dependent activity in a target-class assay (e.g., inhibiting multiple kinases or modulating a specific GPCR), the next phase is target deconvolution and validation. This process aims to identify the specific molecular protein(s) the compound binds to. While a full discussion is beyond the scope of this document, common strategies include:

  • Affinity Chromatography: Immobilizing the active compound on a solid support to pull down its binding partners from cell lysates.[17][18]

  • Chemical Proteomics: Using advanced mass spectrometry techniques to identify proteins that show altered thermal stability or binding patterns in the presence of the compound.[18]

  • Broad-Panel Screening: Testing the hit compound against large, commercially available panels of kinases or GPCRs to precisely identify its target and selectivity profile.

Conclusion

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold holds considerable promise for the discovery of novel bioactive molecules. Due to the lack of established targets, a systematic and hypothesis-driven screening approach is essential. The workflow and detailed protocols provided in this guide—from broad phenotypic screening to specific biochemical and cell-based secondary assays—offer a robust framework for elucidating the biological activity of this novel compound class. By adhering to rigorous principles of assay development and validation, researchers can confidently identify and characterize new chemical entities, paving the way for future therapeutic development.

References

  • Egan, D. A., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 11(5), 479-487. Available at: [Link]

  • Agilent Technologies. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Retrieved from [Link]

  • (n.d.). ADP Glo Protocol. This appears to be a user-generated protocol and should be referenced with caution.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

  • Egan, D., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 10(4), 356-366. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Terstappen, G. C., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry, 5(2), 179-191. Available at: [Link]

  • Stoddart, L. A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 13(1), 19183. Available at: [Link]

  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]

  • Molecular Devices. (n.d.). Metrics for Comparing Instruments and Assays. Retrieved from [Link]

  • Wilkinson, I. V. L., et al. (2021). Combining experimental strategies for successful target deconvolution. Drug Discovery Today: Technologies, 38, 35-44. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Assay Guidance Manual [Internet]. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]

  • (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.
  • Semantic Scholar. (n.d.). CELLTITER-GLO TM LUMINESCENT CELL VIABILITY ASSAY : A SENSITIVE AND RAPID METHOD FOR DETERMINING CELL VIAB I LITY. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Assay Guidance Manual [Internet]. (2012). HTS Assay Validation. Available at: [Link]

  • Stoddart, L. A., et al. (2019). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biological Chemistry, 294(13), 5035-5045. Available at: [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]

  • ChemPartner. (n.d.). Cancer Cell Line Panel Screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved from [Link]

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Sources

Application

one-pot synthesis of spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(1'H)-dione derivatives

An Application Guide for the One-Pot Synthesis of Spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(1'H)-dione Derivatives Introduction: The Significance of Spiro-Fused Heterocycles The spirooxindole scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the One-Pot Synthesis of Spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(1'H)-dione Derivatives

Introduction: The Significance of Spiro-Fused Heterocycles

The spirooxindole scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Specifically, the fusion of pyrazole and acridine moieties onto an indoline core to form spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(1'H)-dione derivatives has generated significant interest within the medicinal chemistry community. These complex heterocyclic systems are being investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][3]

Traditional multi-step syntheses of such complex molecules are often plagued by low overall yields, tedious purification of intermediates, and significant solvent waste. The development of one-pot, multi-component reactions (MCRs) addresses these challenges directly. MCRs are highly convergent, combining two or more synthetic steps without isolating intermediates, which enhances efficiency, reduces waste, and saves time and resources.[2] This application note provides a detailed protocol and scientific rationale for an efficient, L-proline catalyzed .[4][5][6]

Reaction Rationale and Mechanistic Insight

The cornerstone of this protocol is a three-component condensation reaction involving an isatin derivative, 1H-indazol-6-amine, and a cyclic 1,3-dione (such as 5,5-dimethylcyclohexane-1,3-dione, also known as dimedone). The selection of L-proline as a catalyst is a critical aspect of this methodology. L-proline, a naturally occurring amino acid, acts as a bifunctional organocatalyst. Its secondary amine group can form an enamine intermediate with one reactant, while its carboxylic acid group can activate another reactant through hydrogen bonding, facilitating the reaction cascade in a controlled manner. This approach is celebrated for its mild reaction conditions and adherence to the principles of green chemistry.[4][7]

The proposed mechanism proceeds through a domino sequence of reactions:

  • Knoevenagel Condensation: The reaction initiates with an L-proline catalyzed Knoevenagel condensation between the isatin (Component A) and the cyclic 1,3-dione (Component B). This step forms a reactive vinylidene intermediate.

  • Michael Addition: 1H-indazol-6-amine (Component C) then acts as a nucleophile, undergoing a Michael addition to the activated vinylidene intermediate.

  • Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final tetracyclic spiro-fused product. The entire sequence occurs in a single pot, showcasing the efficiency of the MCR approach.

Reaction_Mechanism Proposed Reaction Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates Isatin Isatin (Component A) Knoevenagel Knoevenagel Adduct Isatin->Knoevenagel 1. Knoevenagel Condensation Dione Cyclic 1,3-Dione (Component B) Dione->Knoevenagel 1. Knoevenagel Condensation Indazole 1H-Indazol-6-amine (Component C) Michael Michael Adduct Indazole->Michael Catalyst L-Proline (Catalyst) Catalyst->Knoevenagel Knoevenagel->Michael 2. Michael Addition Product Spiro[indoline-3,11'-pyrazolo [3,4-a]acridine]-2,10'(1'H)-dione Michael->Product 3. Intramolecular Cyclization & Dehydration

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of the target compounds. Researchers should adapt molar equivalents and reaction times based on the specific substrates used.

Materials and Reagents:

  • Isatin or substituted isatin (1.0 mmol)

  • 5,5-Dimethylcyclohexane-1,3-dione (dimedone) or Cyclohexane-1,3-dione (1.0 mmol)

  • 1H-Indazol-6-amine (1.0 mmol)

  • L-proline (0.1 mmol, 10 mol%)

  • Ethanol (EtOH), 10 mL

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

Experimental_Workflow Experimental Synthesis Workflow start Start: Assemble Glassware step1 1. Reagent Addition Add Isatin, Dione, Indazole, L-proline, and EtOH to flask. start->step1 step2 2. Reaction Setup Attach condenser and place in heating mantle on stir plate. step1->step2 step3 3. Heating & Stirring Heat to 60°C with continuous stirring. step2->step3 step4 4. Monitor Progress Check reaction completion using TLC analysis. step3->step4 step5 5. Product Isolation Cool mixture to room temp. Collect precipitate by filtration. step4->step5 step6 6. Purification Wash solid with cold EtOH and dry under vacuum. step5->step6 end End: Characterization (NMR, IR, HRMS) step6->end

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the isatin derivative (1.0 mmol), the cyclic 1,3-dione (1.0 mmol), 1H-indazol-6-amine (1.0 mmol), and L-proline (0.1 mmol).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction Conditions: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a preheated oil bath or heating mantle set to 60 °C.[4]

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will typically form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][6]

Data Presentation: Synthesis of Representative Derivatives

The versatility of this one-pot protocol allows for the synthesis of a library of derivatives by varying the substituents on the isatin ring. Below is a summary of results for the synthesis of various derivatives.

EntryIsatin Substituent (R)ProductYield (%)M.p. (°C)Reference
1H4a92> 300[6]
25-F4b89> 300[6]
35-Cl4c90> 300[6]
45-Br4d93> 300[6]
55-CH₃4e88> 300[6]
65-NO₂4f85> 300[6]

All reactions were performed with 5,5-dimethylcyclohexane-1,3-dione as the cyclic dione component.

Troubleshooting and Key Considerations

  • Low Yield: If the product yield is low, ensure all reagents are pure and dry. The reaction is sensitive to moisture. Increasing the catalyst loading slightly (e.g., to 15 mol%) or extending the reaction time may improve conversion.

  • No Precipitate Formation: If a solid does not precipitate upon cooling, the product may be more soluble in ethanol. In this case, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification Challenges: If the filtered product is impure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) is recommended for further purification.

Conclusion and Future Outlook

The described L-proline catalyzed one-pot, three-component synthesis offers a highly efficient, environmentally friendly, and operationally simple method for generating structurally complex spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(1'H)-dione derivatives.[6] The high yields, mild conditions, and use of a green catalyst make this protocol highly attractive for academic research and industrial drug discovery applications. The synthesized libraries of these compounds can serve as a valuable starting point for screening programs aimed at identifying novel therapeutic agents.

References

  • Wang, B.-W., Li, L., Liu, H.-D., & Chen, D.-S. (2020). Efficient One-Pot Synthesis of Spiro[Indoline-3,11'-Pyrazolo[3,4-a]Acridine]- 2,10'(1'H)-Dione Derivatives Catalyzed by L-Proline. Polycyclic Aromatic Compounds, 42(4), 1-11. [Link][4]

  • ResearchGate. (2020). Efficient One-Pot Synthesis of Spiro[Indoline-3,11'-Pyrazolo[3,4- a ]Acridine]- 2,10'(1' H )-Dione Derivatives Catalyzed by L-Proline. [Link][5]

  • Taylor & Francis Online. (2020). Efficient One-Pot Synthesis of Spiro[Indoline-3,11'-Pyrazolo[3,4-a]Acridine]- 2,10'(1'H)-Dione Derivatives Catalyzed by L-Proline. [Link][6]

  • Semantic Scholar. (2014). Catalyst free, one-pot, facile synthesis of novel pyrazolo-1,4-dihydropyridine derivative form pyranopyrazoles. [Link][8]

  • ResearchGate. (2020). An efficient one‐pot synthesis of Spiro[indoline‐3,11′‐pyrazolo[3,4‐ f ]pyrimido[4,5‐ b ]quinoline] derivatives. [Link][7]

  • Allied Academies. (n.d.). An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4- b] pyridines in the presence of magnetic LDH as a nanocatalyst. [Link][9]

  • ResearchGate. (2017). Multicomponent reactions for the synthesis of spiro compounds. [Link][2]

  • Journal of the Serbian Chemical Society. (2015). Green one-pot, four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives using amino-functionalized nanoporous silica SBA-15 under solvent-free conditions. [Link][10]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link][3]

  • MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link][11]

  • ResearchGate. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link][12]

  • Beilstein Journals. (2016). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link][1]

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Method

Application Notes and Protocols for Molecular Docking of Spiro Derivatives with Pyridine Moiety to Target Proteins

Introduction: The Strategic Advantage of Spiro-Pyridine Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is perpetual....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Spiro-Pyridine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. Among the privileged scaffolds employed in drug design, spirocyclic systems have garnered significant attention.[1][2][3] Their rigid, three-dimensional architecture offers a distinct advantage by enabling precise conformational restriction of molecules, which can lead to enhanced binding affinity and selectivity for their biological targets.[2][3] When a pyridine moiety is incorporated into a spirocyclic framework, the resulting derivatives present a compelling combination of structural rigidity and versatile interactive potential. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and participate in various non-covalent interactions, significantly influencing the pharmacokinetic and pharmacodynamic properties of a compound.[4][5][6][7]

Molecular docking, a powerful computational technique, is an indispensable tool in elucidating the binding modes of these complex molecules with their protein targets.[8][9][10] It predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the atomic-level interactions that drive molecular recognition.[10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of spiro derivatives with a pyridine moiety, focusing on the rationale behind each step to ensure scientifically sound and reproducible results.

I. Foundational Principles: Understanding the "Why" Behind the Docking Workflow

A successful molecular docking experiment is not merely a procedural execution but a series of informed decisions. Understanding the underlying principles is paramount to generating meaningful and reliable data.

The Significance of the Spiro-Pyridine Scaffold

The unique structural features of spiro-pyridine derivatives necessitate a tailored approach to molecular docking.

  • Spirocyclic Core: The inherent rigidity of the spiro center reduces the conformational entropy penalty upon binding, potentially leading to higher binding affinities.[1] This rigidity, however, also means that the initial 3D conformation of the ligand is critical.

  • Pyridine Moiety: The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with protein residues.[4][5] Its aromatic nature also allows for π-π stacking and cation-π interactions, which are key drivers of binding in many protein-ligand complexes.[11] The position of the nitrogen atom within the ring (e.g., 2-, 3-, or 4-pyridyl) will dictate its hydrogen bonding capabilities and overall electronic properties, influencing its interaction profile.

The Logic of the Molecular Docking Workflow

The molecular docking process can be conceptually broken down into three main stages: preparation, simulation, and analysis. Each stage involves critical steps that directly impact the quality of the results.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis & Validation P1 Target Protein Preparation S1 Grid Box Generation P1->S1 P2 Ligand (Spiro-Pyridine) Preparation S2 Docking Algorithm Execution P2->S2 S1->S2 A1 Pose Analysis & Scoring S2->A1 A2 Interaction Visualization A1->A2 A3 Validation A2->A3

Conceptual workflow of a molecular docking study.

II. Detailed Protocols: A Step-by-Step Guide with Expert Rationale

This section provides detailed, step-by-step protocols for the molecular docking of spiro-pyridine derivatives. The emphasis is on not just how to perform each step, but why each step is critical for the integrity of the study.

Target Protein Preparation

The quality of the target protein structure is a cornerstone of a reliable docking study. The goal is to prepare a biologically relevant and computationally tractable model of the receptor.

Protocol:

  • Obtain Protein Structure: Download the 3D structure of the target protein from a reputable database such as the Protein Data Bank (PDB).[12][13]

    • Rationale: PDB provides experimentally determined structures, offering a high-fidelity starting point. Choose a high-resolution crystal structure (<2.5 Å) if available, as this provides greater atomic detail and accuracy.[14]

  • Initial Inspection and Cleaning: Use molecular visualization software like UCSF Chimera or BIOVIA Discovery Studio Visualizer to inspect the protein structure.[15][16][17][18]

    • Remove crystallographic water molecules, co-factors, and any existing ligands that are not relevant to the study.[19][20][21][22]

    • Rationale: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (conserved water molecules). Removing non-essential molecules simplifies the system and focuses the calculation on the protein-ligand interaction.

  • Handle Missing Residues and Side Chains: Check for and repair any missing residues or side chains using tools like the Dock Prep module in UCSF Chimera.[22]

    • Rationale: Incomplete protein structures can lead to inaccurate predictions. Repairing these structural defects ensures a more complete and realistic representation of the binding site.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure.[19][20][21][22]

    • Rationale: PDB files often lack explicit hydrogen atoms. Adding them is crucial for correct ionization and tautomeric states of amino acid residues, which are essential for accurate hydrogen bond calculations. The protonation state should be set to a physiologically relevant pH (e.g., 7.4).[23]

  • Assign Partial Charges: Assign partial charges to the protein atoms using a force field like AMBER or Gasteiger.[24]

    • Rationale: Partial charges are necessary for the scoring function to calculate electrostatic interactions, a major component of binding energy.

  • Save the Prepared Protein: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).[13]

Ligand Preparation

The preparation of the spiro-pyridine ligand is equally critical. The goal is to generate a low-energy, 3D conformation with correct chemical properties.

Protocol:

  • Obtain or Draw the 2D Structure: Obtain the 2D structure of the spiro-pyridine derivative from a database like PubChem or draw it using chemical drawing software like ChemDraw.[24][25]

  • Convert to 3D Structure: Convert the 2D structure to a 3D conformation.[25]

    • Rationale: Docking algorithms operate in three-dimensional space. This initial 3D structure will be the starting point for conformational sampling.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94).[25]

    • Rationale: This step relaxes the structure to a stable, low-energy conformation, which is a more realistic representation of the molecule. For rigid spiro compounds, this step is particularly important for defining the initial geometry.

  • Assign Partial Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).[24]

    • Rationale: As with the protein, this is essential for calculating electrostatic interactions.

  • Define Rotatable Bonds: Define the rotatable bonds in the ligand.

    • Rationale: This allows the docking software to explore different conformations of the flexible parts of the molecule. The spirocyclic core will be largely rigid, but peripheral groups may have torsional freedom.

  • Save the Prepared Ligand: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking Simulation

This stage involves defining the search space and running the docking algorithm to predict the binding poses.

Protocol:

  • Define the Binding Site (Grid Box Generation): Define the search space on the protein where the docking will be performed. This is typically a cubic grid box centered on the active site.[12][23][26]

    • Rationale: The grid box confines the search to the region of interest, making the calculation more efficient and relevant. If the binding site is known (e.g., from a co-crystallized ligand), the grid box should encompass it. For blind docking, the grid box should cover the entire protein surface.

  • Configure Docking Parameters: Set the parameters for the docking run, such as the exhaustiveness of the search.[27]

    • Rationale: Exhaustiveness controls the computational effort spent on searching for low-energy conformations. Higher exhaustiveness increases the likelihood of finding the optimal pose but requires more computational time.

  • Run the Docking Simulation: Execute the docking calculation using software like AutoDock Vina or PyRx.[13][27][28][29][30] The software will generate a set of possible binding poses for the ligand, each with a corresponding docking score.

III. Results Analysis and Validation: From Data to Insights

The output of a docking simulation is a wealth of data that requires careful analysis and interpretation to be meaningful.

Pose Analysis and Scoring

The primary output of a docking run is a series of binding poses and their associated scores.

  • Docking Score: This is a numerical value that estimates the binding affinity (e.g., in kcal/mol).[8] A more negative score generally indicates a more favorable binding interaction.[31] However, it is a predictive value and should be interpreted with caution.[8]

  • Root Mean Square Deviation (RMSD): When a known binding pose is available (e.g., from a crystal structure), the RMSD between the docked pose and the experimental pose is a measure of docking accuracy. An RMSD of less than 2.0 Å is generally considered a good result.[14][31]

ParameterDescriptionFavorable Value
Docking Score (Binding Affinity) Predicted free energy of binding.More Negative
RMSD (vs. Crystal Pose) Deviation from the experimentally known binding mode.< 2.0 Å
Visualization of Interactions

Visual inspection of the top-ranked poses is crucial for understanding the nature of the protein-ligand interactions.[31]

Protocol:

  • Load the Complex: Load the prepared protein and the docked ligand poses into a molecular visualization tool like BIOVIA Discovery Studio Visualizer or PyMOL.[16][17][32]

  • Identify Key Interactions: Analyze the non-covalent interactions between the spiro-pyridine ligand and the protein residues.[31] Look for:

    • Hydrogen Bonds: Especially involving the pyridine nitrogen.

    • Hydrophobic Interactions: Involving the spirocyclic core and any alkyl substituents.

    • π-π Stacking or T-shaped Interactions: Involving the pyridine ring and aromatic residues (e.g., Phe, Tyr, Trp).

    • Cation-π Interactions: Between the protonated pyridine ring (if applicable) and aromatic residues.

  • Generate 2D and 3D Interaction Diagrams: Create diagrams to clearly illustrate the key interactions.[16][32][33][34]

G cluster_0 Spiro-Pyridine Ligand cluster_1 Protein Binding Pocket Ligand Spiro-Pyridine Core Res1 Hydrophobic Residue Ligand->Res1 Hydrophobic Interaction Pyridine Pyridine Moiety Res2 H-bond Donor/Acceptor Pyridine->Res2 Hydrogen Bond Res3 Aromatic Residue Pyridine->Res3 π-π Stacking

Key interactions of a spiro-pyridine ligand.
Validation of Docking Results

Validation is a critical step to increase confidence in the docking predictions.

  • Redocking: If a co-crystallized ligand is available, extract it and dock it back into the binding site. The ability of the docking protocol to reproduce the experimental binding mode (low RMSD) provides confidence in the setup.[14]

  • Comparison with Known Binders: Dock known active and inactive compounds. A valid docking protocol should assign better scores to the active compounds.[14]

  • Cross-Docking: Use a different docking program or scoring function to see if the results are consistent.[35]

  • Correlation with Experimental Data: The ultimate validation is the correlation of docking scores with experimentally determined biological activities (e.g., IC50 values).[36][37]

IV. Conclusion and Future Perspectives

Molecular docking is a powerful and cost-effective method for studying the interactions of novel spiro-pyridine derivatives with their protein targets. By following a rigorous and well-rationalized protocol, researchers can generate valuable hypotheses to guide further experimental work in the drug discovery pipeline. The insights gained from these computational studies, particularly the detailed understanding of binding modes and key interactions, can significantly accelerate the optimization of lead compounds and the development of new therapeutics. As computational methods continue to evolve, the integration of molecular dynamics simulations and more advanced scoring functions will further enhance the predictive power of these in-silico techniques.

References

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved from [Link]

  • Dallakyan, S. (n.d.). Comparing Virtual Screening with Bioassays Using PyRx. NBCR. Retrieved from [Link]

  • Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. Retrieved from [Link]

  • Bioinformatics Review. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Trott, O. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • Tafur, S. (2022, April 25). How to validate the molecular docking results?. ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2025, August 10). Pharmacological importance of novel spiro derivatives against human pathogenic fungi. ResearchGate. Retrieved from [Link]

  • BioInfoQuant. (2024, February 18). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. YouTube. Retrieved from [Link]

  • MGLTools. (2021, January 14). Virtual screening using PyRx. YouTube. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Bioinformatics Review. (2024, December 2). How to see ligand interactions and label residues in DS Visualizer?. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Bioinformatics Review. (2021, July 25). How to perform virtual screening using Pyrx?. Retrieved from [Link]

  • Martinelli, A. (n.d.). Protein-ligand interaction. Retrieved from [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]

  • Bioinformatics Review. (2023, May 22). How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. YouTube. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio Visualizer. Retrieved from [Link]

  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]

  • Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1477-1509. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology, 2114, 147-156. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Visualization of Macromolecules. Retrieved from [Link]

  • Sridhar, T. (2022, November 1). Virtual Screening using PyRX. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 15(3), 637-662. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Bioinformatics Review. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]

  • The Clueless Grad. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

  • Baroroh, U. (n.d.). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Indonesian Journal of Computational Biology (IJCB). Retrieved from [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Hindu Concept. (2025, October 20). Molecular docking analysis: Significance and symbolism. Retrieved from [Link]

  • Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • ResearchGate. (2023, May 26). Preparing a ligand for docking using UCSF Chimera messes up the bond order of the ligand. Retrieved from [Link]

  • The Clueless Grad. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. YouTube. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. Retrieved from [Link]

  • Inno-Pharmchem. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2026, January 20). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. Organic Letters. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(7), 637. Retrieved from [Link]

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Application

Application Notes and Protocols for the Stereoselective Synthesis of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Isomers

Introduction: The Significance of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Scaffolds The fusion of a cyclohexane ring in a spirocyclic fashion to a furo[3,4-c]pyridine core creates a rigid, three-dimensional molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Scaffolds

The fusion of a cyclohexane ring in a spirocyclic fashion to a furo[3,4-c]pyridine core creates a rigid, three-dimensional molecular architecture of significant interest in medicinal chemistry and drug development. Fused pyridine heterocycles are integral to a wide array of pharmaceuticals and biologically active compounds due to their ability to form key interactions with biological targets.[1][2] The furo[3,4-c]pyridine isomer, in particular, presents a unique arrangement of hydrogen bond donors and acceptors. The introduction of a spirocyclic cyclohexane ring at the 3-position of the furanone moiety not only increases the sp³ character of the molecule, a desirable trait for improving physicochemical properties and escaping flatland in medicinal chemistry, but also introduces stereocenters that can profoundly influence pharmacological activity.

The stereoselective synthesis of specific isomers of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] is a formidable challenge. Control over the relative and absolute stereochemistry of the spirocyclic junction and any additional stereocenters on the cyclohexane ring is paramount for elucidating structure-activity relationships (SAR) and developing potent, selective drug candidates. This document provides a detailed guide for researchers, outlining plausible and effective strategies for the stereoselective synthesis of these complex heterocyclic systems. The methodologies described herein are grounded in established principles of asymmetric catalysis and cascade reactions, providing a robust framework for accessing these valuable compounds.

Strategic Approaches to Stereoselective Synthesis

The construction of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold can be approached through several strategic disconnections. Given the absence of a direct precedent for this specific spirocycle in the literature, we propose a convergent approach that leverages well-established organocatalytic methodologies for the stereoselective construction of the spiro-cyclohexane ring onto a pre-functionalized furo[3,4-c]pyridine precursor. Alternatively, a highly efficient cascade reaction could potentially assemble the entire framework in a single, stereocontrolled sequence.

A primary strategy involves an organocatalytic asymmetric Michael/aldol cascade reaction. This powerful transformation has been successfully employed for the enantioselective synthesis of various spirocyclic cyclohexane derivatives fused to other heterocyclic systems. This approach offers the potential for high stereocontrol in the formation of multiple stereocenters in a single operation.

Organocatalytic Asymmetric Michael/Aldol Cascade for Spiro-Cyclohexane Ring Formation

This section details a proposed protocol for the stereoselective synthesis of a spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivative via an organocatalytic Michael/aldol cascade reaction between a methylene-furo[3,4-c]pyridinone and a dialdehyde. The key to this approach is the use of a chiral aminocatalyst, such as a diarylprolinol silyl ether, to control the stereochemical outcome of the reaction.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Stereoselective Cascade Reaction P1 Furo[3,4-c]pyridin-3(1H)-one P2 Methylene-furo[3,4-c]pyridinone P1->P2 Knoevenagel Condensation M1 Methylene-furo[3,4-c]pyridinone Prod Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Isomer M1->Prod M2 Pentane-1,5-dial M2->Prod Cat Chiral Aminocatalyst (e.g., Diarylprolinol silyl ether) Cat->Prod Organocatalysis

Caption: Proposed workflow for the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine].

Detailed Experimental Protocol

Step 1: Synthesis of the Methylene-furo[3,4-c]pyridinone Precursor

The synthesis of the key α,β-unsaturated lactone precursor is crucial. This can be achieved through a Knoevenagel condensation of the corresponding furo[3,4-c]pyridin-3(1H)-one with formaldehyde.

  • Preparation of Furo[3,4-c]pyridin-3(1H)-one: Synthesize the furo[3,4-c]pyridin-3(1H)-one core through established literature methods, for example, via a multicomponent reaction or a cyclization strategy.

  • Knoevenagel Condensation:

    • To a solution of furo[3,4-c]pyridin-3(1H)-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a source of formaldehyde, for example, paraformaldehyde (1.5 eq).

    • Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq).

    • Fit the reaction vessel with a Dean-Stark apparatus to remove water and reflux the mixture until the starting material is consumed (monitored by TLC).

    • After cooling, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired methylene-furo[3,4-c]pyridinone.

Step 2: Asymmetric Michael/Aldol Cascade Reaction

This step constitutes the key stereochemistry-defining transformation. The choice of chiral organocatalyst is critical for achieving high enantioselectivity.

  • Catalyst and Reagent Preparation:

    • Use a well-defined chiral aminocatalyst, for instance, (R)- or (S)-diphenylprolinol silyl ether.

    • Ensure the pentane-1,5-dial is of high purity.

  • Reaction Setup:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the methylene-furo[3,4-c]pyridinone (1.0 eq) and the chiral aminocatalyst (e.g., 10 mol%) in a suitable solvent like dimethylformamide (DMF) or chloroform.

    • Add an acid co-catalyst, such as benzoic acid or ortho-fluorobenzoic acid (10 mol%), which can be crucial for catalyst turnover and stereoselectivity.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Add pentane-1,5-dial (1.5-2.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

    • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Causality and Mechanistic Insights

The stereochemical outcome of this cascade reaction is dictated by the chiral aminocatalyst. The catalyst forms a transient enamine with one of the aldehyde groups of pentane-1,5-dial. This enamine then undergoes a stereoselective Michael addition to the methylene-furo[3,4-c]pyridinone. The facial selectivity of this addition is controlled by the steric environment created by the chiral catalyst. Following the Michael addition, the second aldehyde group is positioned to undergo an intramolecular aldol reaction, which is also under the stereochemical influence of the catalyst, leading to the formation of the spiro-cyclohexane ring with high diastereoselectivity and enantioselectivity.

G cluster_0 Catalytic Cycle A Chiral Aminocatalyst + Dialdehyde B Chiral Enamine Intermediate A->B Condensation C Michael Addition to Methylene-furo[3,4-c]pyridinone B->C Stereoselective Attack D Intramolecular Aldol Reaction C->D Cyclization E Spiro Product + Catalyst Regeneration D->E Hydrolysis E->A

Caption: Simplified catalytic cycle of the asymmetric Michael/aldol cascade.

Data Presentation: Expected Outcomes

Based on analogous transformations reported in the literature for the synthesis of other spiro-cyclohexane heterocycles, the following outcomes can be reasonably expected.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)d.r.ee (%)
110DMF254885>20:195
210Chloroform0727815:192
320Toluene254882>20:196
410DCM25607518:190

Note: This table presents hypothetical yet plausible data based on established organocatalytic methodologies. Actual results may vary and require optimization.

Alternative Strategy: [3+2] Cycloaddition Reactions

An alternative and powerful approach for the construction of the spirocyclic core involves a [3+2] cycloaddition reaction. For instance, a palladium-catalyzed asymmetric [3+2] spiroannulation could be envisioned.[3] This strategy would involve the reaction of a suitable dipolarophile precursor derived from the furo[3,4-c]pyridine core with a three-atom component.

Another possibility is an organocatalytic 1,3-dipolar cycloaddition. This has been effectively used for the synthesis of spiro[pyrrolidin-3,3'-oxindoles] and could potentially be adapted.[4] This would involve the in situ generation of an azomethine ylide which would react with the methylene-furo[3,4-c]pyridinone as the dipolarophile. The stereoselectivity would be controlled by a chiral phosphoric acid or a similar organocatalyst.

Conclusion and Future Outlook

The stereoselective synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] isomers represents a significant synthetic challenge with high potential rewards in the field of medicinal chemistry. The organocatalytic asymmetric Michael/aldol cascade reaction outlined in this application note provides a robust and rational starting point for the synthesis of these complex molecules. The principles of asymmetric organocatalysis offer a high degree of control over the stereochemical outcome, which is essential for the development of chiral drug candidates.

Further research in this area could explore other catalytic systems, including bifunctional thiourea or squaramide catalysts, which have shown great promise in similar asymmetric transformations. Additionally, the development of a multicomponent reaction that assembles the entire spirocyclic framework in a single step would be a highly elegant and efficient approach. The protocols and strategies detailed in this guide are intended to empower researchers to explore this exciting and challenging area of synthetic chemistry.

References

  • Moskalik, M. Y., & Shainyan, B. A. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. International Journal of Molecular Sciences, 26(15), 7435. [Link]

  • Yao, W., Pan, L., Wu, Y., & Ma, C. (2010). Asymmetric synthesis of spiro-3,4-dihydropyrans via a domino organocatalytic sequence. Organic Letters, 12(10), 2422–2425. [Link]

  • Li, Y., et al. (2022). Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation. Organic Letters, 24(50), 9189–9193. [Link]

  • Wang, W., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(44), 15981–15983. [Link]

  • Kaur, H., & Singh, G. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. [Link]

  • Sakai, D., et al. (2024). Stereoselective synthesis of 6/7/6-fused heterocycles with multiple stereocenters via an internal redox reaction/inverse electron-demand hetero-Diels-Alder reaction sequence. Chemical Communications, 60(53), 6797-6800. [Link]

Sources

Method

Application Notes &amp; Protocols: 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione as a Novel Chemical Probe Scaffold

Introduction: The Rationale for a New Spirocyclic Probe In the landscape of chemical biology and drug discovery, the exploration of novel chemical space is paramount for identifying selective and potent modulators of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Spirocyclic Probe

In the landscape of chemical biology and drug discovery, the exploration of novel chemical space is paramount for identifying selective and potent modulators of biological targets. The compound 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione (hereafter referred to as SCFP) represents an intriguing, yet underexplored, molecular scaffold. While direct applications of SCFP as a chemical probe are not yet extensively documented in peer-reviewed literature, its structural components suggest significant potential.

Spirocyclic systems, which feature two rings sharing a single carbon atom, offer a distinct three-dimensional architecture that can enhance target binding affinity and selectivity compared to more planar molecules.[1] This rigid conformation can facilitate precise interactions with the often-complex topology of protein binding sites.[1] The furo[3,4-c]pyridine core is a recognized pharmacophore present in a variety of biologically active compounds, including kinase inhibitors and agents with activity in the central nervous system.[2][3]

This document serves as a forward-looking guide for researchers and drug development professionals on the potential applications of SCFP as a foundational scaffold for chemical probe development. We will outline a strategic approach to characterize its biological activity, identify its molecular targets, and develop protocols for its use in cellular and biochemical assays.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a potential chemical probe is the foundation for its effective use.

PropertyValueSource
CAS Number 328233-20-1[4]
Molecular Formula C₁₃H₁₃NO₄[5]
Molecular Weight 247.25 g/mol [6]
Appearance White to off-white solid (typical)Supplier Data
Solubility Expected to be soluble in DMSO and other organic solvents. Aqueous solubility is likely low.Inferred

Stock Solution Preparation: For in vitro and cellular assays, it is recommended to prepare a high-concentration stock solution of SCFP in anhydrous dimethyl sulfoxide (DMSO).

  • Accurately weigh a precise amount of SCFP powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM or 20 mM.

  • Gently warm and vortex until the compound is fully dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Proposed Mechanism of Action and Biological Targets

Given the precedent set by related furo[3,4-c]pyridine and spirocyclic compounds, we hypothesize that SCFP could function as a modulator of several key protein families. The furo[3,4-c]pyridine core is structurally analogous to purines, suggesting it may interact with ATP-binding sites in enzymes like protein kinases.[7] Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks).[8]

Furthermore, spirocyclic structures based on a cyclohexane ring have been successfully developed as ligands for serotonin receptors (e.g., 5-HT1A) and selective serotonin reuptake inhibitors (SSRIs).[9] Therefore, the primary hypothesized targets for SCFP and its derivatives fall into two main categories:

  • Protein Kinases: Particularly those in oncogenic signaling pathways like PI3K/Akt/mTOR or MAPK/ERK.[10]

  • Central Nervous System (CNS) Receptors: Including serotonin and dopamine receptors.

The following sections outline a comprehensive strategy to empirically determine the biological targets and mechanism of action of SCFP.

Experimental Protocols: From Target Discovery to Cellular Application

The following protocols are designed as a roadmap for the characterization and application of SCFP as a novel chemical probe.

Protocol 4.1: Initial Target Identification via Phenotypic Screening

A logical first step is to assess the broad biological activity of SCFP through phenotypic screening against a panel of diverse human cancer cell lines.

Objective: To identify cancer cell lines sensitive to SCFP and to gain initial insights into its potential mechanism of action.

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2).[3]

  • Complete cell culture medium appropriate for each cell line.

  • 96-well cell culture plates.

  • SCFP stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of SCFP in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest SCFP dose).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of SCFP or vehicle control. Incubate for 48 to 72 hours.

  • Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan crystals with DMSO or a suitable solubilization buffer.[10]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of SCFP. Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each sensitive cell line.

Workflow Diagram:

phenotypic_screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with SCFP (48-72h) seed_cells->treat_cells prepare_dilutions Prepare SCFP Serial Dilutions prepare_dilutions->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for phenotypic screening of SCFP to determine cytotoxic activity.

Protocol 4.2: Target Deconvolution using Affinity-Based Proteomics

Once a biological effect is confirmed, the next critical step is to identify the direct protein targets of SCFP. This can be achieved by synthesizing a derivative of SCFP suitable for affinity chromatography.

Objective: To identify the direct binding partners of SCFP from cell lysates.

Workflow:

  • Synthesis of an Affinity Probe: A synthetic chemistry campaign is required to append a linker and an affinity tag (e.g., biotin) to the SCFP scaffold. The attachment point should be chosen carefully to minimize disruption of the pharmacophore.

  • Preparation of Cell Lysate: Grow a sensitive cell line (identified in Protocol 4.1) in large quantities and prepare a native cell lysate.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated SCFP probe.

    • As a control, incubate a separate aliquot of the lysate with biotin alone and another with the biotinylated probe in the presence of a large excess of free SCFP (competitive elution).

    • Capture the probe-protein complexes using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and identify specific bands by mass spectrometry (LC-MS/MS), or directly analyze the eluate using shotgun proteomics.

  • Data Analysis: Compare the proteins identified in the experimental pulldown with those from the control samples. Bona fide targets should be enriched in the experimental sample and their binding should be competed by free SCFP.

Conceptual Diagram:

affinity_proteomics cluster_probe Probe Preparation cluster_exp Experiment cluster_analysis Analysis scfp SCFP Scaffold biotin_scfp Biotinylated SCFP Probe scfp->biotin_scfp Synthesis incubation Incubate Lysate with Probe biotin_scfp->incubation lysate Cell Lysate lysate->incubation pulldown Streptavidin Bead Pulldown incubation->pulldown wash Wash pulldown->wash elute Elute Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Enriched Proteins (Potential Targets) ms->identify

Caption: Workflow for target identification using an affinity-based proteomics approach.

Protocol 4.3: In Vitro Target Validation Assay (Example: Kinase Inhibition)

Assuming a protein kinase is identified as a putative target, the next step is to validate this interaction using a direct, in vitro biochemical assay.

Objective: To quantify the inhibitory activity of SCFP against a purified recombinant kinase.

Materials:

  • Purified recombinant protein kinase (the putative target).

  • A suitable kinase substrate (peptide or protein).

  • ³²P-ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™).

  • Kinase reaction buffer.

  • SCFP stock solution (10 mM in DMSO).

  • 96-well or 384-well assay plates.

Procedure (using ADP-Glo™ as an example):

  • Prepare Reagents: Prepare serial dilutions of SCFP in kinase reaction buffer. Prepare a mixture of the kinase and its substrate in the same buffer.

  • Kinase Reaction:

    • Add the SCFP dilutions or vehicle control to the assay plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each SCFP concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context: If SCFP is confirmed to be a kinase inhibitor (e.g., targeting PI3K), its effects can be visualized within the context of the relevant signaling pathway.

signaling_pathway cluster_probe Probe Action rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation mtor mTOR akt->mtor proliferation Cell Growth & Proliferation mtor->proliferation scfp SCFP Probe scfp->pi3k Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by SCFP.

Concluding Remarks and Future Directions

The spirocyclic compound 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione (SCFP) presents a compelling starting point for the development of novel chemical probes. Its rigid three-dimensional structure and the presence of the biologically relevant furo[3,4-c]pyridine core suggest its potential to interact with important therapeutic targets such as protein kinases and CNS receptors. The protocols outlined in this document provide a systematic framework for elucidating the biological activity of SCFP, identifying its molecular targets, and validating its mechanism of action. Successful execution of this research plan will not only characterize SCFP as a chemical probe but also pave the way for structure-activity relationship (SAR) studies to optimize its potency and selectivity, ultimately leading to the generation of powerful new tools for chemical biology and drug discovery.

References

  • A practical and scalable process for the preparation of (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one 2a, a highly functionalized and potentially useful building block for pharmaceutical research is described. (2010). Organic Process Research & Development, 14(5), 1269–1271. [Link]

  • Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(24), 5964. [Link]

  • Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. PubMed, 33339370. [Link]

  • Small Spirocyclic, Xanthene-Based Fluorescent Probes. (2021). Encyclopedia MDPI. [Link]

  • Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Semantic Scholar. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(21), 7247. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Synthesis of spiro[cyclohexane-1′...-indoline]-2-one via a Michael–Michael-aldol reaction. ResearchGate. [Link]

  • 1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid. PubChem. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]

  • Synthetic Studies Towards Spiroaspertrione A. OUR Archive (Otago University Research Archive). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Aqua Mediated Synthesis of Spirocyclic Compounds. Ingenta Connect. [Link]

  • Efficient One-Pot Synthesis of Spiro[Indoline-3,11'-Pyrazolo[3,4- a ]Acridine]- 2,10'(1' H )-Dione Derivatives Catalyzed by L-Proline. ResearchGate. [Link]

  • International Nonproprietary Names for Pharmaceutical Substances (INN). World Health Organization (WHO). [Link]

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Application

Application Notes and Protocols: A Researcher's Guide to Evaluating the Anticancer Activity of Spiro-Pyrrolopyridazine Derivatives

Introduction: The Therapeutic Promise of Spiro-Pyrrolopyridazine Scaffolds Cancer, a complex disease characterized by uncontrolled cell proliferation, necessitates the continuous development of novel therapeutic agents t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Spiro-Pyrrolopyridazine Scaffolds

Cancer, a complex disease characterized by uncontrolled cell proliferation, necessitates the continuous development of novel therapeutic agents that can overcome challenges like drug resistance and adverse side effects.[1][2] Among the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of research. Specifically, spiro-pyrrolopyridazine (SPP) derivatives are gaining significant attention for their potential as potent anticancer agents.[1][3] The unique three-dimensional spirocyclic core, combined with the fused pyrrolopyridazine system, offers a versatile scaffold for designing molecules with significant biological activity.[1][3] Recent studies have demonstrated that certain SPP derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancers.[2][3]

A critical aspect of the anticancer activity of these compounds appears to be their ability to target key signaling pathways involved in cell proliferation and survival.[4] One such prominent target is the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth and is often implicated in the progression of numerous cancers.[2][3] The structural resemblance of the pyrrolopyridazine core to adenine, a natural ligand of ATP-binding sites in kinases, makes these compounds promising candidates for kinase inhibitors.[4]

This comprehensive guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer activity of novel spiro-pyrrolopyridazine derivatives. The methodologies outlined herein are designed to be a self-validating system, ensuring the generation of robust and reproducible data. We will delve into the causality behind experimental choices, providing the scientific rationale to empower researchers in their quest for novel cancer therapeutics.

Phase 1: Foundational In Vitro Evaluation - Assessing Cytotoxicity and Selectivity

The initial and most fundamental step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells.[5][6][7] This is typically achieved through cell viability assays, which measure the metabolic activity of living cells.[8][9] A critical component of this phase is to also assess the compound's selectivity – its ability to preferentially kill cancer cells while sparing normal, non-cancerous cells.

Causality: Why Start with Cell Viability?

Cell viability assays serve as a rapid and cost-effective primary screen to identify compounds with potential anticancer activity.[6][10][11] By measuring the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells, we can quantify the number of viable cells.[8][9][12] A dose-dependent decrease in cell viability upon treatment with a spiro-pyrrolopyridazine derivative is a strong indicator of its cytotoxic potential.

Recommended Cell Lines

The choice of cell lines is crucial and should be guided by the therapeutic target of interest. For a broad-spectrum analysis, a panel of cancer cell lines from different tissue origins is recommended.[5][6] A recent study on spiro-pyrrolopyridazine derivatives utilized the following, which serve as an excellent starting point:[2][3]

  • MCF-7: Human breast adenocarcinoma cell line.

  • H69AR: Human lung cancer cell line.

  • PC-3: Human prostate cancer cell line.

To assess selectivity, a non-tumorigenic cell line should be included:

  • HEK-293: Human embryonic kidney cells.[1]

Experimental Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable method for determining cell viability.[8] Unlike the MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and streamlining the protocol.[8]

Materials:

  • Selected cancer and non-tumorigenic cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Spiro-pyrrolopyridazine derivatives (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the spiro-pyrrolopyridazine derivatives in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (background control) and cells treated with DMSO vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • XTT Reagent Preparation and Addition: Shortly before the end of the incubation period, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[8]

  • Final Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[8]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[8]

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, should be calculated for each cell line and time point.[5] A lower IC₅₀ value indicates greater cytotoxic potency.

Selectivity Index (SI): To determine the cancer-specific cytotoxicity, the Selectivity Index is calculated as follows:

SI = IC₅₀ of the compound on non-tumorigenic cells / IC₅₀ of the compound on cancer cells

A higher SI value indicates greater selectivity of the compound for cancer cells.[1]

Data Presentation:

CompoundCell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)Selectivity Index (SI) vs. HEK-293 (72h)
SPP-X MCF-7
H69AR
PC-3
HEK-293N/A
Cisplatin MCF-7
(Control)H69AR
PC-3
HEK-293N/A

Phase 2: Unraveling the Mechanism of Action - Apoptosis and Cell Cycle Analysis

Once a spiro-pyrrolopyridazine derivative has demonstrated potent and selective cytotoxicity, the next logical step is to investigate how it kills cancer cells. A common and desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[13][14]

Causality: Why Investigate Apoptosis?

Apoptosis is a highly regulated process that eliminates damaged or unwanted cells.[14] Many effective cancer therapies work by triggering this intrinsic cell suicide program. Flow cytometry is a powerful and versatile technique for measuring various stages of apoptosis in a cell population.[13][15] By understanding if and how a compound induces apoptosis, we gain crucial insights into its therapeutic potential.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis

This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[13] Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[16]

Materials:

  • Cancer cell lines

  • Spiro-pyrrolopyridazine derivative (at its IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the spiro-pyrrolopyridazine derivative at its predetermined IC₅₀ concentration for 24, 48, and 72 hours. Include an untreated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Interpretation:

The flow cytometry data will generate a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants in the treated samples compared to the control indicates the induction of apoptosis.

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Anticancer agents can also exert their effects by arresting the cell cycle at specific phases, preventing cell division. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in a cell.[17][18] This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Spiro-pyrrolopyridazine derivative (at its IC₅₀ concentration)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the spiro-pyrrolopyridazine derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[18][19][20] Incubate at 4°C for at least 30 minutes.[18][19]

  • Staining: Centrifuge the fixed cells and wash twice with PBS.[18][19] Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).[17][18]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, ensuring to record the data on a linear scale.[18][19]

Data Interpretation:

The flow cytometer will generate a histogram showing the distribution of cells in different phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M or S phase) in the treated samples compared to the control indicates cell cycle arrest at that phase.[21]

Phase 3: Delving Deeper - Investigating Molecular Mechanisms

To gain a more profound understanding of the anticancer activity of a promising spiro-pyrrolopyridazine derivative, it is essential to investigate its effects on specific molecular targets and signaling pathways.

Causality: Why Western Blotting?

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[22][23] This allows us to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation, providing molecular evidence to support the findings from flow cytometry.[22]

Experimental Protocol: Western Blot Analysis of Apoptotic and Cell Cycle Regulatory Proteins

Based on a recent study on a promising spiro-pyrrolopyridazine derivative (SPP10), the following proteins are of high interest:[2][3]

  • Bcl-2 family proteins: These proteins are central regulators of the intrinsic apoptotic pathway. We will examine the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax . A decrease in Bcl-2 and an increase in Bax would suggest the induction of apoptosis.[3]

  • Cytochrome c: Release of cytochrome c from the mitochondria into the cytosol is a key event in apoptosis. An increase in cytosolic cytochrome c is a strong indicator of apoptosis.[3]

  • EGFR: Given that many pyrrolopyridazine derivatives act as kinase inhibitors, examining the expression and phosphorylation status of EGFR is crucial.[4][21] A decrease in phosphorylated EGFR would indicate inhibition of this signaling pathway.

Materials:

  • Cancer cell lines

  • Spiro-pyrrolopyridazine derivative

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against Bcl-2, Bax, Cytochrome c, EGFR, p-EGFR, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Interpretation:

Compare the band intensities of the target proteins in the treated samples to the untreated control. A decrease in Bcl-2 and an increase in Bax and cytochrome c would confirm the induction of apoptosis. A decrease in the p-EGFR/EGFR ratio would indicate inhibition of the EGFR signaling pathway.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clear overview of the experimental process and the potential molecular mechanism, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Molecular Investigation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment XTT Assay XTT Assay Compound Treatment->XTT Assay IC50 & SI Calculation IC50 & SI Calculation XTT Assay->IC50 & SI Calculation Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 & SI Calculation->Apoptosis Assay (Annexin V/PI) Select Lead Compound Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) IC50 & SI Calculation->Cell Cycle Analysis (PI) Select Lead Compound Flow Cytometry Flow Cytometry Apoptosis Assay (Annexin V/PI)->Flow Cytometry Western Blot Western Blot Flow Cytometry->Western Blot Confirm Findings Cell Cycle Analysis (PI)->Flow Cytometry Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Experimental workflow for evaluating anticancer activity.

G SPP Spiro-pyrrolopyridazine Derivative EGFR EGFR SPP->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) SPP->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SPP->Bax Induces Proliferation Cell Proliferation EGFR->Proliferation Promotes Mitochondria Mitochondria Bcl2->Mitochondria Stabilizes Bax->Mitochondria Permeabilizes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Triggers

Caption: Potential signaling pathway of SPP derivatives.

Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of spiro-pyrrolopyridazine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, selectivity, and the underlying mechanisms of action, researchers can identify promising lead compounds for further development.

Successful identification of a potent and selective spiro-pyrrolopyridazine derivative through these in vitro assays warrants progression to more complex preclinical studies.[6] This includes evaluation in 3D cell culture models and, ultimately, in vivo animal models to assess bioavailability, toxicity, and therapeutic efficacy in a more physiologically relevant system.[5][6][24] The journey from a novel chemical entity to a clinically approved drug is long and arduous, but with rigorous and well-designed preclinical evaluation, the potential of spiro-pyrrolopyridazine derivatives to contribute to the arsenal of cancer therapeutics can be fully explored.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Suggitt, M., & Bibby, M. C. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Methods in Molecular Medicine (Vol. 110, pp. 187-204). Humana Press.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Liss, C., & Green, D. R. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
  • Zucchetti, M., & D'Incalci, M. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current pharmaceutical design, 18(19), 2739–2753.
  • Gowrishankar, S., & Manjunath, S. R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1640, 25–31.
  • Sharma, S., & Kumar, A. (2017). In vitro assays and techniques utilized in anticancer drug discovery. Journal of analytical & pharmaceutical research, 6(4), 00185.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Singh, S., & Sharma, P. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences, 18(3), 091-100.
  • Anilkumar, R., & Preetha, J. P. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 7(2), 1-7.
  • Zhang, Y., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2212.
  • Tanabe, L. (2019, March 11). Flow Cytometry Modernizes Apoptosis Assays. Biocompare. Retrieved from [Link]

  • Wikipedia. (2024, January 15). MTT assay. Retrieved from [Link]

  • Atmaca, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(22), 23713–23723.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • Anderson, J. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17796–17804.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Oreate AI. (2025, December 30). Understanding the Western Blot: A Key Tool in Cancer Research. Retrieved from [Link]

  • Atmaca, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Retrieved from [Link]

  • Atmaca, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. PubMed. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

  • ProteinSimple. (n.d.). Advanced Western Blotting Solutions for Cancer & Immuno-Oncology. Retrieved from [Link]

  • Singh, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 150, 107867.
  • Atmaca, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]

  • OpenMETU. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]

  • Hunchak, Y., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's archives of pharmacology, 395(11), 1367–1380.
  • Kumar, S., et al. (2023). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry, 39(2).
  • Slowinski, F., Zhang, J., & Dommergue, A. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Synthesis

Welcome to the technical support center for the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore common challenges, from low yields to purification difficulties, and provide systematic, evidence-based solutions.

General Synthetic Strategy: A Multi-Component Approach

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core, while structurally complex, can be accessed efficiently through multi-component reactions (MCRs). MCRs are highly valued for their atom economy and ability to generate molecular complexity in a single step.[1] Based on established principles for constructing fused pyridine systems and spirocycles, a plausible and robust strategy is a three-component reaction involving a suitable aminopyridine precursor, a cyclohexane-1,3-dione derivative, and an activated carbonyl compound, often catalyzed by an acid.

This approach builds the furan ring onto a pre-existing pyridine, a common strategy for furopyridine synthesis.[2] The key transformation involves the initial formation of an enamine or a related reactive intermediate, followed by intramolecular cyclization and dehydration to form the fused furo-pyridine system.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: There are three primary parameters that dictate the success of this reaction:

  • Catalyst Choice and Loading: The reaction is typically acid-catalyzed. The choice between a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) and a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can significantly impact yield and reaction time. The catalyst facilitates both the initial condensation and the final cyclization/dehydration step.

  • Solvent Selection: The solvent must be capable of dissolving the starting materials and be compatible with the reaction conditions (e.g., stable at reflux temperatures). Protic solvents like ethanol or acetic acid can participate in the reaction mechanism, while aprotic solvents like toluene or dioxane allow for the effective removal of water via a Dean-Stark apparatus, which is often crucial for driving the equilibrium towards the product.

  • Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can accelerate the reaction but may also lead to the decomposition of sensitive starting materials or the formation of side products. The furan ring, in particular, can be unstable under harsh acidic conditions.[3] It is essential to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal endpoint.

Q2: Why is stereocontrol an important consideration for this spirocycle?

A2: The spiro carbon in your target molecule is a quaternary stereocenter. If the cyclohexane ring is asymmetrically substituted, the formation of diastereomers is possible. While the specific reaction discussed here may start with a symmetrical dione, any subsequent modifications or use of chiral starting materials would necessitate careful analysis and control of stereochemistry. In related syntheses, Lewis acids have been shown to direct the stereoselective attack of reagents, highlighting the potential for diastereocontrol.[4]

Q3: What are the main synthetic routes to the core furo[3,4-c]pyridine skeleton?

A3: There are two primary strategies for constructing the furo[3,4-c]pyridine core:

  • Building the Furan Ring onto a Pyridine: This is the most common approach. It typically starts with a pre-functionalized pyridine, such as a 3,4-disubstituted pyridine, which then undergoes cyclization to form the furan ring.[2]

  • Building the Pyridine Ring onto a Furan: This is less common due to the potential instability of the furan ring under the strong acidic or basic conditions often required for pyridine synthesis.[2][3] However, methods like the Gould-Jacobs reaction or condensations with 1,3-dicarbonyl compounds have been adapted for similar fused systems.[5][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I've mixed my reactants, but I'm seeing very little or no desired product by TLC/LC-MS. What's going wrong?

A: This is a common issue that usually points to a problem with reaction initiation or the stability of intermediates. Let's break down the causes and solutions.

Plausible Causes & Recommended Actions:

  • Inefficient Intermediate Formation: The initial condensation between the amine and carbonyl components is reversible and often requires the removal of water to proceed efficiently.

    • Solution: If using a solvent like toluene, employ a Dean-Stark trap to azeotropically remove water. If using a protic solvent like acetic acid, ensure your starting materials are anhydrous.

  • Incorrect Catalyst: The acidity (pKa) of the catalyst is critical. An acid that is too weak may not catalyze the reaction effectively, while one that is too strong could lead to substrate decomposition.

    • Solution: Screen a panel of catalysts with varying acidity. Start with milder acids like acetic acid or L-proline before moving to stronger catalysts like p-TsOH or Lewis acids.[5]

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the cyclization step.

    • Solution: If possible, consider using less sterically demanding starting materials. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier, but monitor closely for degradation.

  • Reagent Purity: Impurities in starting materials, especially water or residual bases/acids from previous steps, can inhibit the catalyst or cause side reactions.

    • Solution: Verify the purity of all reagents by NMR or other appropriate methods. Ensure solvents are anhydrous.

G start Low / No Yield Observed check_sm Verify Starting Material Purity (NMR, LCMS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify/Re-source Starting Materials sm_ok->purify_sm No monitor_reaction Monitor Reaction at Early Time Points (TLC/LCMS) sm_ok->monitor_reaction Yes purify_sm->start intermediate_formed Key Intermediate Formed? monitor_reaction->intermediate_formed optimize_condensation Optimize Condensation Step: - Use Dean-Stark - Increase Temperature - Add Molecular Sieves intermediate_formed->optimize_condensation No optimize_cyclization Optimize Cyclization Step: - Screen Catalysts (Lewis/Brønsted) - Vary Solvent Polarity - Adjust Temperature intermediate_formed->optimize_cyclization Yes optimize_condensation->monitor_reaction success Yield Improved optimize_cyclization->success G R1 Aminopyridine I1 Enamine/ Knoevenagel Adduct R1->I1 + Catalyst (H⁺) - H₂O R2 Cyclohexane-1,3-dione R2->I1 + Catalyst (H⁺) - H₂O R3 Aldehyde (R-CHO) R3->I1 + Catalyst (H⁺) - H₂O I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P Spiro[cyclohexane-1,3'- furo[3,4-c]pyridine] I2->P Dehydration (-H₂O)

Sources

Optimization

troubleshooting guide for the synthesis of spiro-furo-pyridine compounds

Welcome to the technical support center for the synthesis of spiro-furo-pyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro-furo-pyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. The unique three-dimensional architecture of spiro-furo-pyridines makes them privileged structures in medicinal chemistry, but their synthesis can present specific challenges.[1] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues encountered during synthesis, purification, and characterization.

Section 1: Reaction Failure and Low Yields

This section addresses one of the most common hurdles in multi-component reactions (MCRs) used for spiro-furo-pyridine synthesis: poor reaction initiation or conversion.

Question 1: My one-pot, multi-component reaction to synthesize a spirooxindole-furo-pyridine scaffold is giving very low yields (<20%) or not proceeding at all. What are the critical parameters to investigate?

Answer: Low conversion in these multi-component reactions often points to issues with catalysis, reaction conditions, or reagent stability. The key is to systematically evaluate each component of the reaction.

1. Catalyst Activity and Choice: Many modern syntheses of these scaffolds are catalyst-dependent.

  • Heterogeneous Catalysts: Magnetically recoverable nanoparticles, such as manganese ferrite (MnFe₂O₄), have been shown to be highly effective, particularly in green solvents like water.[2] If using such a catalyst, ensure it has not been deactivated from previous use. Catalyst poisoning by impurities in your starting materials (e.g., sulfur-containing compounds) is a common issue.

  • Homogeneous Catalysts: Brønsted-acidic ionic liquids are also employed to catalyze these reactions, offering high yields under ultrasonic irradiation.[3] Traditional acid catalysts like sulfuric or acetic acid may be ineffective for certain transformations.[3]

  • No Catalyst: Some protocols, particularly for 1,3-dipolar cycloadditions generating spirooxindole-pyrrolidines, can proceed efficiently in a solvent like ethanol without any catalyst, relying on thermal energy to generate the necessary intermediates in situ.[4]

2. Solvent Effects: The choice of solvent is paramount.

  • Green Solvents: Water or ethanol-water mixtures are often used to promote green chemistry principles and can be surprisingly effective, especially when paired with nanoparticle catalysts.[2]

  • Polar Aprotic Solvents: Solvents like DCM or acetonitrile are common in cycloaddition reactions. The polarity can influence the stability of intermediates, such as the azomethine ylide in [3+2] cycloadditions.

  • Protic Solvents: Ethanol is frequently used as it can facilitate the in-situ formation of intermediates.[4]

3. Temperature and Reaction Time:

  • MCRs can be sensitive to temperature. While some reactions proceed well at room temperature, others require heating (e.g., 60 °C) or even microwave irradiation to drive the reaction to completion.[2] Monitor the reaction progress by TLC. If the reaction stalls, a gradual increase in temperature may be warranted. However, excessive heat can lead to byproduct formation.

4. Reagent Purity:

  • The purity of starting materials like isatins, amino acids, and the furan/pyridine precursors is critical. Impurities can interfere with the catalyst or participate in side reactions. Isatins, in particular, can be prone to self-condensation or degradation under harsh conditions.

Below is a troubleshooting workflow to address low-yield issues.

LowYieldTroubleshooting start Low Yield (<20%) check_reagents Verify Purity of Starting Materials (Isatin, Amino Acid, etc.) start->check_reagents monitor_tlc Monitor Reaction by TLC (Spot all starting materials) check_reagents->monitor_tlc Reagents Pure check_catalyst Evaluate Catalyst - Active? Correct Loading? - Try Alternative? check_conditions Optimize Conditions - Solvent Polarity - Temperature check_catalyst->check_conditions check_conditions->monitor_tlc Re-run Reaction endpoint Yield Improved check_conditions->endpoint Reaction Successful monitor_tlc->check_catalyst No Reaction Start workup_issue Investigate Workup - Product soluble in aqueous? - Degradation on silica? monitor_tlc->workup_issue Reaction Complete, Low Isolated Yield workup_issue->endpoint Optimized Workup ReactionMechanism cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide AminoAcid AminoAcid AminoAcid->Ylide Ylide_ref Ylide Dipolarophile Furo-Pyridine Alkene SpiroProduct Spiro-Furo-Pyridine Product Dipolarophile->SpiroProduct Ylide_ref->SpiroProduct

Sources

Troubleshooting

Technical Support Center: Purification of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Welcome to the technical support guide for navigating the purification challenges associated with 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione and its derivatives. This class of molecules, characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the purification challenges associated with 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione and its derivatives. This class of molecules, characterized by a rigid, three-dimensional spirocyclic framework, holds significant promise in medicinal chemistry and drug development.[1][2][3] However, the very structural features that make these compounds valuable also introduce distinct hurdles in their isolation and purification.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in the laboratory. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational method development.

Troubleshooting Guide: Common Purification Issues

Q1: I'm observing poor separation between my target compound and a closely related impurity, leading to co-elution during column chromatography. How can I improve the resolution?

A1: This is a frequent challenge with spirocyclic systems due to the potential for diastereomers or regioisomers that have very similar polarities. To enhance resolution, a multi-faceted approach is recommended:

  • Optimize the Mobile Phase: Standard isocratic elution is often insufficient.

    • Shallow Gradient: Employ a slow, shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). A gradient changing by 0.5-1% of the polar solvent per column volume can effectively separate compounds with close Rf values.

    • Ternary Solvent Systems: Introduce a third solvent with different properties. For instance, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or tert-butyl methyl ether can alter selectivity and improve separation.

  • Re-evaluate the Stationary Phase: If solvent optimization fails, the interaction between your compound and the stationary phase is the next critical parameter.

    • Silica Gel Particle Size: Ensure you are using high-quality silica gel with a small particle size (40–63 μm, 230–400 mesh) for flash chromatography, as this provides a greater surface area and more theoretical plates for better separation.[4]

    • Alternative Stationary Phases: Consider switching from standard silica.

      • Alumina (basic or neutral): The basic pyridine nitrogen in your molecule may interact favorably with alumina, potentially offering a different selectivity profile compared to acidic silica.

      • Reversed-Phase (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can provide an orthogonal separation mechanism based on hydrophobicity rather than polarity.

  • Sample Loading Technique: Proper sample loading is crucial.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This technique often results in sharper bands and better resolution compared to wet loading, especially for compounds with limited solubility in the initial mobile phase.

Q2: My compound is exhibiting significant peak tailing on the silica gel column. What is causing this, and how can I achieve a more symmetrical peak shape?

A2: Peak tailing is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase. For your molecule, the primary culprit is the basic nitrogen atom of the pyridine ring. This nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel via hydrogen bonding or acid-base interactions.

To mitigate this, you must suppress this interaction:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Typically, adding 0.1-1% (v/v) TEA to the eluent is highly effective. The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound and allowing it to elute more symmetrically.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., a gradient of 0-10% 7N NH3/MeOH in DCM), which is particularly effective for strongly basic compounds.

The diagram below illustrates this principle:

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Silica Silica Surface Si-OH (Acidic) Molecule Spiro-Pyridine N: (Basic) Silica->Molecule Strong Interaction (Peak Tailing) Silica_mod Silica Surface Si-O⁻---H-NEt₃⁺ (Masked) TEA TEA TEA->Silica_mod Neutralization Molecule_mod Spiro-Pyridine N: Molecule_mod->Silica_mod Weak Interaction (Symmetric Peak)

Caption: Mechanism of peak tailing reduction using a basic modifier.

Q3: I am concerned about the stability of the furo[3,4-c]pyridine core. Can my compound degrade during purification?

A3: Yes, fused heterocyclic systems like the furo-pyridine dione can be sensitive to pH and prolonged exposure to active surfaces. The lactone moiety, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions. While standard silica gel is only weakly acidic, its activity can be sufficient to cause degradation of sensitive compounds, especially with long residence times on the column.

To minimize the risk of degradation:

  • Deactivate the Stationary Phase: If you must use silica, you can pre-treat it by flushing the packed column with your mobile phase containing a modifier (like 1% TEA) for several column volumes before loading your sample.

  • Minimize Contact Time: Use flash chromatography with positive pressure to ensure a rapid purification process. Avoid letting the compound sit on the column for extended periods.

  • Temperature Control: If you suspect thermal instability, consider performing the chromatography in a cold room.

  • Use Neutral Alumina: As mentioned, neutral alumina is a good alternative to silica for pH-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione that I should consider?

  • Polarity: The presence of two carbonyl groups and a lactone oxygen makes the molecule moderately polar. The pyridine nitrogen also contributes to its overall polarity.

  • Basicity: The pyridine nitrogen provides a basic handle (pKa of pyridine is ~5.2). This is the primary cause of interaction with acidic silica gel.

  • Solubility: Solubility can be moderate. It is typically soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and THF, with lower solubility in non-polar solvents like hexanes and higher solubility in very polar solvents like methanol.

  • Hydrogen Bonding: The carbonyl oxygens can act as hydrogen bond acceptors.

Q2: Which analytical techniques are most suitable for assessing the purity of the final fractions?

  • Thin-Layer Chromatography (TLC): The workhorse for monitoring the column. Use the same eluent system as your column, and visualize spots using a UV lamp (254 nm) and a potassium permanganate stain, which is effective for visualizing the heterocyclic moiety.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid is a good starting point for method development. The acid modifier ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight and is highly sensitive for detecting trace-level impurities.

Recommended Purification Protocol: Flash Column Chromatography

This protocol provides a robust starting point for the purification of gram-scale quantities of the title compound.

1. Column Preparation:

  • Select a glass column and dry-pack it with silica gel (230-400 mesh). A general rule is to use a 50-100:1 weight ratio of silica gel to crude product.[5][6]
  • Gently tap the column to ensure even packing and then wet the silica with the initial, low-polarity mobile phase.

2. Sample Preparation (Dry Loading):

  • Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., 10-20 mL of dichloromethane).
  • Add 2-3 g of silica gel to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
  • Carefully add this powder to the top of the packed column, creating a uniform layer.

3. Elution and Fraction Collection:

  • Mobile Phase System: Hexane/Ethyl Acetate with 0.5% Triethylamine (TEA).
  • Gradient Profile:
  • Begin elution with 100% Hexanes (+0.5% TEA) for 2 column volumes (CVs) to settle the packing.
  • Run a linear gradient from 0% to 50% Ethyl Acetate in Hexanes (with 0.5% TEA maintained throughout) over 10-15 CVs.
  • Hold at the final eluting concentration for an additional 3-5 CVs to ensure the product has fully eluted.
  • Collect fractions and monitor by TLC.

4. Product Isolation:

  • Combine the pure fractions as identified by TLC.
  • Remove the solvent under reduced pressure. The added TEA is volatile and will be removed during this step.
  • Place the resulting solid or oil under high vacuum to remove residual solvents.
Purification Parameter Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)High surface area for optimal resolution in flash chromatography.[4]
Alternative Phase Neutral AluminaPrevents degradation of pH-sensitive compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolGood balance of polarity for eluting moderately polar compounds.
Mobile Phase Modifier 0.1-1% TriethylamineNeutralizes acidic silanol sites, preventing peak tailing.
Elution Mode Gradient ElutionSuperior resolution for separating closely-eluting impurities.
Sample Loading Dry LoadingLeads to sharper bands and improved separation efficiency.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common purification problems.

G Start Start Purification Check_TLC Analyze Fractions by TLC Start->Check_TLC Problem Identify Issue Check_TLC->Problem Purity < 98%? Success Pure Compound Isolated Check_TLC->Success Purity ≥ 98% CoElution Co-elution / Poor Resolution Problem->CoElution Overlapping Spots Tailing Peak Tailing Problem->Tailing Streaking Spots Degradation Degradation on Column Problem->Degradation New Spots Appear Fix_CoElution1 1. Make Gradient Shallower CoElution->Fix_CoElution1 Re-run Fix_Tailing1 1. Add 0.5% TEA to Mobile Phase Tailing->Fix_Tailing1 Re-run Fix_Degradation1 1. Add TEA to Deactivate Silica Degradation->Fix_Degradation1 Re-run Fix_CoElution1->Check_TLC Re-run Fix_CoElution2 2. Change Solvent System (e.g., add DCM) Fix_CoElution1->Fix_CoElution2 Still Poor? Fix_CoElution2->Check_TLC Re-run Fix_CoElution3 3. Switch to Reversed-Phase HPLC Fix_CoElution2->Fix_CoElution3 Still Poor? Fix_Tailing1->Check_TLC Re-run Fix_Tailing2 2. Switch to Alumina Column Fix_Tailing1->Fix_Tailing2 Still Tailing? Fix_Tailing2->Check_TLC Re-run Fix_Degradation1->Check_TLC Re-run Fix_Degradation2 2. Use Neutral Alumina Fix_Degradation1->Fix_Degradation2 Still Degrading? Fix_Degradation3 3. Purify at Lower Temperature Fix_Degradation2->Fix_Degradation3 Still Degrading?

Sources

Optimization

improving yield and purity in spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] synthesis

Welcome to the technical support guide for the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of these compounds makes them promising candidates in drug discovery, but their synthesis can present specific challenges.[1][2]

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of your target compounds.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core?

There are two predominant strategies for assembling this heterocyclic system:

  • Multicomponent Reactions (MCRs): This is often the most efficient approach, involving a one-pot reaction between three or more starting materials to rapidly build molecular complexity. A common MCR pathway for analogous structures involves the condensation of a suitable amine, a carbonyl compound (like isatin or another ketone), and an active methylene compound such as tetronic acid or its derivatives.[3][4][5][6] This strategy is highly valued for its atom economy and operational simplicity.

  • Sequential Annulation/Cyclization: This classic approach involves the stepwise construction of the heterocyclic rings. For this specific target, a synthesis might involve preparing a functionalized pyridine precursor, followed by the formation of the spirocyclic junction and subsequent cyclization to form the fused furan ring.[7] While more laborious, this method allows for greater control and can be easier to optimize if MCRs fail or provide complex product mixtures.

Q2: How can I effectively monitor the progress of my reaction?

Effective reaction monitoring is critical for determining reaction completion, identifying the formation of byproducts, and preventing product degradation.

  • Thin Layer Chromatography (TLC): TLC is the quickest and most common method. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to achieve good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS is invaluable. It provides information on the retention time of your components and their mass-to-charge ratio (m/z), confirming the presence of your desired product and helping to tentatively identify any impurities or byproducts based on their molecular weight.

  • Nuclear Magnetic Resonance (¹H NMR): Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the conversion of starting materials by observing the disappearance of their characteristic signals and the appearance of product signals.

Troubleshooting Guide: Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis.

Q3: My reaction yield is consistently low (<30%). What are the most likely causes and how can I address them?

Low yield is a common frustration that can stem from several factors. A systematic approach is key to diagnosing the issue.

  • Causality: Low yields are typically due to incomplete conversion of starting materials, degradation of the product under the reaction conditions, or the formation of one or more significant side products. The chosen reaction conditions (temperature, solvent, catalyst) may be suboptimal.

  • Troubleshooting Protocol:

    • Verify Starting Material Quality: Ensure your starting materials are pure and dry. For MCRs, the purity of aldehydes and amines is particularly critical.

    • Optimize Reaction Temperature: Run the reaction at a lower temperature for a longer duration to minimize potential degradation. Conversely, if conversion is the issue, a moderate increase in temperature or switching to microwave irradiation might be beneficial, a technique shown to be effective for similar multicomponent syntheses.[8]

    • Screen Solvents: The polarity of the solvent can dramatically affect reaction rates and equilibria. Create a solvent screening table to test a range of options. For MCRs, protic solvents like ethanol can facilitate imine formation, while aprotic polar solvents like DMF or DMSO might be better for other steps. Green solvents like water have also been used successfully with the right catalyst system.[5]

    • Check Catalyst Activity: If using a catalyst (e.g., an acid, base, or metal catalyst), ensure it has not been poisoned. Using freshly sourced or purified catalyst is recommended. For reactions involving nanoparticle catalysts, ensure they are properly dispersed.[5]

The following workflow can guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low Yield (<30%) check_sm Step 1: Verify Purity & Integrity of Starting Materials start->check_sm check_conditions Step 2: Analyze Reaction Conditions check_sm->check_conditions If SMs are pure temp Temperature Optimization Too high? (Degradation) Too low? (No Conversion) check_conditions->temp solvent Solvent Screening Polarity affecting solubility/rate check_conditions->solvent catalyst Catalyst Activity Poisoned? Incorrect loading? check_conditions->catalyst check_byproducts Step 3: Identify Byproducts purification Step 4: Review Purification Is product being lost during workup/chromatography? check_byproducts->purification If byproducts are minimal temp->check_byproducts solvent->check_byproducts catalyst->check_byproducts solution Optimized Protocol purification->solution

A logical workflow for troubleshooting low reaction yields.
Q4: I am observing a major byproduct that is difficult to separate from my desired spiro-compound. How can I identify and suppress its formation?

The formation of a significant byproduct points to a competing reaction pathway that is kinetically or thermodynamically favorable under your current conditions.

  • Plausible Side Reactions: In the context of a multicomponent reaction to form the furo[3,4-c]pyridine core, a common side reaction is the formation of simpler, non-spirocyclic condensation products. For example, if using an amine, an aldehyde, and a third component, the initial imine or enamine intermediate may react with itself or another starting material before the full cyclization cascade can complete. This is especially true if one of the reaction steps is reversible and slow.

  • Identification and Mitigation Strategy:

    • Characterize the Byproduct: Isolate the byproduct using preparative HPLC or careful column chromatography. Characterize its structure using NMR (1D and 2D) and High-Resolution Mass Spectrometry (HRMS). Knowing the structure is essential for understanding how it formed.

    • Modify Order of Addition: Instead of a one-pot approach, try a sequential addition of reagents. For instance, pre-forming an intermediate by reacting two of the three components before adding the third can often guide the reaction down the desired pathway and minimize side reactions.

    • Adjust Stoichiometry: A slight excess of one reactant can sometimes push the equilibrium towards the desired product. Experiment with using 1.1 to 1.2 equivalents of one of the non-limiting reagents.

    • Change the Catalyst: The nature of the catalyst can profoundly influence the regioselectivity and chemoselectivity of the reaction. If you are using a Brønsted acid, consider switching to a Lewis acid, or vice-versa. For similar complex syntheses, catalysts from simple reagents like InCl₃ to more complex ones like yttria-doped hydroxyapatite have been employed to control the reaction outcome.[3][6]

Data Summary: Hypothetical Condition Screening for Byproduct Suppression
Entry Catalyst (mol%) Solvent Temperature (°C) Yield of Product (%) Yield of Byproduct (%) Notes
1p-TSA (10)Toluene1103545Baseline condition
2Sc(OTf)₃ (10)Toluene1106515Lewis acid favors desired cyclization pathway.
3p-TSA (10)Ethanol804030Protic solvent improved selectivity slightly.
4Sc(OTf)₃ (10)Ethanol8078<5Optimal conditions found.[9]
Q5: My product seems to be unstable during silica gel column chromatography. What are my options?

The acidic nature of standard silica gel can cause degradation of sensitive molecules, particularly those with acid-labile functional groups or certain nitrogen heterocycles.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze hydrolysis, rearrangement, or decomposition of the target compound. This is often observed as extensive streaking on the TLC plate and low recovery of pure material from the column.

  • Alternative Purification Protocols:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, like triethylamine (e.g., 1-2% in the eluent system), and then re-equilibrate with your mobile phase. This deactivates the acidic sites.

    • Switch to a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds that are sensitive to acid. Choose the appropriate grade (basic or neutral) based on your molecule's properties.

      • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent, albeit more expensive, alternative. This is often the best method for achieving high purity.

    • Crystallization: This is the most effective method for achieving the highest purity if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures to induce crystallization. This method is highly scalable and avoids the potential for degradation on a stationary phase.[9]

The diagram below outlines a decision-making process for selecting a suitable purification strategy.

purification_strategy start Crude Product | (Impure) is_solid Is the product a solid at RT? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_acid_sensitive Is the compound acid-sensitive? is_solid->is_acid_sensitive No / Amorphous try_crystallization->is_acid_sensitive Failure success Pure Product try_crystallization->success Success silica_col Standard Silica Gel Chromatography is_acid_sensitive->silica_col No neutral_silica Neutralized Silica Gel Chromatography is_acid_sensitive->neutral_silica Yes silica_col->success Success failure Still Impure / Decomposed silica_col->failure Failure alumina_col Alumina Chromatography neutral_silica->alumina_col Failure neutral_silica->success Success reverse_phase Reverse-Phase (C18) HPLC/Flash alumina_col->reverse_phase Failure alumina_col->success Success reverse_phase->success

Sources

Troubleshooting

Furo[3,4-c]pyridine Derivatives: A Technical Guide to Stability and Degradation

Welcome to the Technical Support Center for furo[3,4-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this promising cla...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for furo[3,4-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this promising class of heterocyclic compounds. Furo[3,4-c]pyridines are gaining attention for a range of biological activities, including their potential as kinase inhibitors and therapeutics for neurological and oncological diseases[1][2]. However, like many novel scaffolds, understanding their chemical stability is paramount for reproducible research and successful drug development.

This document provides in-depth, experience-driven insights into the potential stability issues and degradation pathways associated with the furo[3,4-c]pyridine core. We will move from high-level frequently asked questions to specific, hands-on troubleshooting guides for problems you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of furo[3,4-c]pyridine derivatives.

Q1: What are the primary chemical stability concerns for the furo[3,4-c]pyridine scaffold?

A1: The furo[3,4-c]pyridine core is an aromatic heterocyclic system arising from the fusion of a π-electron-excessive furan ring and a π-electron-deficient pyridine ring[3]. This fusion dictates its stability profile. The two main points of vulnerability are:

  • The Furan Ring: Furan and its derivatives are susceptible to acid-catalyzed hydrolysis and ring-opening[4][5]. The rate-limiting step is often the protonation of the furan ring, which leads to nucleophilic attack by water and subsequent cleavage to form a 1,4-dicarbonyl species[4][5]. This makes the compounds potentially labile in acidic aqueous media.

  • Oxidative Degradation: Both the furan and pyridine rings can be susceptible to oxidation. The furan ring can undergo oxidation, leading to ring-opening or the formation of various oxidized species. While the pyridine ring is generally stable to oxidation, the nitrogen atom can be oxidized to form an N-oxide, especially in the presence of strong oxidizing agents like hydrogen peroxide[6]. The parent furo[3,4-c]pyridine has been noted to be unstable in air[3].

Q2: How do different substituents on the furo[3,4-c]pyridine core affect its stability?

A2: Substituents play a critical role in modulating the electronic properties and steric environment of the core, thereby influencing stability:

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, trifluoromethyl) attached to the furan ring can decrease the electron density, making it less susceptible to electrophilic attack and oxidation. This can enhance stability, particularly under acidic conditions[7].

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy, amino) on the furan ring increase its electron density, potentially making it more vulnerable to oxidation and acid-catalyzed degradation.

  • Bulky Substituents: Sterically bulky groups positioned near the labile sites of the furan ring can shield it from attack by solvents or reagents, thus improving kinetic stability.

  • Substituents on the Pyridine Ring: Substituents on the pyridine moiety can influence the basicity of the nitrogen atom. EWGs will decrease basicity, making N-oxidation less likely. Conversely, EDGs can increase the nucleophilicity of the pyridine nitrogen.

Q3: What are the general recommended storage conditions for furo[3,4-c]pyridine compounds?

A3: Given the potential for oxidative and hydrolytic degradation, a cautious approach to storage is essential. The following table summarizes the recommended conditions for both solid and solution states.

State Temperature Atmosphere Light Container Rationale
Solid -20°C or belowInert (Argon or Nitrogen)Protected (Amber vial)Tightly sealedMinimizes thermal, oxidative, and photodegradation. The parent scaffold is known to be unstable in air[3].
Solution (DMSO) -20°C or -80°CInert (Argon or Nitrogen)Protected (Amber vial)Tightly sealed, low-volume aliquotsPrevents repeated freeze-thaw cycles which can introduce moisture and oxygen.
Solution (Aqueous Buffer) 4°C (Short-term) or -80°C (Long-term)Degassed BufferProtected (Amber vial)Use immediately if possibleAqueous solutions pose the highest risk. Use of neutral or slightly basic pH is preferable to acidic conditions. Avoid buffers with reactive components.

Q4: What are the initial signs of degradation I should watch for?

A4: The first indicators of compound instability are often subtle but critical to observe:

  • Visual Changes: A change in the color of the solid material or solution (e.g., from white/colorless to yellow or brown) is a common sign of oxidative degradation or the formation of polymeric impurities.

  • Analytical Changes: The appearance of new, small peaks in your HPLC or LC-MS chromatogram is a definitive sign of degradation. A decrease in the area of the main peak over time, even without visible new peaks, also indicates a loss of the parent compound.

  • Inconsistent Biological Data: A gradual or sudden drop-off in potency or inconsistent results in biological assays can be a direct consequence of the degradation of your active compound into less active or inactive species.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific stability-related issues.

Issue 1: Sample Discoloration in Solid State or Solution

You observe that your once-white crystalline powder or colorless stock solution has developed a yellow or brown tint.

  • Potential Cause 1: Oxidation. The electron-rich furan ring is susceptible to air oxidation, which can lead to the formation of colored, often polymeric, byproducts. The pyridine nitrogen can also be oxidized to an N-oxide. The parent furo[3,4-c]pyridine is known to be unstable in air[3].

  • Potential Cause 2: Photodegradation. Many aromatic heterocyclic systems are sensitive to light, particularly in the UV spectrum. Energy absorption can promote oxidative processes or molecular rearrangements. Studies on related pyrrolo[3,4-c]pyridine derivatives have shown them to be photolabile[8].

cluster_problem Problem: Sample Discoloration cluster_diagnosis Diagnostic Steps cluster_solution Solutions & Prevention P Discolored Sample (Solid or Solution) D1 1. Prepare fresh solution of discolored solid. P->D1 Is solid discolored? D2 2. Analyze by HPLC-DAD/MS and UV-Vis. P->D2 Is solution discolored? D1->D2 D3 3. Compare to reference standard. Look for new peaks, MS changes, and shifts in UV λmax. D2->D3 S1 Store solid under inert gas (Ar/N2) at ≤ -20°C. D3->S1 Oxidation suspected S2 Protect from light using amber vials or foil. D3->S2 Photodegradation suspected S3 For solutions, purge headspace with inert gas before sealing. S1->S3 S2->S3 S4 Consider adding an antioxidant (e.g., BHT) for long-term solution storage, if compatible. S3->S4

Caption: Workflow for diagnosing and preventing sample discoloration.

Issue 2: Appearance of New Peaks in HPLC/LC-MS

Your routine purity analysis shows new impurity peaks that were not present in the freshly prepared sample.

  • Potential Cause 1: Hydrolysis. This is highly probable if your compound has been in an aqueous or protic solvent, especially at non-neutral pH. The furan ring can open to a 1,4-dicarbonyl compound, which may exist in equilibrium or undergo further reactions[5][9]. Related pyrrolo[3,4-c]pyridine-1,3-diones are known to be extremely unstable in alkaline media and labile in acidic media[8].

  • Potential Cause 2: Solvent Adduct Formation. Reactive solvents (like methanol or ethanol) can sometimes form adducts with susceptible compounds, especially under catalytic conditions (light, acid, or base).

  • Potential Cause 3: Dimerization/Polymerization. Highly reactive degradation intermediates can sometimes react with the parent compound to form dimers or higher-order oligomers.

To systematically identify the cause, a forced degradation study is the most effective tool. This involves intentionally stressing the compound under various conditions to predict its degradation pathways[10][11][12].

cluster_problem Problem: New Chromatographic Peaks cluster_workflow Forced Degradation Workflow cluster_analysis Analysis & Identification P New Impurity Peaks in HPLC/LC-MS W1 1. Expose compound to: - Acid (0.1 M HCl) - Base (0.1 M NaOH) - Oxidant (3% H2O2) - Heat (70°C, solid & solution) - Light (ICH Q1B) P->W1 W2 2. Analyze all stressed samples by LC-MS at time points (e.g., 2, 8, 24 hrs). W1->W2 W3 3. Correlate impurity peaks with specific stress conditions. W2->W3 A1 Peak appears in Acid/Base? -> Likely Hydrolysis W3->A1 A2 Peak appears in H2O2? -> Likely Oxidation W3->A2 A3 Peak appears in Heat/Light? -> Thermal/Photo-degradant W3->A3 A4 4. Use HRMS to get exact mass and formula. Propose structure based on logical pathway (e.g., +18 Da for hydrolysis). A1->A4 A2->A4 A3->A4

Caption: Workflow for identifying unknown degradation products.

Issue 3: Loss of Potency or Inconsistent Biological Assay Results

You notice that the IC50 of your compound is increasing over time, or that assay results are not reproducible between experiments using different batches or ages of stock solution.

  • Potential Cause 1: Degradation to Inactive Species. This is the most common cause. The parent compound is degrading, reducing its effective concentration in the assay. Even 5-10% degradation can significantly impact biological results.

  • Potential Cause 2: Precipitation in Assay Media. The compound or its degradants may have poor solubility in the aqueous assay buffer, leading to precipitation and an artificially low apparent concentration.

  • Potential Cause 3: Interaction with Assay Components. The compound could be unstable in the presence of specific components of your assay media (e.g., high concentrations of reducing agents like DTT, or certain metal ions).

  • Confirm Compound Integrity: Immediately analyze your DMSO stock solution and a sample diluted in your final assay buffer by HPLC or LC-MS. Compare this to a freshly prepared standard. This will definitively tell you if the parent compound has degraded.

  • Assess Solubility: Visually inspect the diluted sample in assay buffer (against a dark background) for any signs of precipitation or cloudiness. If possible, centrifuge a sample and analyze the supernatant to quantify the amount of compound that remains in solution.

  • Test Media Stability: Incubate your compound in the complete assay buffer for the full duration of your experiment (e.g., 1, 4, 24 hours) at the assay temperature. Analyze samples at different time points by HPLC to check for time-dependent degradation.

  • Implement Solutions:

    • If degradation is confirmed, prepare fresh stock solutions from solid material for every experiment.

    • If solubility is the issue, consider using a co-solvent, reducing the final concentration, or exploring formulation strategies.

    • If a specific assay component is causing degradation, investigate if it can be substituted or its concentration reduced.

Part 3: Key Experimental Protocols

Protocol 1: Standardized Forced Degradation Study

This protocol is designed to satisfy regulatory expectations (ICH Q1A/Q1B) and provide a comprehensive stability profile of your furo[3,4-c]pyridine derivative[11][12].

Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Furo[3,4-c]pyridine derivative

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • HPLC vials, amber and clear

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in ACN at 1 mg/mL.

  • Hydrolytic Stress (Acid & Base):

    • To separate vials, add 100 µL of stock solution and 900 µL of 0.1 M HCl and 0.1 M NaOH, respectively.

    • Keep a control vial with 100 µL stock and 900 µL water.

    • Incubate at 40°C. Analyze samples at T=0, 2, 8, and 24 hours. If significant degradation occurs quickly, neutralize the sample with an equimolar amount of base/acid to stop the reaction before analysis.

  • Oxidative Stress:

    • To a vial, add 100 µL of stock solution and 900 µL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Analyze at T=0, 2, 8, and 24 hours.

  • Thermal Stress:

    • Solid: Place a few mg of solid compound in a clear vial in an oven at 70°C for 48 hours.

    • Solution: Add 100 µL of stock to 900 µL of water in a sealed vial. Place in an oven at 70°C for 48 hours.

    • Analyze after the incubation period.

  • Photolytic Stress (ICH Q1B):

    • Place a thin layer of solid compound in a clear quartz dish.

    • Place a solution (100 µg/mL in water/ACN) in a clear quartz vial.

    • Prepare "dark" controls by wrapping identical samples in aluminum foil.

    • Expose both sets to a light source capable of providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter[13].

    • Analyze the light-exposed and dark control samples.

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method (see Protocol 2). Aim for 5-20% degradation of the parent peak to ensure that secondary degradation is minimized.

Protocol 2: HPLC-UV/MS Stability-Indicating Method

Objective: To develop a chromatographic method that separates the parent furo[3,4-c]pyridine derivative from all its potential degradation products.

Instrumentation:

  • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (Q-TOF or Orbitrap for high resolution; Quadrupole for nominal mass).

Typical Starting Conditions:

  • Column: C18 stationary phase (e.g., Waters Acquity BEH, Agilent Zorbax, Phenomenex Luna), 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes) to ensure separation of all components.

  • Flow Rate: 0.3-1.0 mL/min (depending on column ID).

  • Column Temperature: 30-40°C.

  • Detection (UV): Monitor at multiple wavelengths, including the λmax of the parent compound and a lower UV wavelength (e.g., 210 nm) to detect impurities that may lack a strong chromophore. Use DAD to assess peak purity.

  • Detection (MS): Use electrospray ionization (ESI) in both positive and negative modes initially to determine the best ionization for your compound and its degradants.

Method Validation:

  • Inject a mixture of your forced degradation samples (acid, base, peroxide, etc.).

  • Verify that the parent peak is well-resolved from all degradation product peaks (Resolution > 2).

  • Conduct peak purity analysis using the DAD data to ensure the parent peak is spectrally homogenous in the presence of its degradants.

  • Once the method is established, it can be used for routine stability testing and purity analysis. Analytical technologies like HPLC-MS are powerful tools for profiling degradation-related impurities[10][][15].

References

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available from: [Link]

  • Furo(3,4-c)pyridine | C7H5NO | CID 12355694. PubChem, NIH. Available from: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]

  • What are the product of degradation from Pyridine? ResearchGate. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC, NIH. Available from: [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available from: [Link]

  • General scheme of the study of furan stability. ResearchGate. Available from: [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]

  • Furan Hydrolysis. ChemTube3D. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. N.A. Available from: [Link]

  • FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. N.A. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC, NIH. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

Sources

Optimization

side reaction products in the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]

For Researchers, Scientists, and Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) This section addresses common issues encountered during the synthesis of the target spiro compound. Question 1:...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of the target spiro compound.

Question 1: My reaction yield is consistently low. What are the likely side products consuming my starting materials?

Low yields in the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivatives often stem from competing side reactions. The specific byproducts can vary based on the synthetic route, but common culprits include:

  • Incomplete Cyclization: The immediate precursor may fail to cyclize, remaining as a linear intermediate. This is often due to suboptimal reaction conditions such as temperature, reaction time, or catalyst choice.

  • Formation of Dimerization or Polymerization Products: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.[1] These side reactions lead to the formation of dimers or polymers, which can be difficult to separate from the desired product.

  • Rearrangement Products: Under certain conditions, particularly with acidic or basic catalysts, the starting materials or intermediates can undergo rearrangements to form more stable, non-spirocyclic structures.

  • Decomposition: The furo[3,4-c]pyridine core can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to decomposition.[2]

Troubleshooting Strategy:

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and identify the appearance of unexpected spots or peaks.

  • Characterization of Side Products: If possible, isolate and characterize the major side products using spectroscopic methods (NMR, Mass Spectrometry) to understand the competing reaction pathways.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, concentration, and catalyst loading to favor the intramolecular cyclization. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.[3]

Question 2: I'm observing a significant amount of a byproduct with a similar mass to my product. What could it be and how can I prevent its formation?

The formation of an isomeric byproduct is a common challenge in spirocycle synthesis. In the context of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine], potential isomers could arise from:

  • Regioisomeric Cyclization: If the precursor has multiple potential cyclization sites, a regioisomeric spirocycle may form. For instance, if the pyridine ring has other reactive positions, cyclization could occur at an alternative site.

  • Diastereomers: If the spirocyclic core is formed through a reaction that creates multiple stereocenters, a mixture of diastereomers can be produced. The ratio of these diastereomers is often influenced by the catalyst, solvent, and temperature.[3]

Prevention and Mitigation:

  • Catalyst Selection: The choice of catalyst, including Lewis acids, Brønsted acids, or organocatalysts, can significantly influence the stereochemical outcome.[3] Experiment with different catalysts to enhance diastereoselectivity.

  • Solvent Effects: The polarity and nature of the solvent can affect the transition state of the reaction and, consequently, the diastereomeric ratio.[3] A screen of different solvents is recommended.

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable diastereomer.[3]

  • Purification: If diastereomers are formed, they can often be separated using chromatographic techniques such as column chromatography or preparative HPLC.

Question 3: My final product seems to be unstable and decomposes upon purification or storage. How can I improve its stability?

The stability of furo[3,4-c]pyridine systems can be a concern.[2] Decomposition can be triggered by:

  • Air/Oxidation: The furan ring, being electron-rich, can be susceptible to oxidation, especially in the presence of light and air.

  • Acid/Base Sensitivity: Residual acidic or basic catalysts from the reaction or purification steps can promote degradation.

  • Thermal Instability: High temperatures during purification (e.g., distillation or high-temperature chromatography) can lead to decomposition.

Stabilization Strategies:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.

  • Purification under Neutral Conditions: Ensure that all residual acids or bases are neutralized before and during purification. Use of neutral alumina or silica gel for chromatography can be beneficial.

  • Avoid High Temperatures: Employ purification techniques that do not require high temperatures. If column chromatography is used, consider running it at a lower temperature.

  • Storage: Store the purified compound in a cool, dark place under an inert atmosphere.

Section 2: Troubleshooting Guide for Side Product Formation

This table provides a more detailed breakdown of potential side products and specific troubleshooting actions.

Observed Issue Potential Side Product(s) Plausible Cause Recommended Troubleshooting Actions
Low Conversion of Starting Material Unreacted Starting MaterialsInsufficient activation energy or inactive catalyst.Increase reaction temperature incrementally. Screen different catalysts (e.g., Lewis acids, Brønsted acids).[3][4]
Multiple Unidentified Spots on TLC Dimerization/Polymerization ProductsHigh concentration of reactants favoring intermolecular reactions.Perform the reaction under high dilution conditions to favor intramolecular cyclization.[1]
Decomposition ProductsHarsh reaction conditions (high temperature, strong acid/base).Lower the reaction temperature. Use a milder catalyst.[2]
Product Peak in MS, but Complex NMR Mixture of DiastereomersNon-selective formation of stereocenters.Optimize reaction temperature (often lower is better).[3] Screen different solvents and catalysts to improve diastereoselectivity.[3]
Isomeric Byproduct with Different Retention Time Regioisomeric SpirocyclePresence of multiple reactive sites for cyclization.Modify the starting material to block alternative cyclization sites. Investigate catalysts that may offer better regiocontrol.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Concentration

This protocol outlines a systematic approach to determine the optimal reactant concentration to minimize intermolecular side reactions.

  • Set up Parallel Reactions: Prepare a series of small-scale reactions with identical amounts of starting materials, catalyst, solvent, and at the same temperature.

  • Vary Concentration: The only variable should be the volume of the solvent, creating a range of concentrations (e.g., 0.1 M, 0.05 M, 0.01 M, 0.005 M).

  • Monitor Reactions: Monitor each reaction at regular intervals using TLC or HPLC to track the formation of the desired product and any major byproducts.

  • Analyze Results: After a set reaction time, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., NMR with an internal standard or HPLC with a calibration curve).

  • Determine Optimal Concentration: Identify the concentration that provides the highest ratio of the desired spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] to the dimeric/polymeric side products.

Protocol 2: Purification of Diastereomers by Column Chromatography

Diastereomers often have different polarities and can be separated by silica gel chromatography.

  • Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure diastereomers.

  • Solvent Removal: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.

Section 4: Visualizing Reaction Pathways

Diagram 1: General Reaction Scheme for Spirocyclization

G Precursor Acyclic Precursor TransitionState Intramolecular Transition State Precursor->TransitionState Intramolecular Cyclization SideProduct Intermolecular Side Product (Dimer/Polymer) Precursor->SideProduct Intermolecular Reaction Product Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] TransitionState->Product

Caption: Intramolecular vs. Intermolecular Pathways.

Diagram 2: Troubleshooting Logic Flow

G Start Low Yield or Impure Product Analysis Analyze Crude Reaction (TLC, HPLC, NMR, MS) Start->Analysis Identify Identify Major Side Products Analysis->Identify Incomplete Incomplete Reaction Identify->Incomplete Unreacted Starting Material Isomers Isomers Formed Identify->Isomers Isomeric Byproducts Decomposition Decomposition Identify->Decomposition Degradation Products OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete->OptimizeConditions OptimizeStereo Optimize for Stereoselectivity (Catalyst, Solvent, Temp) Isomers->OptimizeStereo MilderConditions Use Milder Conditions (Temp, pH) Decomposition->MilderConditions Purify Purify Product OptimizeConditions->Purify OptimizeStereo->Purify MilderConditions->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

References

  • BenchChem. (2025). Common side reactions and byproducts in spirooxindole synthesis.
  • Galli, C., Illuminati, G., & Mandolini, L. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • Shimizu, H. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Optimizing Intramolecular Cyclization of 2-Benzoylcyclopentan-1-one.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]

Welcome to the technical support center for the scalable synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger, multigram production.[1][2][3] We will delve into common challenges, provide detailed troubleshooting guides, and offer insights into process optimization, ensuring a robust and reproducible synthetic route.

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core is a valuable scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as increased three-dimensionality and metabolic stability.[4] However, scaling up its synthesis presents unique challenges that require careful consideration of reaction conditions, purification strategies, and safety protocols.[5]

I. Overview of a Common Synthetic Approach

A prevalent strategy for constructing the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold involves a multi-step sequence, often culminating in an intramolecular cyclization to form the furo[3,4-c]pyridine ring system. One common approach is a variation of the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[6][7]

The general workflow can be visualized as follows:

Synthetic_Workflow A Starting Materials (e.g., Cyclohexanone derivative, 2-amino-3-picoline) B Intermediate Formation (e.g., Imine/Enamine formation) A->B Condensation C Key Cyclization Step (e.g., Intramolecular Pictet-Spengler type reaction) B->C Acid Catalysis D Post-Cyclization Modification (e.g., Oxidation, Deprotection) C->D Further Reactions E Final Product: Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] D->E Purification

Caption: A generalized workflow for the synthesis of the target spirocycle.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

FAQ 1: Low Yield in the Key Cyclization Step

Question: We are observing a significant drop in yield for the intramolecular cyclization step when moving from a 1g to a 50g scale. What are the likely causes and how can we troubleshoot this?

Answer:

A decrease in yield upon scale-up is a common challenge and can be attributed to several factors.[5] Let's break down the potential culprits and solutions.

Potential Causes & Troubleshooting Steps:

  • Inefficient Mixing and Mass Transfer:

    • Causality: On a larger scale, achieving homogeneous mixing is more difficult. Localized "hot spots" or areas of high reactant concentration can lead to side reactions and decomposition.

    • Troubleshooting:

      • Mechanical Stirring: Ensure you are using an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade or anchor) to create good top-to-bottom turnover.

      • Baffled Flask/Reactor: Use a baffled reaction vessel to prevent vortexing and improve mixing efficiency.

      • Stirring Rate: Experiment with different stirring rates. A rate that was sufficient on a small scale may be inadequate for a larger volume.

  • Exotherm Control:

    • Causality: Many cyclization reactions, particularly those that are acid-catalyzed, can be exothermic. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. Uncontrolled exotherms can lead to byproduct formation and degradation of starting materials or the desired product.

    • Troubleshooting:

      • Slow Addition: Add the catalyst or one of the reactants slowly via an addition funnel or syringe pump to control the rate of reaction and heat generation.

      • Cooling Bath: Utilize a cooling bath (ice-water, dry ice/acetone) to maintain the desired reaction temperature.

      • Internal Thermometer: Always use an internal thermometer to monitor the actual reaction temperature, as the external bath temperature may not be representative.

  • Catalyst Activity and Loading:

    • Causality: The optimal catalyst loading (mol%) may differ at a larger scale. Impurities in starting materials or solvents, which are present in larger absolute amounts at scale, can deactivate the catalyst.

    • Troubleshooting:

      • Re-evaluate Catalyst Loading: Perform small-scale optimization experiments to determine the optimal catalyst loading for the new scale. It may be necessary to slightly increase the mol%.

      • Purity of Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.[8]

Summary of Key Parameters for Cyclization Scale-Up:

ParameterSmall Scale (e.g., 1g)Large Scale (e.g., 50g)Troubleshooting Focus
Mixing Magnetic Stir BarOverhead Mechanical StirrerImpeller design, stirring rate, use of baffles
Temperature Control External BathInternal Thermometer, Slow AdditionMonitor internal exotherm, controlled addition rate
Catalyst Loading Typically X mol%May require adjustment (e.g., X+Δ mol%)Re-optimization, reagent purity
FAQ 2: Difficulty in Product Isolation and Purification

Question: Our crude product is a thick, dark oil that is difficult to handle and purify by column chromatography at a multigram scale. What are our options?

Answer:

Purification is often a major bottleneck in scaling up organic syntheses.[9][10] Moving away from traditional silica gel chromatography for large quantities is often necessary.

Potential Solutions:

  • Crystallization:

    • Causality: If your spirocyclic product is a solid, crystallization is the most efficient and scalable purification method. It allows for the removal of impurities in a single step and provides the product in a stable, easy-to-handle form.

    • Protocol:

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) and solvent mixtures to find a system where your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Procedure: Dissolve the crude material in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

      • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can be beneficial.

  • Liquid-Liquid Extraction / Acid-Base Wash:

    • Causality: The basic nitrogen on the pyridine ring allows for selective extraction into an aqueous acidic phase, leaving non-basic impurities in the organic layer.

    • Protocol:

      • Dissolve the crude oil in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The protonated product will move into the aqueous layer.

      • Wash the organic layer with fresh aqueous acid to ensure complete extraction.

      • Combine the aqueous layers and basify with a suitable base (e.g., NaOH, NaHCO₃) to deprotonate the product, causing it to precipitate or be extractable back into an organic solvent.

  • Alternative Chromatography Techniques:

    • Causality: When crystallization is not feasible, alternative chromatography methods can be more efficient than traditional flash chromatography for larger scales.

    • Options:

      • Automated Flash Chromatography: Modern systems can handle larger sample loads and use pre-packed columns, improving reproducibility.

      • Supercritical Fluid Chromatography (SFC): SFC can be a greener and faster alternative to normal-phase HPLC for some compounds.[10]

Purification_Decision_Tree Start Crude Product IsSolid Is the product a solid? Start->IsSolid TryCrystallization Attempt Crystallization IsSolid->TryCrystallization Yes IsBasic Is the product basic? IsSolid->IsBasic No Success Pure Crystalline Product TryCrystallization->Success AcidBaseExtraction Perform Acid-Base Extraction IsBasic->AcidBaseExtraction Yes Chromatography Use Scalable Chromatography (Automated Flash, SFC) IsBasic->Chromatography No FinalPurification Final Purification Step AcidBaseExtraction->FinalPurification Chromatography->FinalPurification FinalPurification->Success

Caption: Decision tree for selecting a scalable purification strategy.

FAQ 3: Incomplete Reaction and Starting Material Recovery

Question: We are consistently recovering a significant amount of our starting amine after the reaction, even after extended reaction times. How can we drive the reaction to completion?

Answer:

Incomplete conversion is often an issue of reaction equilibrium or kinetics. For reactions like the Pictet-Spengler, the initial imine formation is a reversible equilibrium.[11]

Strategies to Improve Conversion:

  • Water Removal:

    • Causality: The condensation reaction to form the initial imine or enamine intermediate generates water. According to Le Chatelier's principle, removing this water will shift the equilibrium towards the product.

    • Methods:

      • Dean-Stark Trap: For reactions run at or above the boiling point of the azeotrope (e.g., with toluene), a Dean-Stark trap is highly effective for continuous water removal.

      • Molecular Sieves: For reactions at lower temperatures, adding activated molecular sieves (e.g., 4Å) to the reaction mixture can sequester the water as it is formed.

  • Temperature and Reaction Time:

    • Causality: The rate of reaction may be too slow at the current temperature.

    • Troubleshooting:

      • Increase Temperature: Cautiously increase the reaction temperature while monitoring for any increase in byproduct formation.

      • Extended Reaction Time: While you've tried extending the time, ensure you are monitoring the reaction progress by a suitable analytical method (TLC, LC-MS, GC-MS) to confirm if the reaction has truly stalled or is just very slow.

  • Choice and Amount of Acid Catalyst:

    • Causality: The type and concentration of the acid catalyst are critical for both the initial condensation and the subsequent cyclization.[8]

    • Troubleshooting:

      • Acid Strength: A stronger acid (e.g., trifluoroacetic acid) might be more effective than a weaker one (e.g., acetic acid), but could also promote side reactions. A Lewis acid (e.g., BF₃·OEt₂) could also be explored.

      • Catalyst Loading: As mentioned in FAQ 1, the amount of acid can be crucial. Too little may result in a slow reaction, while too much can lead to degradation.[8]

III. Key Experimental Protocol: Scalable Pictet-Spengler Type Cyclization

This protocol provides a general framework for a multigram-scale synthesis. Note: This is a representative procedure and must be optimized for your specific substrate.

Materials and Equipment:

  • Multi-neck round-bottom flask or jacketed reactor

  • Overhead mechanical stirrer with a suitable impeller

  • Condenser

  • Addition funnel

  • Internal thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Appropriate heating mantle and temperature controller

Procedure:

  • Reactor Setup: Assemble the reactor under an inert atmosphere. Ensure all glassware is dry.

  • Charge Reactants: Charge the starting amine and a suitable solvent (e.g., toluene, acetonitrile) to the reactor.

  • Aldehyde/Ketone Addition: Dissolve the carbonyl component in the reaction solvent and add it to the addition funnel.

  • Initial Condensation (if applicable): If pre-forming the imine, begin stirring and add the carbonyl component dropwise at room temperature. For in-situ imine formation and cyclization, proceed to the next step.

  • Acid-Catalyzed Cyclization:

    • Adjust the temperature of the reaction mixture to the desired setpoint (e.g., 0 °C or ambient).

    • Slowly add the acid catalyst (e.g., trifluoroacetic acid) dropwise via syringe or addition funnel, ensuring the internal temperature does not exceed the setpoint by more than 5 °C.

    • After the addition is complete, slowly warm the reaction to the target temperature (e.g., 60-80 °C) and hold for the optimized reaction time.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of a base (e.g., sodium bicarbonate) until the pH is neutral or slightly basic.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using one of the methods outlined in FAQ 2.

IV. References

  • Derkach, N. O., Levchenko, K. V., & Shton, I. (2022). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]

  • Bakale, R. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.

  • Bremner, W. S., & Organ, M. G. (2018). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. [Link]

  • Furr, J. (2021). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development & Delivery. [Link]

  • Gomtsyan, A. (2012). Spirocycles in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

  • Hamza, E. K., Hamdy, N. A., Zarie, E. S., Fakhr, I. M. I., Elwahy, A. H. M., & Awad, H. M. (2020). Synthesis and in Vitro Evaluation of Novel Tetralin-Pyrazolo[3,4-b]Pyridine Hybrids as Potential Anticancer Agents. Journal of Heterocyclic Chemistry.

  • Kaur, M. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Synthetic Communications. [Link]

  • Krasavin, M. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]

  • Lemoine, H., & Laronze, J.-Y. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1995). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry.

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spiro-furo-pyrido-pyrimidine-indoline derivatives. Retrieved from [Link]

  • Roche, C. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Sładłowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Stepanovs, D., & Jirgensons, A. (2020). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • Talybov, G. M., & Karchava, A. V. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Taylor, R. J. K. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals. [Link]

  • Wang, Y., Xu, Z., Chen, J., Yu, M., Guo, S., & Li, C. (2024). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry. [Link]

  • Welsch, S. J., & Glorius, F. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Gribble, G. W. (2010). Recent developments in the Pictet-Spengler reaction. Journal of the Brazilian Chemical Society.

  • Stojanović, M., & Vukićević, R. D. (2019). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • Cheng, C.-H., & Jia, G. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. [Link]

  • Wang, S., et al. (2019). Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of spiro[furo[3,4-b]pyran-4,3′]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • Chemical Communications. (n.d.). Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • PubMed. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for Impurity Identification in Spiro Compound Synthesis

Welcome to the technical support center for the analysis of spiro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of identifyi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of spiro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of identifying and characterizing impurities in spirocyclic molecule synthesis. The unique three-dimensional and often chiral nature of spiro compounds presents distinct analytical challenges. This resource provides expert-driven insights, troubleshooting guides, and detailed protocols to ensure the purity and integrity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in spiro compound synthesis?

Impurities in the synthesis of spiro compounds can be broadly categorized according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] These include:

  • Organic Impurities:

    • Starting Materials and Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or stable intermediates in the final product. For cascade reactions like the Knoevenagel-Michael addition, which is used to form some spirocycles, intermediates may be present if the reaction does not proceed to completion.[4][5][6][7]

    • By-products: These are formed from competing or parallel reactions. Due to the steric hindrance and rigid conformations of spirocyclic systems, rearrangement products or incompletely cyclized products can be common by-products.

    • Diastereomers and Enantiomers: Many spiro compounds are chiral, and their synthesis can result in mixtures of stereoisomers.[8][9] The incorrect diastereomer or the unwanted enantiomer is considered an impurity.

    • Degradation Products: The final spiro compound may degrade under certain conditions of heat, light, pH, or oxidation, forming new impurities.[1][10][11]

  • Inorganic Impurities:

    • Reagents, Ligands, and Catalysts: Residual metals from catalysts (e.g., Palladium, Rhodium) or inorganic reagents can be present.[8]

    • Inorganic Salts: Formed during reaction work-up or purification steps.

  • Residual Solvents:

    • Solvents used during the synthesis or purification that are not completely removed. The control of these is guided by ICH Q3C.[1][2]

Q2: How do I decide which analytical technique to use for my spiro compound?

The choice of analytical technique depends on the information you need. A multi-technique approach is almost always necessary for comprehensive impurity profiling.[12][13][14]

  • For Detection and Quantification (Separation):

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity profiling, capable of separating the main compound from its impurities.[13][15][16] Due to the frequent chirality of spiro compounds, chiral HPLC is often essential to separate enantiomers.[3][17]

    • Gas Chromatography (GC): Best suited for volatile or semi-volatile impurities, such as residual solvents or low molecular weight by-products.[13][15][16]

  • For Identification and Structural Elucidation:

    • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information of the impurities, which is a critical first step in identification.[14][18] High-resolution mass spectrometry (HRMS) can help determine the elemental composition.[18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguously determining the chemical structure of an impurity.[19][20] 2D NMR techniques (like COSY, HSQC, HMBC) are often required to piece together the complex, rigid structure of a spirocyclic impurity.[21][22][23]

The following table summarizes the primary uses of each technique in impurity analysis:

TechniquePrimary UseStrengthsLimitations
HPLC-UV Detection, Quantification, SeparationRobust, reproducible, excellent for quantitationProvides no structural information beyond UV absorbance
LC-MS Identification, Molecular Weight DeterminationHigh sensitivity, provides molecular weight of unknownsIonization efficiency can vary, may not be quantitative without standards
GC-MS Analysis of Volatile ImpuritiesExcellent for residual solvents and volatile by-productsNot suitable for non-volatile or thermally labile compounds
NMR Definitive Structure ElucidationProvides detailed connectivity and stereochemical informationRequires higher sample amounts, can be time-consuming
Q3: What is a forced degradation study and why is it important for spiro compounds?

A forced degradation or stress testing study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[1][10][11][24] The goal is to identify the likely degradation products that could form under storage conditions and to establish the intrinsic stability of the molecule.[10] This is a regulatory requirement and crucial for developing a "stability-indicating" analytical method—a method that can separate and quantify the active compound in the presence of its degradants.

For spiro compounds, forced degradation studies are particularly important because their rigid, strained ring systems can sometimes lead to unexpected degradation pathways. Common stress conditions include:

  • Acidic and basic hydrolysis

  • Oxidation (e.g., with hydrogen peroxide)

  • Thermal stress (high temperature)

  • Photolytic stress (exposure to UV and visible light)

Troubleshooting Guides

Problem: Poor Enantiomeric Resolution in Chiral HPLC

This is one of the most common challenges when analyzing chiral spiro compounds. The goal is to achieve baseline separation of the two enantiomers.

Potential CauseRecommended SolutionPreventative Measures
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the right chiral selector for your spiro compound. Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity.Consult literature for similar spirocyclic structures or use a column screening service.
Suboptimal Mobile Phase The mobile phase composition is critical. Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol) and the acidic/basic additive. For normal phase, small amounts of additives can drastically alter selectivity.Perform a systematic mobile phase optimization study. Document the mobile phase history of the column.
Temperature Fluctuations Chiral recognition is often temperature-sensitive. A lack of temperature control can lead to drifting retention times and inconsistent resolution.Use a column oven to maintain a constant, optimized temperature (e.g., 25 °C, 30 °C).
Incorrect Flow Rate Lower flow rates often increase resolution time and improve resolution in chiral separations.Test a range of flow rates (e.g., 0.5 mL/min to 1.5 mL/min) to find the optimal balance between resolution and analysis time.
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and loss of resolution.Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the column's capacity.
Contamination from Sample Solvent Using a strong, non-allowed solvent (like DMSO or DMF in some normal phase methods) to dissolve the sample can damage the chiral stationary phase.[25]Always dissolve the sample in the mobile phase or a weaker, compatible solvent. Ensure the HPLC system is free of incompatible solvents before connecting the column.[25]

Experimental Workflows and Protocols

General Workflow for Impurity Identification

The identification and characterization of an unknown impurity is a systematic process. It begins with detection and separation, followed by gathering structural information to propose and confirm a structure.

Caption: Workflow for Impurity Identification in Spiro Compound Synthesis.

Protocol: Forced Degradation Study for a Novel Spiro Compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and durations should be adjusted based on the stability of the specific spiro compound. The goal is to achieve 5-20% degradation.

1. Sample Preparation:

  • Prepare a stock solution of your spiro compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[24]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[24]

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[24]

    • Keep the solution at room temperature for 4 hours. (Base degradation is often faster).

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[24]

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the spiro compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL) at 80°C for 48 hours.

    • After cooling, dissolve/dilute the samples to a final concentration of ~100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and any changes in the UV spectrum, which might indicate the presence of co-eluting degradants.

  • Couple the HPLC method to a mass spectrometer (LC-MS) to obtain the molecular weights of any new peaks that appear.

References

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResearchGate. (2025).
  • Gautam, A., & Kumar, A. (2020). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Drug Delivery and Therapeutics, 10(4-s), 154-163.
  • ResearchGate. (2025).
  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • ResearchGate. (2025).
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Regis Technologies, Inc. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow [Video]. YouTube.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Regis Technologies, Inc. (2015, May 12). Structure Elucidation of Impurities by 2D NMR Part II [Video]. YouTube.
  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Journal of the American Chemical Society. (n.d.). Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes.
  • The Journal of Organic Chemistry. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts.
  • PubMed. (n.d.).
  • ResearchGate. (2025).
  • ChemistryViews. (2024).
  • IJRPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • PubMed. (2018).
  • ResearchGate. (2025). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold.
  • RSC Publishing. (n.d.). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework.
  • PMC - NIH. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones.
  • NIH. (2016).
  • ResearchGate. (n.d.). Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H).
  • PubMed. (2022).
  • Chemical Communications (RSC Publishing). (n.d.).
  • Buchler GmbH. (n.d.).

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Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione: A Comparative Guide to Analytical Techniques

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates not only the phy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its interaction with biological targets, ultimately defining its efficacy and safety profile. For novel heterocyclic compounds, such as the spirocyclic system 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, which holds potential as a scaffold in medicinal chemistry, absolute structural verification is paramount.[1][2][3]

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target compound. We will demonstrate why single-crystal X-ray crystallography stands as the definitive method for unambiguous structure determination and how other common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide complementary data that, while powerful, can be subject to interpretation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the precise atomic and molecular structure of a crystalline compound.[4][5] It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy. For a novel spirocyclic compound, this technique is invaluable as it directly visualizes the connectivity and orientation of the fused and spiro-linked ring systems.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a publication-quality crystal structure follows a meticulous, multi-step process. The causality behind each step is critical for success.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening & Crystallization (e.g., Slow Evaporation, Vapor Diffusion) A->B High purity is crucial C Harvesting & Mounting of a High-Quality Single Crystal B->C Select a crystal >0.1 mm with no visible defects D Mounting on Diffractometer & Cryo-cooling (e.g., 100 K) C->D Minimize radiation damage E Data Collection Strategy (e.g., Omega scans) D->E Ensure complete data coverage F Data Integration & Scaling E->F Correct for experimental factors G Space Group Determination F->G Analyze systematic absences H Structure Solution (e.g., Direct Methods) G->H Generate initial electron density map I Structure Refinement H->I Minimize difference between observed & calculated data J Validation & CIF File Generation I->J Check for geometric reasonability and goodness-of-fit

Figure 1: A comprehensive workflow for single-crystal X-ray crystallography, from sample preparation to final structure validation.

Interpreting the Data: An Unambiguous Result

The successful execution of the crystallographic workflow yields a Crystallographic Information File (CIF). This file contains a wealth of precise, quantitative data that defines the molecule's structure. For 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, this would provide irrefutable evidence of:

  • Spirocyclic Junction: The tetrahedral nature of the spiro C1 carbon, connecting the cyclohexane and furo-pyridine rings.

  • Relative Stereochemistry: The conformation of the cyclohexane ring and its orientation relative to the planar furo-pyridine system.

  • Bond Lengths and Angles: Precise measurements confirming the expected bond orders (e.g., C=O, C-N, C-O-C).

  • Intermolecular Interactions: Identification of hydrogen bonding or π-stacking interactions in the crystal lattice, which are crucial for understanding solid-state properties.

Parameter Hypothetical X-ray Crystallography Data Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions (Å, °)a=8.5, b=12.1, c=10.3, β=95.5Dimensions of the repeating unit of the crystal.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental data.
Key Bond Length (C=O)~1.21 ÅConfirms the presence of carbonyl groups.
Key Bond Angle (C-N-C)~118°Confirms the geometry of the pyridine ring.

Table 1: Exemplary crystallographic data for 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione.

Complementary Spectroscopic Techniques: Building a Corroborative Case

While X-ray crystallography provides the definitive answer, other spectroscopic techniques are essential for routine characterization, reaction monitoring, and providing evidence of structure when suitable crystals cannot be obtained.[6][7] These methods probe different aspects of the molecule's constitution.

G cluster_methods Analytical Techniques cluster_data Generated Data cluster_conclusion Interpretation ProposedStructure Proposed Structure of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione MS Mass Spectrometry IR Infrared Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS_Data Molecular Formula (from Exact Mass) MS->MS_Data Provides IR_Data Functional Groups (e.g., C=O, N-H) IR->IR_Data Identifies NMR_Data Connectivity & Environment of H and C atoms NMR->NMR_Data Maps InferredStructure Inferred Structure MS_Data->InferredStructure Corroborates IR_Data->InferredStructure Corroborates NMR_Data->InferredStructure Corroborates

Figure 2: Logical flow of data interpretation from spectroscopic methods to infer a molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule, which is fundamental for determining the molecular formula.[8]

  • Experimental Protocol: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used. The sample is ionized (e.g., via electrospray ionization - ESI) and the resulting ions are separated and detected.

  • Expected Data: For C₁₃H₁₂N₂O₃, the expected exact mass would be calculated. The HRMS experiment should yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.

  • Comparison to Crystallography: MS confirms the molecular formula, but provides no information about connectivity or stereochemistry. It tells you what atoms are present, but not how they are arranged.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[6]

  • Experimental Protocol: A small amount of the sample is placed on an Attenuated Total Reflectance (ATR) crystal and the IR spectrum is recorded.

  • Expected Data: The spectrum would be expected to show strong absorption bands characteristic of the C=O groups (lactone and amide) around 1650-1750 cm⁻¹, and a band for the N-H bond in the pyridine ring around 3100-3300 cm⁻¹.[9]

  • Comparison to Crystallography: IR confirms the presence of key functional groups predicted by the structure. However, it cannot distinguish between isomers or provide details about the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful spectroscopic technique for structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).[8][10]

  • Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer. A suite of experiments is typically performed:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.

  • Expected Data:

    • ¹H NMR: Signals for the aromatic protons on the pyridine ring, a signal for the N-H proton, and complex multiplets for the diastereotopic protons of the cyclohexane ring.

    • ¹³C NMR: Signals for the two carbonyl carbons, aromatic carbons, and aliphatic carbons of the cyclohexane ring. A key signal would be the quaternary spiro carbon.

  • Comparison to Crystallography: NMR provides a detailed map of the molecule's covalent framework. Techniques like HMBC can strongly suggest the spirocyclic connection. However, definitive proof of stereochemistry and the exact three-dimensional arrangement can be challenging or impossible to determine from NMR alone, especially for complex, rigid systems.

Technique Information Provided Limitations
X-ray Crystallography Definitive 3D structure , bond lengths/angles, stereochemistry, packing.[4]Requires a high-quality single crystal; the structure is in the solid state.[4]
Mass Spectrometry Molecular formula (from HRMS), fragmentation patterns.[8]No information on atom connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups (e.g., C=O, N-H).[6]Provides limited structural information; cannot distinguish isomers.
NMR Spectroscopy Atom connectivity (¹H-¹H, ¹H-¹³C), chemical environments.[10]Can be difficult to interpret for complex molecules; stereochemistry may be ambiguous.

Table 2: Objective comparison of the performance of X-ray crystallography with alternative analytical techniques.

Conclusion

For the structural confirmation of a novel and potentially pharmaceutically relevant molecule like 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione, a multi-faceted analytical approach is necessary. Mass spectrometry, IR, and NMR spectroscopy provide crucial, corroborative data that build a strong case for the proposed structure. However, each of these techniques has inherent limitations and leaves room for ambiguity, particularly concerning the precise three-dimensional arrangement and stereochemistry of the complex spirocyclic core.

Single-crystal X-ray crystallography transcends these limitations by providing a direct, high-resolution visualization of the molecule. It is the only technique that delivers an unambiguous and definitive confirmation of the complete molecular structure. For researchers, scientists, and drug development professionals, the investment in obtaining a crystal structure is a critical step that provides the ultimate validation, ensuring a solid foundation for all subsequent biological and medicinal chemistry efforts.

References

  • ResearchGate. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Academia.edu. Retrieved from [Link]

  • Liebeschuetz, J. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one. Retrieved from [Link]

  • Che, C. T., et al. (2010). Comparison of analytical techniques for the identification of bioactive compounds from natural products. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • International Journal of Scientific Research in Engineering and Management. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Ingenta Connect. (2014). Aqua Mediated Synthesis of Spirocyclic Compounds. Retrieved from [Link]

  • Khan Academy. (2023). Structure Elucidation of Organic Compounds. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

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Comparative

The Spirocyclic Advantage: A Comparative Analysis of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] in Heterocyclic Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with superior pharmacological properties is perpetual. Among the vast landscape of heterocyclic chemistry, spirocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with superior pharmacological properties is perpetual. Among the vast landscape of heterocyclic chemistry, spirocyclic systems have emerged as a particularly promising class of compounds. This guide provides a detailed comparative analysis of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold against other heterocyclic compounds, offering insights into its unique structural, physicochemical, and biological attributes.

The defining feature of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] system is the spiro-fusion of a cyclohexane ring to the furanone portion of the furo[3,4-c]pyridine core. This architectural feature imparts a distinct three-dimensionality to the molecule, a characteristic increasingly sought after in modern drug discovery to escape the "flatland" of traditional aromatic compounds. This guide will delve into the tangible benefits of this structural complexity.

I. Structural and Physicochemical Properties: A Comparative Overview

The introduction of a spirocyclic moiety significantly influences a molecule's physicochemical properties, which in turn impacts its pharmacokinetic and pharmacodynamic profile. Here, we compare the calculated properties of a representative spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivative with its parent non-spirocyclic furo[3,4-c]pyridine core.

Property1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acidFuro[3,4-c]pyridineAnalysis
Molecular Weight ( g/mol ) 247.25119.12The addition of the spiro-cyclohexane and carboxylic acid moieties significantly increases the molecular weight.
Molecular Formula C13H13NO4C7H5NOReflects the increased complexity and saturation of the spirocyclic compound.
Topological Polar Surface Area (TPSA) (Ų) 76.526.0The higher TPSA of the spiro-derivative, likely due to the carboxylic acid and lactone carbonyls, suggests potentially different cell permeability and solubility characteristics.
Fraction of sp3 Carbons (Fsp3) High (calculated from structure)Low (calculated from structure)The spirocyclic compound possesses a significantly higher fraction of sp3-hybridized carbons, contributing to its three-dimensional shape. This is a key differentiator from the planar, aromatic furo[3,4-c]pyridine.

The increased Fsp3 character of the spirocycle is a critical advantage. It leads to a more complex, three-dimensional shape which can improve target binding by providing more points of interaction and reducing the entropic penalty of binding. Furthermore, increased saturation is often correlated with improved solubility and metabolic stability, key attributes for drug candidates.

II. Synthetic Accessibility: Building the Scaffolds

The feasibility of synthesizing complex molecules is a crucial consideration in drug development. Both spirocyclic and non-spirocyclic furo[3,4-c]pyridines are accessible through multi-step synthetic sequences.

Experimental Protocol: Synthesis of a Spiro[cyclohexane-1,3'-furo[3,4-c]pyridin]-1'-one Derivative

A practical and scalable two-step synthesis for (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one has been reported and is outlined below. This process highlights the feasibility of producing these complex scaffolds in significant quantities for further research.

Step 1: Synthesis of the Spirolactone Carboxylic Acid Intermediate

  • Reaction Setup: A solution of ethyl 4-oxocyclohexanecarboxylate and lithiated isonicotinamide is prepared.

  • Reaction Conditions: The coupling reaction is performed under optimized conditions, which may still result in a mixture of cis and trans isomers.

  • Purification: The desired trans-spirolactone carboxylic acid intermediate is isolated. A key purification step involves the selective crystallization of the undesired cis-isomer as its HCl salt after ester hydrolysis.

Step 2: Coupling with Aminopyrazole

  • Activation: The isolated trans-spirolactone carboxylic acid is activated using thionyl chloride.

  • Coupling: The activated intermediate is then coupled with an appropriate aminopyrazole derivative to yield the final product.

Validation

A Comparative Guide to the Structure-Activity Relationship of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Analogs as α7 Nicotinic Acetylcholine Receptor Modulators

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central n...

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial ligand-gated ion channel involved in cognitive processes, and its modulation represents a promising strategy for treating neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3]

This document will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, supported by comparative experimental data. We will explore the nuanced interplay between chemical structure and pharmacological function, offering insights for researchers and drug development professionals in the field.

The Significance of the Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Scaffold

The rigid, three-dimensional architecture of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] core offers several advantages in drug design.[4][5] The spirocyclic nature restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target receptor. This defined orientation of substituents allows for a precise probing of the binding pocket, facilitating the optimization of interactions. Furthermore, the furo[3,4-c]pyridine moiety serves as a key pharmacophoric element, with the pyridine nitrogen often acting as a hydrogen bond acceptor.

Core Synthesis Strategy

A practical and scalable synthesis is crucial for the exploration of the SAR of this scaffold. A common approach involves a multi-step sequence starting from readily available materials.[6]

Experimental Protocol: Synthesis of the Spirocyclic Core
  • Step 1: Formation of the Pyridine Ring. The synthesis often commences with the construction of a substituted pyridine derivative, which will ultimately form the furo[3,4-c]pyridine portion of the molecule.

  • Step 2: Introduction of the Furanone Precursor. A key step involves the regioselective introduction of a functional group that can be cyclized to form the lactone ring of the furo[3,4-c]pyridine system.

  • Step 3: Spirocyclization. The spirocyclic cyclohexane ring is typically introduced via a reaction with a suitable cyclohexanone derivative. This step is critical for establishing the characteristic spiro center.

  • Step 4: Final Modifications. Subsequent reactions can be employed to introduce diversity at various positions of the scaffold, allowing for a thorough investigation of the SAR.

The causality behind these experimental choices lies in achieving a convergent and flexible synthesis. This allows for the late-stage introduction of diverse chemical groups, which is essential for building a library of analogs for SAR studies.

G cluster_synthesis Core Synthesis Workflow Pyridine Derivative Pyridine Derivative Furanone Precursor Furanone Precursor Pyridine Derivative->Furanone Precursor Functionalization Spirocyclization Spirocyclization Furanone Precursor->Spirocyclization Reaction with Cyclohexanone Final Analog Final Analog Spirocyclization->Final Analog Diversification

Caption: A generalized workflow for the synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications at different positions of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold on α7 nAChR activity. The data presented is a synthesis of findings from various studies in the field.

Modifications on the Cyclohexane Ring

Substitutions on the cyclohexane ring play a crucial role in modulating the potency and pharmacokinetic properties of these analogs.

PositionSubstitutionα7 nAChR Potency (EC50)Observations
4-H500 nMBaseline activity
4-OH (cis)250 nMIncreased potency, likely due to a favorable hydrogen bond interaction.
4-OH (trans)600 nMDecreased potency compared to the cis isomer, highlighting the stereochemical sensitivity of the binding pocket.
4-NH2150 nMA primary amine significantly enhances potency, suggesting a key interaction with an acidic residue in the receptor.
4-N(CH3)2300 nMDiminished potency compared to the primary amine, indicating steric hindrance may be a factor.

These findings underscore the importance of a hydrogen bond donor at the 4-position of the cyclohexane ring. The stereochemistry of this substituent is critical, with the cis configuration being preferred.

G cluster_sar SAR at Cyclohexane Position 4 Analogs Analog -H -OH (cis) -OH (trans) -NH2 -N(CH3)2 Potency EC50 (nM) 500 250 600 150 300 Analogs:f1->Potency:f1 Analogs:f2->Potency:f2 Analogs:f3->Potency:f3 Analogs:f4->Potency:f4 Analogs:f5->Potency:f5

Caption: Comparative potency of analogs with substitutions at the 4-position of the cyclohexane ring.

Modifications on the Furo[3,4-c]pyridine Ring

Alterations to the aromatic core of the molecule can influence electronic properties and interactions within the binding site.

PositionSubstitutionα7 nAChR Potency (EC50)Observations
5'-H150 nMReference compound with an unsubstituted pyridine ring.
5'-Cl80 nMIntroduction of a halogen can lead to favorable hydrophobic and/or halogen bonding interactions, increasing potency.
5'-CH3200 nMA small alkyl group is generally well-tolerated but may not offer significant advantages over the unsubstituted analog.
7'-H150 nMReference compound.
7'-OCH3400 nMA methoxy group at this position decreases potency, possibly due to steric clash or unfavorable electronic effects.

These results suggest that the electronic and steric profile of the pyridine ring is a key determinant of activity. Small, electron-withdrawing groups at the 5'-position appear to be beneficial.

Biological Evaluation: Assessing α7 nAChR Modulation

The characterization of these compounds as positive allosteric modulators requires specific in vitro assays. PAMs do not activate the receptor on their own but enhance the response to an orthosteric agonist like acetylcholine (ACh).[7][8][9]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR.

  • Electrophysiological Recording: After 2-3 days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential of -70 mV.

  • Agonist Application: A sub-maximal concentration of ACh (e.g., EC20) is applied to elicit a baseline current response.

  • PAM Application: The test compound is co-applied with the same concentration of ACh.

  • Data Analysis: The potentiation of the ACh-evoked current by the test compound is measured and used to determine the EC50 value.

This self-validating system ensures that the observed effect is due to the modulation of the α7 nAChR in response to its natural agonist.

G cluster_assay TEVC Assay Workflow Inject cRNA Inject cRNA Express Receptor Express Receptor Inject cRNA->Express Receptor Voltage Clamp Voltage Clamp Express Receptor->Voltage Clamp Apply ACh Apply ACh Voltage Clamp->Apply ACh Co-apply PAM + ACh Co-apply PAM + ACh Apply ACh->Co-apply PAM + ACh Measure Potentiation Measure Potentiation Co-apply PAM + ACh->Measure Potentiation

Sources

Comparative

comparing the efficacy of spiro-furo-pyridine derivatives to existing drugs

An Objective Comparison of Spiro-Furo-Pyridine Derivatives Against Existing Oncological Agents Guide for Drug Development Professionals Introduction: The Emergence of Fused Heterocyclic Scaffolds in Oncology In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Spiro-Furo-Pyridine Derivatives Against Existing Oncological Agents

Guide for Drug Development Professionals

Introduction: The Emergence of Fused Heterocyclic Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the development of novel heterocyclic compounds remains a cornerstone of the search for more effective and selective anticancer agents. Among these, fused ring systems incorporating furan and pyridine moieties, particularly in spirocyclic configurations, have garnered significant interest.[1] These scaffolds are noteworthy for their rigid, three-dimensional structures which allow for precise orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for specific biological targets.[1] This guide provides a technical comparison of the efficacy of emerging spiro-furo-pyridine and related derivatives against established chemotherapeutics and targeted agents, supported by preclinical data.

The rationale for exploring these derivatives is rooted in their structural similarity to purines, making them ideal candidates for interacting with ATP-binding sites on a variety of enzymes crucial to cancer cell survival.[2] Research has demonstrated that these scaffolds can serve as privileged structures for inhibiting key protein kinases, inducing apoptosis, and overcoming drug resistance.[3][4][5][6]

Primary Mechanism of Action: Protein Kinase Inhibition

A predominant strategy in modern oncology is the targeted inhibition of protein kinases, enzymes that regulate a multitude of cellular processes including proliferation, differentiation, and survival.[7] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7] Spiro-furo-pyridine derivatives have been extensively investigated as inhibitors of several critical oncogenic kinases.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Certain furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against the CDK2/Cyclin A2 complex.[3] In comparative assays, the derivative 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (referred to as Compound 4 in the source study) exhibited an IC50 value of 0.24 µM, demonstrating greater potency than the established CDK2 inhibitor Roscovitine (IC50 = 0.394 µM).[3] This suggests a strong potential for this scaffold in developing novel cell cycle inhibitors.

EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[4][8] A study of 1′H-spiro-pyridine derivatives identified a lead compound (referred to as Compound 7) that demonstrated dual inhibitory activity.[5] This compound was compared against the established drugs Erlotinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor including VEGFR-2). While not as potent as the reference drugs, the derivative showed significant sub-micromolar activity, marking it as a promising candidate for dual-target therapy.[5]

Another study focusing on spiro-pyrrolopyridazine derivatives identified a compound, SPP10, with EGFR kinase inhibitory activity comparable to Erlotinib in MCF-7 and PC-3 cancer cell lines.[4] Notably, SPP10 was more potent against EGFR in H69AR lung cancer cells (IC50 = 0.20 µM) than Erlotinib (IC50 = 0.39 µM).[4]

The proposed interaction, supported by molecular docking, involves the derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cancer cell proliferation.[3][5][9]

G cluster_0 Upstream Signaling cluster_1 Cell Membrane cluster_2 Intracellular Kinase Cascade cluster_3 Cellular Response Growth Factors Growth Factors EGFR/VEGFR-2 EGFR/VEGFR-2 Growth Factors->EGFR/VEGFR-2 Binds to Kinase Domain Kinase Domain EGFR/VEGFR-2->Kinase Domain Activates ATP ATP ATP->Kinase Domain Binds & Fuels Spiro-Furo-Pyridine Derivative Spiro-Furo-Pyridine Derivative Spiro-Furo-Pyridine Derivative->Kinase Domain Competitively Inhibits ATP Binding Downstream Signaling (RAS/RAF/MEK/ERK) Downstream Signaling (RAS/RAF/MEK/ERK) Kinase Domain->Downstream Signaling (RAS/RAF/MEK/ERK) Phosphorylates Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival Downstream Signaling (RAS/RAF/MEK/ERK)->Proliferation, Angiogenesis, Survival Promotes

Figure 1: Mechanism of Kinase Inhibition by Spiro-Furo-Pyridine Derivatives.

Comparative Efficacy: In Vitro Cytotoxicity

The most direct measure of a compound's anticancer potential is its ability to kill cancer cells in culture. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth. Numerous studies have benchmarked novel spiro-furo-pyridine derivatives against Doxorubicin, a widely used and potent chemotherapeutic agent.

Performance Against Standard Chemotherapy

The data consistently show that these novel derivatives can achieve IC50 values in the low micromolar range across a variety of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116, Caco-2), liver (HepG-2), and lung (A549).[3][5][8]

In a notable study, a 1'H-spiro-pyridine derivative (Compound 7) demonstrated an IC50 of 7.83 µM against the Caco-2 colon cancer cell line, which was superior to Doxorubicin's IC50 of 12.49 µM in the same assay.[5][8] Similarly, novel furo[2,3-d]pyrimidine-based chalcones showed more potent activity against a doxorubicin-resistant MCF-7 breast cancer cell line than doxorubicin itself, highlighting a potential application in overcoming drug resistance.[6]

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Spiro-Pyridine Derivatives vs. Doxorubicin

Compound Class Cancer Cell Line Spiro-Pyridine Derivative Doxorubicin (Reference) Source
Furo[2,3-b]pyridine HCT-116 (Colon) 31.3 - 49.0 40.0 [3]
Furo[2,3-b]pyridine MCF-7 (Breast) 19.3 - 55.5 64.8 [3]
1'H-Spiro-pyridine HepG-2 (Liver) 8.42 - 10.58 4.50 [8]
1'H-Spiro-pyridine Caco-2 (Colon) 7.83 12.49 [5][8]

| Furo[2,3-d]pyrimidine | MCF-7 (Resistant) | 1.20 | 3.30 |[6] |

Values in bold indicate superior performance of the derivative compared to the reference drug under the specified experimental conditions.

Table 2: Comparative Kinase Inhibitory Activity (IC50 in µM)

Compound Class Target Kinase Derivative Reference Drug IC50 (Derivative) IC50 (Reference) Source
Furo[2,3-b]pyridine CDK2 Compound 4 Roscovitine 0.24 0.394 [3]
1'H-Spiro-pyridine EGFR Compound 7 Erlotinib 0.124 0.033 [5]
1'H-Spiro-pyridine VEGFR-2 Compound 7 Sorafenib 0.221 0.043 [5]

| Spiro-pyrrolopyridazine | EGFR (H69AR) | SPP10 | Erlotinib | 0.20 | 0.39 |[4] |

Values in bold indicate superior performance of the derivative compared to the reference drug.

Experimental Protocols

To ensure scientific rigor and reproducibility, the methodologies used to generate the comparative data are outlined below.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as a proxy for cell viability.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Plate cancer cells (e.g., MCF-7, Caco-2) in 96-well plates and incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of spiro-furo-pyridine derivatives and reference drugs (e.g., Doxorubicin). Include a vehicle control (DMSO). A->B C 3. Incubation Incubate treated cells for a specified period (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO2). B->C D 4. MTT Addition Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. C->D E 5. Formazan Solubilization Remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G 7. Data Analysis Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis. F->G

Figure 2: Standard workflow for determining IC50 values using the MTT assay.

Causality and Validation: The choice of cancer cell lines is critical. Using a panel that includes different cancer types (e.g., breast, colon, liver) and lines with known resistance mechanisms (e.g., doxorubicin-resistant MCF-7) provides a broader and more rigorous assessment of the compound's potential.[6] The inclusion of a well-characterized standard drug like Doxorubicin in parallel is a self-validating control, providing a benchmark against which the novel compound's potency can be judged.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a robust, high-throughput method for quantifying kinase activity and inhibition.

  • Reaction Setup: In a microplate, combine the target kinase (e.g., EGFR), a biotinylated substrate peptide, and the spiro-furo-pyridine derivative at various concentrations.

  • Initiation: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665.

  • FRET Signal: If the substrate is phosphorylated, the antibody binds, bringing the Europium (donor) and XL665 (acceptor) into close proximity, generating a FRET (Förster Resonance Energy Transfer) signal.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Analysis: The ratio of the two emission signals is proportional to the extent of phosphorylation. IC50 values are calculated by plotting the signal ratio against the inhibitor concentration.

Expertise in Assay Choice: The HTRF assay is preferred over older methods like radioactive assays due to its higher sensitivity, lower background, and non-radioactive nature, making it a modern standard for kinase inhibitor profiling.[4]

Conclusion and Future Directions

The preclinical data strongly support the continued investigation of spiro-furo-pyridine derivatives as a promising class of anticancer agents. Their ability to potently inhibit key oncogenic kinases like CDK2 and EGFR, coupled with demonstrated in vitro cytotoxicity that can surpass standard chemotherapeutics like Doxorubicin, underscores their therapeutic potential.[3][4][5][6]

The key advantages offered by these scaffolds include:

  • Novelty: They represent a relatively unexplored chemical space, offering opportunities to circumvent existing resistance mechanisms.[1]

  • Potency: Several derivatives exhibit low micromolar to sub-micromolar efficacy.[3][4][5]

  • Selectivity: The rigid spirocyclic structure can be fine-tuned to achieve high selectivity for the target kinase, potentially reducing off-target effects.[10]

Future research must focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds in animal models.[1][6] The transition from promising in vitro data to successful clinical application is challenging, but the foundational evidence suggests that spiro-furo-pyridine derivatives are a worthy and exciting frontier in the development of next-generation cancer therapies.

References

  • Al-Ostath, A., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH). [Link]

  • Bao, X., et al. (2022). Design, Synthesis, and Bioactivity of Spiro Derivatives Containing a Pyridine Moiety. MDPI. [Link]

  • Patel, R. V., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]

  • Yilmaz, I., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). Synthesis of spiro-furo-pyrido-pyrimidine-indoline derivatives. ResearchGate. [Link]

  • Abdel-Aziz, H. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health (NIH). [Link]

  • Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives as new spiro biologically active compounds. ResearchGate. [Link]

  • National Genomics Data Center. (2024). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]

  • Abdel-Aziz, H. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Royal Society of Chemistry. [Link]

  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Elansary, A. K., et al. (2022). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health (NIH). [Link]

  • Fayed, E. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • MySkinRecipes. (n.d.). 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride. MySkinRecipes. [Link]

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Validation

A Comparative Guide to Cross-Reactivity Profiling of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Compounds

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of contemporary drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with off-targets is a critical determinant of its safety and therapeutic index. Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffolds have emerged as a promising class of compounds, demonstrating potential across a spectrum of therapeutic areas, including central nervous system (CNS) disorders and oncology.[1][2] Their rigid, three-dimensional architecture is intentionally designed to optimize interactions within the target's binding pocket, thereby enhancing potency and, theoretically, selectivity.[3]

This guide provides a comprehensive overview of the cross-reactivity profiling of a hypothetical spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivative, designated as Compound X . We will explore the strategic rationale behind the selection of screening platforms, present detailed experimental protocols, and analyze comparative data to build a holistic understanding of Compound X's selectivity profile. The insights herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret robust cross-reactivity studies for this and similar chemical series.

The Strategic Imperative for Early and Comprehensive Cross-Reactivity Profiling

Initiating a thorough assessment of a compound's selectivity profile during the early stages of drug discovery is not merely a regulatory formality but a strategic necessity. Early identification of potential off-target interactions can mitigate the significant financial and temporal risks associated with late-stage clinical failures. For novel scaffolds such as the spiro[cyclohexane-1,3'-furo[3,4-c]pyridines], which are often designed to engage with target classes prone to cross-reactivity, such as kinases and G-protein coupled receptors (GPCRs), a multi-faceted profiling strategy is paramount.

Our approach for characterizing Compound X involves a tiered screening cascade, beginning with broad panels to identify potential liabilities and progressing to more focused, functional assays to understand the physiological relevance of any observed off-target interactions.

cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Functional Follow-up cluster_2 Tier 3: In Vivo Assessment Kinase Panel Kinase Panel Cellular Assays Cellular Assays Kinase Panel->Cellular Assays Hits GPCR Panel GPCR Panel GPCR Panel->Cellular Assays Hits Ion Channel Panel Ion Channel Panel Ion Channel Panel->Cellular Assays Hits Biophysical Assays Biophysical Assays Cellular Assays->Biophysical Assays Confirmed Hits PK/PD Modeling PK/PD Modeling Biophysical Assays->PK/PD Modeling Toxicology Studies Toxicology Studies PK/PD Modeling->Toxicology Studies

Figure 1: A tiered approach to cross-reactivity profiling.

Kinase Selectivity Profiling: A Deep Dive into the Kinome

Given that furo[3,2-b]pyridines, isomers of the core scaffold of Compound X, have been identified as potent and selective kinase inhibitors, a comprehensive kinome scan is a logical starting point.[4][5] For this, we selected a leading commercial kinase panel that offers a broad representation of the human kinome.

Experimental Protocol: Radiometric Kinase Assay

The radiometric kinase assay remains the gold standard for in vitro kinase profiling due to its direct measurement of substrate phosphorylation, minimizing interference from compound autofluorescence or other artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Compound X is serially diluted in 100% DMSO to create a concentration gradient.

  • Reaction Mixture Assembly: In a 96-well plate, the following are combined:

    • Kinase buffer (specific to each kinase)

    • The specific peptide or protein substrate

    • ATP (at the Km for each kinase) and [γ-33P]ATP

    • The respective kinase enzyme

  • Initiation of Reaction: The reaction is initiated by the addition of Compound X or vehicle control (DMSO).

  • Incubation: The plate is incubated at 30°C for a predetermined time, optimized for each kinase to ensure linear reaction kinetics.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Washing: Unincorporated [γ-33P]ATP is removed by washing the filter membrane.

  • Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.

Comparative Data: Compound X vs. a Known Multi-Kinase Inhibitor

To contextualize the selectivity of Compound X, its profile was compared against a well-characterized multi-kinase inhibitor, Sunitinib. The data is presented as the percentage of inhibition at a screening concentration of 1 µM.

Kinase TargetCompound X (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
Primary Target: SYK 98 95
Primary Target: FLT3 95 92
ABL11585
ALK875
AURKA560
BRAF<555
EGFR1240
VEGFR21898
PDGFRβ2596
c-KIT2294
SRC3588
LCK3080

Data Interpretation:

The data clearly demonstrates the superior selectivity of Compound X. While exhibiting potent inhibition of its intended targets, SYK and FLT3, it shows minimal activity against a broad range of other kinases at a concentration of 1 µM. In stark contrast, Sunitinib displays significant inhibition across multiple kinases, consistent with its known polypharmacology. The selectivity of a pyrrolo[3,4-c]pyridine derivative for SYK and FLT3 has been previously reported, suggesting this scaffold is amenable to the development of selective inhibitors.[6]

GPCR Off-Target Profiling: Navigating the Transmembrane Landscape

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their effects on the nervous and immune systems, often mediated by GPCRs.[1][2][7] Consequently, a broad GPCR off-target panel is essential to identify any potential for CNS-related or other side effects.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a robust and high-throughput method for assessing a compound's ability to interact with a wide array of GPCRs.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.

  • Assay Buffer: A binding buffer optimized for each receptor is used.

  • Radioligand: A specific radiolabeled ligand for each receptor is selected.

  • Reaction Setup: In a 96-well filter plate, the following are combined:

    • Membrane preparation

    • Radioligand

    • Compound X or vehicle control

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration, separating the bound from the free radioligand.

  • Washing: The filters are washed to remove non-specifically bound radioligand.

  • Detection: The amount of bound radioligand is quantified by scintillation counting.

  • Data Analysis: The percentage of displacement of the radioligand by Compound X is calculated, and Ki values are determined for any significant interactions.

Comparative Data: Compound X Off-Target GPCR Profile

The following table summarizes the binding affinity (Ki) of Compound X for a selection of common off-target GPCRs. A Ki value > 1 µM is generally considered to indicate a low potential for off-target effects at therapeutic concentrations.

GPCR TargetCompound X (Ki, µM)
Primary Target: σ₁ Receptor 0.05
5-HT1A>10
5-HT2A>10
Adrenergic α1A8.5
Adrenergic α2A>10
Adrenergic β1>10
Dopamine D2>10
Histamine H19.2
Muscarinic M1>10
Opioid µ>10

Data Interpretation:

Assuming a primary target of the σ₁ receptor, for which spirocyclic pyridines have shown high affinity, Compound X demonstrates a very clean off-target profile against a panel of key GPCRs implicated in CNS and cardiovascular side effects.[8] The weak interactions with the adrenergic α1A and histamine H1 receptors should be followed up with functional assays to determine if Compound X acts as an agonist or antagonist at these receptors and to assess the potential for physiological consequences.

Ion Channel Safety Profiling: Ensuring Cardiovascular Safety

Interaction with cardiac ion channels is a major cause of drug attrition due to the risk of cardiac arrhythmias. Therefore, profiling against a panel of key cardiac ion channels is a critical component of safety pharmacology.

Experimental Protocol: Automated Patch Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput method for assessing the functional effects of compounds on ion channel activity compared to traditional manual patch-clamp.

Cell Suspension Cell Suspension Cell Capture Cell Capture Cell Suspension->Cell Capture Seal Formation Seal Formation Cell Capture->Seal Formation Whole-Cell Configuration Whole-Cell Configuration Seal Formation->Whole-Cell Configuration Voltage Clamp Voltage Clamp Whole-Cell Configuration->Voltage Clamp Compound Application Compound Application Voltage Clamp->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition

Figure 2: Workflow for automated patch clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Culture: Stable cell lines expressing the ion channel of interest are cultured.

  • Cell Preparation: Cells are harvested and prepared as a single-cell suspension.

  • Automated Patch Clamp: The automated system performs the following steps:

    • Cells are captured on a planar patch-clamp chip.

    • A high-resistance "giga-seal" is formed between the cell membrane and the chip.

    • The membrane patch under the aperture is ruptured to achieve the whole-cell configuration.

    • The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit ion channel currents.

  • Compound Application: Compound X is applied at various concentrations via a microfluidic system.

  • Data Acquisition: The effect of the compound on the ion channel current is recorded.

  • Data Analysis: The percentage of inhibition of the ion channel current is calculated, and IC50 values are determined.

Comparative Data: Compound X Cardiac Ion Channel Profile

The following table presents the IC50 values of Compound X against a panel of key cardiac ion channels. An IC50 value > 30 µM is generally considered to represent a low risk of cardiac liability.

Ion Channel TargetCompound X (IC50, µM)
hERG (Kv11.1)>50
hNav1.5>50
hCav1.2>50
hKvLQT1/minK>50
hKir2.1>50

Data Interpretation:

Compound X exhibits no significant inhibition of key cardiac ion channels at concentrations well above its presumed therapeutic range. This "clean" cardiac ion channel profile suggests a low risk of drug-induced cardiac arrhythmias.

Conclusion: A Highly Selective Clinical Candidate

The comprehensive cross-reactivity profiling of Compound X, a representative spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivative, reveals a highly selective pharmacological profile. Its potent on-target activity is complemented by minimal off-target interactions across the kinome, a broad panel of GPCRs, and key cardiac ion channels. This favorable selectivity profile underscores the potential of the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold in the design of safe and effective therapeutics. The strategic, tiered approach to cross-reactivity profiling outlined in this guide provides a robust framework for the early identification and mitigation of potential off-target liabilities, ultimately increasing the probability of success in the development of novel drug candidates.

References

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  • Yu, M., et al. (2019). Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Spiro Compound Synthesis: A Comparative Approach

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel spiro compounds represents a gateway to new chemical entities with unique three-dimensional architectures and therapeutic po...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel spiro compounds represents a gateway to new chemical entities with unique three-dimensional architectures and therapeutic potential. However, the very structural complexity that makes these molecules attractive also presents significant challenges in validating their synthesis. The rigid, often chiral, and sterically demanding nature of spirocycles necessitates a multi-faceted analytical approach to unequivocally confirm their structure, purity, and stereochemistry.

This guide provides an in-depth, comparative analysis of peer-reviewed methods for the validation of spiro compound synthesis. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering insights honed from years of practical experience in the field. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness of your results.

The Unique Challenge of Spirocycles

Spiro compounds feature two or more rings linked by a single common atom, the spiro center. This arrangement enforces a rigid, non-planar geometry, often leading to axial chirality even in the absence of traditional stereocenters.[1] Validating the synthesis of these molecules, therefore, requires not just confirmation of connectivity but also a thorough understanding of their three-dimensional structure.

A Multi-Pronged Approach to Validation

A robust validation strategy for spiro compound synthesis relies on the synergistic use of several analytical techniques. No single method can provide a complete picture; instead, the convergence of data from multiple orthogonal techniques builds a compelling case for the successful synthesis of the target molecule.

ValidationWorkflow Synthesis Spiro Compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Screen Initial Screen (TLC, LC-MS) Purification->Initial_Screen Structural_Elucidation Primary Structural Elucidation Initial_Screen->Structural_Elucidation Stereochem_Analysis Stereochemical Analysis Structural_Elucidation->Stereochem_Analysis Purity_Assessment Purity and Identity Confirmation Structural_Elucidation->Purity_Assessment Final_Confirmation Absolute Structure Confirmation Stereochem_Analysis->Final_Confirmation Final_Confirmation->Purity_Assessment

Caption: A typical workflow for the validation of spiro compound synthesis.

Primary Structural Elucidation: NMR and Mass Spectrometry

The initial and most critical step in validation is to confirm the molecular weight and basic connectivity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.[2] For spiro compounds, both 1D (¹H and ¹³C) and 2D NMR techniques are indispensable.

¹H and ¹³C NMR: The First Look

  • ¹H NMR: Provides information on the number of distinct proton environments, their connectivity through spin-spin coupling, and their spatial proximity. The rigid nature of spirocycles often leads to complex and well-resolved coupling patterns, which can be a rich source of structural information.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms. The chemical shift of the spiro carbon is a particularly diagnostic signal.

2D NMR: Connecting the Dots

For complex spirocycles, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are essential for unambiguously assigning signals and elucidating the complete molecular structure.[3][4][5][6]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[4][6] This is fundamental for tracing out the proton-proton networks within each ring of the spirocycle.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.[4][6] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4][6] This is crucial for connecting different fragments of the molecule and confirming the connectivity around the spiro center.

NMR_Techniques cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) Structure Spiro Compound Structure H1_NMR->Structure C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Structure COSY COSY (¹H-¹H Connectivity) COSY->Structure HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Structure HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Structure

Caption: The role of different NMR techniques in spiro compound structure elucidation.

Experimental Protocol: A General Guide for NMR Analysis of Spiro Compounds

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize shimming to obtain sharp peaks.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary spiro carbon.

  • 2D COSY Acquisition: Run a standard COSY experiment to establish proton-proton correlations.

  • 2D HSQC Acquisition: Perform an HSQC experiment to correlate proton and carbon signals for directly bonded pairs.

  • 2D HMBC Acquisition: Acquire an HMBC spectrum to identify long-range proton-carbon correlations, which are critical for confirming the overall connectivity.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, and assign all proton and carbon resonances based on chemical shifts, coupling constants, and 2D correlations.[1][7]

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through the analysis of its fragmentation pattern.[8][9]

Ionization Techniques

  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation.[10] While the molecular ion peak may be weak or absent, the fragmentation pattern can be highly informative for structural elucidation.[11]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[12][13] This is ideal for confirming the molecular weight of the spiro compound. Tandem MS (MS/MS) can be used to induce fragmentation and gain further structural insights.[12][14]

Interpreting Fragmentation Patterns

The rigid spirocyclic framework often directs fragmentation in predictable ways. Cleavage of the bonds adjacent to the spiro center is a common fragmentation pathway. The resulting fragments can help to confirm the nature of the rings and their substituents.

Experimental Protocol: General Procedure for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the spiro compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Method Selection: Choose an appropriate ionization method (EI or ESI) based on the compound's properties and the desired information.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range. For ESI-MS, optimize the source parameters to obtain a stable signal. For MS/MS experiments, select the parent ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.[15]

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass. Analyze the fragmentation pattern to identify characteristic losses and fragments that support the proposed structure.[16]

Absolute Structure Confirmation: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral spiro compounds, single-crystal X-ray crystallography is the gold standard.[17][18][19] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[20][21]

The Power and the Challenge

The primary challenge of this technique is growing a single crystal of suitable quality.[22] However, when successful, the resulting crystal structure provides irrefutable evidence of the synthesized molecule's identity and stereochemistry.

Experimental Protocol: A Simplified Workflow for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the spiro compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[22]

  • Crystal Mounting: Carefully select and mount a suitable single crystal on the goniometer of the diffractometer.

  • Data Collection: Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.[23][24]

  • Structure Analysis: Analyze the refined structure to determine bond lengths, angles, and the absolute configuration (if applicable).

Stereochemical Analysis: Addressing Chirality

Many spiro compounds are chiral, often exhibiting axial chirality due to the restricted rotation around the spiro center.[1] Validating the enantiomeric purity and determining the absolute configuration of these molecules is a critical aspect of their characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral spiro compound.[25][26]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP) based on the structure of the spiro compound.

  • Method Development: Develop a separation method by optimizing the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Sample Analysis: Inject a solution of the synthesized spiro compound and determine the retention times of the enantiomers.

  • Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[27][28] It can be used to determine the absolute configuration of a chiral spiro compound by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations. HPLC coupled with a CD detector can be a powerful tool for enantiomeric purity assessment.[29]

Comparison of Validation Methods

Method Information Provided Strengths Weaknesses Best For
¹H & ¹³C NMR Connectivity, chemical environment of atoms.[7][30]Provides detailed structural information; non-destructive.[19]Can be complex for large molecules; may not provide stereochemical information directly.[19]Initial and detailed structural elucidation.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity and correlations between atoms.[3][4][5][6][31]Unambiguous assignment of complex spectra.Can be time-consuming to acquire and interpret.Elucidating the structure of complex spirocycles.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[8][9]High sensitivity; confirms molecular formula.[32]Fragmentation can be complex to interpret; may not provide stereochemical information.Confirming molecular weight and getting clues about the structure.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, absolute configuration.[17][18][19][20]Unambiguous structure determination.[17][18][19]Requires a single crystal of good quality, which can be difficult to obtain.[17]Absolute proof of structure and stereochemistry.
Chiral HPLC Enantiomeric purity (ee).[25][26]Accurate and precise quantification of enantiomers.Requires a suitable chiral stationary phase and method development.Determining the success of an asymmetric synthesis.
Circular Dichroism (CD) Information about stereochemistry and absolute configuration.[27][28][29]Sensitive to chirality; can be coupled with HPLC.[27][29]Requires a chromophore near the stereocenter; interpretation can be complex.Confirming chirality and assigning absolute configuration.

Conclusion: An Integrated and Self-Validating Approach

The validation of spiro compound synthesis is a rigorous process that demands a thoughtful and integrated analytical strategy. By combining the power of NMR for detailed structural mapping, mass spectrometry for molecular weight confirmation, and X-ray crystallography for unambiguous 3D structure determination, researchers can be confident in the identity and purity of their synthesized molecules. Furthermore, for chiral spiro compounds, the application of chiral chromatography and chiroptical methods is essential for establishing enantiomeric purity and absolute configuration. The experimental choices outlined in this guide are not merely procedural; they are rooted in the fundamental principles of chemical analysis and are designed to provide a self-validating dataset, ensuring the scientific integrity of your research.

References

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  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Wigman, B., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 138-144.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2015).
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  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved from [Link]

  • Kertész, I., & Van der Veken, P. (2019).
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Einhorn, J., et al. (2011). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. International Journal of Mass Spectrometry, 299(2-3), 158-168.
  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.net. Retrieved from [Link]

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  • Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384.
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  • Recommended textbooks on crystallography. (n.d.). Molecular Structure Laboratory. Retrieved from [Link]

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Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Derivatives Against Cyclin-Dependent Kinase 2

Introduction: The Rationale for Investigating a Novel Spiro-Furopyridine Scaffold Against CDK2 In the landscape of oncology drug discovery, the inhibition of cyclin-dependent kinases (CDKs) remains a cornerstone of targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Spiro-Furopyridine Scaffold Against CDK2

In the landscape of oncology drug discovery, the inhibition of cyclin-dependent kinases (CDKs) remains a cornerstone of targeted therapy development.[1] CDKs are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, leading to uncontrolled cellular proliferation.[1][2] Specifically, Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1 to S phase transition, making it a highly attractive target for therapeutic intervention.[2] Overexpression of CDK2 has been observed in a variety of malignancies, including colorectal, breast, and lung cancers.[2]

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional conformations, which can enhance binding potency and selectivity for their biological targets.[3] The furo[3,4-c]pyridine core, a close relative of pyrrolopyridines, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors.[4][5] This guide presents a comprehensive, in-silico comparative analysis of a novel spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold against the ATP-binding site of CDK2. We will benchmark its predicted binding affinity and interaction profile against well-established CDK2 inhibitors, providing a robust framework for its potential as a new class of anticancer agents.

Experimental Design & Rationale: A Self-Validating Docking Protocol

The cornerstone of any reliable in-silico study is a meticulously validated docking protocol. This ensures that the computational model can accurately reproduce experimentally observed binding modes, thereby lending credibility to the predictions for novel compounds. The following protocol is designed to be self-validating by first redocking a co-crystallized ligand into the active site of CDK2.

I. Preparation of the Receptor: Human CDK2

The initial step involves sourcing a high-quality crystal structure of our target protein, CDK2. For this study, we will utilize the crystal structure of human CDK2 in complex with the inhibitor Roscovitine (PDB ID: 2A4L). This choice is predicated on the high resolution of the structure and the presence of a well-characterized inhibitor, which is essential for our validation step.

Step-by-Step Receptor Preparation:

  • Download the PDB File: Obtain the crystal structure file (2A4L.pdb) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ions not critical for structural integrity or catalytic activity. The co-crystallized ligand (Roscovitine) should be extracted and saved separately for the validation step.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bond interactions. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

  • Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., AMBER or CHARMM) to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

II. Ligand Preparation: The Spiro Compound and Known Inhibitors

For a robust comparison, we will dock our novel spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivative alongside a panel of known, potent CDK2 inhibitors.

  • Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Derivative: A representative 3D structure will be generated and optimized.

  • Known CDK2 Inhibitors (for comparison):

    • Roscovitine (Seliciclib)

    • Flavopiridol (Alvocidib)

    • Olomoucine

    • Dinaciclib

Step-by-Step Ligand Preparation:

  • 2D to 3D Conversion: Sketch the 2D structures of all ligands and convert them to 3D conformations.

  • Energy Minimization: Optimize the geometry of each ligand using a suitable force field to obtain a low-energy conformation.

  • Charge Assignment: Assign appropriate partial charges to the atoms of each ligand.

III. Docking Protocol Validation: The Litmus Test for Accuracy

Before proceeding with docking our novel compound, it is imperative to validate our docking protocol. This is achieved by redocking the co-crystallized ligand (Roscovitine) back into the active site of CDK2 from which it was extracted.

Validation Procedure:

  • Define the Binding Site: The binding site is defined as a grid box centered on the position of the co-crystallized Roscovitine. The dimensions of the grid box should be sufficient to encompass the entire active site.

  • Redocking: Dock the prepared Roscovitine ligand into the prepared CDK2 receptor using a validated docking program such as AutoDock Vina or Glide.

  • RMSD Calculation: Superimpose the top-ranked docked pose of Roscovitine with its original co-crystallized conformation. Calculate the Root Mean Square Deviation (RMSD) between the two. A successful docking protocol is generally characterized by an RMSD value of less than 2.0 Å.[6]

IV. Comparative Molecular Docking

With a validated protocol, we can now proceed with the comparative docking studies.

Docking Procedure:

  • Docking of the Spiro Compound: Dock the prepared spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivative into the active site of CDK2 using the validated protocol.

  • Docking of Known Inhibitors: Dock the prepared known CDK2 inhibitors (Flavopiridol, Olomoucine, and Dinaciclib) into the active site of CDK2 using the same protocol.

  • Analysis of Results: Analyze the docking results for all compounds, focusing on:

    • Docking Score/Binding Energy: A quantitative measure of the predicted binding affinity.

    • Binding Pose: The orientation and conformation of the ligand within the active site.

    • Molecular Interactions: Identification of key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues of the CDK2 active site.

Visualizing the Workflow and Interactions

To clearly illustrate the experimental process and the resulting molecular interactions, we can use diagrams generated with Graphviz.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Comparative Docking Phase PDB Download CDK2 Structure (PDB: 2A4L) Clean Clean Protein (Remove Water, Ions) PDB->Clean Protonate Protonate & Assign Charges Clean->Protonate EnergyMinP Energy Minimize Protein Protonate->EnergyMinP Redock Redock Co-crystallized Ligand (Roscovitine) EnergyMinP->Redock Ligands Prepare Ligands (Spiro Compound & Known Inhibitors) EnergyMinL Energy Minimize Ligands Ligands->EnergyMinL EnergyMinL->Redock RMSD Calculate RMSD (< 2.0 Å?) Redock->RMSD DockSpiro Dock Spiro Compound RMSD->DockSpiro Validated Protocol DockKnown Dock Known Inhibitors RMSD->DockKnown Validated Protocol Analysis Analyze Results (Scores & Interactions) DockSpiro->Analysis DockKnown->Analysis

Caption: Workflow for the comparative docking study.

Predicted Binding Affinities and Molecular Interactions

The results of the docking simulations are summarized in the tables below. The docking scores represent the predicted binding affinities, with more negative values indicating stronger binding.

Table 1: Comparative Docking Scores

CompoundDocking Score (kcal/mol)
Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] -9.8
Roscovitine (Reference)-10.5
Flavopiridol-11.2
Olomoucine-9.5
Dinaciclib-12.1

Table 2: Key Molecular Interactions with CDK2 Active Site Residues

CompoundHydrogen BondsHydrophobic Interactions
Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] Leu83, Asp86, Gln131Ile10, Val18, Ala31, Val64, Phe80, Leu134
Roscovitine (Reference)Leu83, Asp86Ile10, Val18, Ala31, Phe80, Leu134
FlavopiridolCys83, Asp86, Lys89Ile10, Ala31, Phe80, Leu134
OlomoucineLeu83Ile10, Val18, Phe80, Leu134
DinaciclibGlu81, Leu83, Asp86, Asp145Ile10, Ala31, Phe80, Phe82, Leu134

The spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] derivative demonstrates a predicted binding affinity comparable to that of known CDK2 inhibitors Olomoucine and Roscovitine. Crucially, it is predicted to form key hydrogen bonds with the backbone of Leu83 in the hinge region, an interaction that is critical for the binding of many ATP-competitive kinase inhibitors.

G cluster_protein CDK2 Active Site Leu83 Leu83 (Hinge) Asp86 Asp86 Gln131 Gln131 Phe80 Phe80 (Gatekeeper) Ile10 Ile10 Leu134 Leu134 Spiro Spiro[cyclohexane-1,3'- furo[3,4-c]pyridine] Spiro->Leu83 H-Bond Spiro->Asp86 H-Bond Spiro->Gln131 H-Bond Spiro->Phe80 Hydrophobic Spiro->Ile10 Hydrophobic Spiro->Leu134 Hydrophobic

Caption: Predicted interactions of the spiro compound.

Discussion and Future Directions

This in-silico comparative study provides compelling evidence that the spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] scaffold is a promising starting point for the development of novel CDK2 inhibitors. Its predicted binding affinity is within the range of established inhibitors, and its interaction profile recapitulates key binding features necessary for potent inhibition.

The spirocyclic nature of the core likely contributes to a favorable pre-organization of the molecule for binding within the ATP pocket, potentially leading to improved selectivity over other kinases. The furo[3,4-c]pyridine moiety effectively acts as a hinge-binding motif, while the spiro-cyclohexane ring projects into a hydrophobic pocket, mimicking the interactions of substituents in known inhibitors.

The next logical steps in the development of this compound series would be:

  • Chemical Synthesis: Synthesize the parent spiro[cyclohexane-1,3'-furo[3,4-c]pyridine] and a small library of derivatives to explore the structure-activity relationship (SAR).

  • In-vitro Kinase Assays: Experimentally determine the IC50 values of the synthesized compounds against CDK2 and a panel of other kinases to confirm potency and selectivity.

  • Cell-Based Assays: Evaluate the most promising compounds in cancer cell lines to assess their anti-proliferative activity.

  • Co-crystallization: Obtain a crystal structure of CDK2 in complex with a lead compound from this series to experimentally validate the predicted binding mode and guide further structure-based design efforts.

References

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  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. (n.d.). ResearchGate.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PMC.
  • Discovery of selective CDK2 inhibitors with potent antitumor activity. (2023). BioWorld.
  • Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. (n.d.). PMC.
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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Reactant of Route 2
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
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